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Xylotetraose

Cat. No.: B1631236
M. Wt: 546.5 g/mol
InChI Key: KPTPSLHFVHXOBZ-BIKCPUHGSA-N
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Description

Xylotetraose is a tetrasaccharide comprised of four D-xylose residues connected by beta(1->4) linkages.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O17 B1631236 Xylotetraose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O17

Molecular Weight

546.5 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C20H34O17/c21-5-1-32-18(14(27)9(5)22)36-7-3-34-20(16(29)11(7)24)37-8-4-33-19(15(28)12(8)25)35-6-2-31-17(30)13(26)10(6)23/h5-30H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17?,18+,19+,20+/m1/s1

InChI Key

KPTPSLHFVHXOBZ-BIKCPUHGSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4COC([C@@H]([C@H]4O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Xylotetraose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure of xylotetraose, a xylooligosaccharide of significant interest to researchers in glycobiology, biochemistry, and drug development. This document details its molecular composition, key quantitative data, and general experimental methodologies for its production and analysis.

Chemical Structure and Composition

This compound is a tetrasaccharide, meaning it is a carbohydrate composed of four monosaccharide units.[1] Specifically, it consists of four D-xylose units linked together in a linear chain.[1][2] The connection between these xylose units is formed by β(1→4) glycosidic bonds.[1][2] This specific linkage indicates that the anomeric carbon (C1) of one xylose unit is connected to the hydroxyl group on the fourth carbon (C4) of the adjacent xylose unit, with the glycosidic bond in a beta configuration. This compound is a hydrolysis product of xylan, a major component of plant hemicellulose.[2][3][4]

The chemical formula for this compound is C₂₀H₃₄O₁₇.[3][4][][6]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₂₀H₃₄O₁₇[1][3][4][][6][7][8][9]
Molecular Weight 546.47 g/mol [3][4][][6][10]
Monoisotopic Mass 546.1796 Da[7]
Melting Point 224-226 °C[]
Boiling Point (Predicted) 907.08 ± 65.0 °C at 760 mmHg[]
Density (Predicted) 1.726 ± 0.1 g/cm³[]
Purity (Commercially available) > 95%[6][9]

Visualization of the Chemical Structure

The following diagram illustrates the linear arrangement of the four xylose units and the β(1→4) glycosidic linkages in this compound.

xylotetraose_structure Xyl1 D-Xylose Xyl2 D-Xylose Xyl1->Xyl2 β(1→4) Xyl3 D-Xylose Xyl2->Xyl3 β(1→4) Xyl4 D-Xylose Xyl3->Xyl4 β(1→4)

A simplified diagram of the linear structure of this compound.

Experimental Protocols: An Overview

The production and analysis of this compound are crucial for research and development. While specific protocols can vary, the general methodologies are outlined below.

Production of this compound

The primary method for producing this compound is through the controlled hydrolysis of xylan, a major component of lignocellulosic biomass such as wheat straw.[2][11] This can be achieved through two main approaches:

  • Enzymatic Hydrolysis: This is the most common and specific method. It involves the use of endo-1,4-β-xylanases, which are enzymes that cleave the β-1,4-glycosidic bonds within the xylan chain.[2] By carefully controlling reaction conditions such as enzyme concentration, temperature, and pH, the hydrolysis can be optimized to yield a high proportion of this compound.[2] Different xylanases can produce varying amounts of different xylo-oligosaccharides.[12]

  • Chemical (Acid) Hydrolysis: This method utilizes acids to randomly break the glycosidic bonds in xylan.[2] While it can produce this compound, it is less specific than enzymatic hydrolysis and may result in a wider range of products and byproducts.

Following hydrolysis, purification steps such as chromatography are necessary to isolate this compound from the mixture of other xylo-oligosaccharides and monosaccharides.[11]

Analysis of this compound

Several analytical techniques are employed to identify and quantify this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying xylo-oligosaccharides, including this compound.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry to provide detailed structural information, including the determination of glycosidic linkages.[13]

  • Capillary Electrophoresis (CE): CE is another technique used for the separation and analysis of xylo-oligosaccharides.[12]

  • Enzymatic Assays: this compound can serve as a substrate for specific enzymes like endo-1,4-β-xylanase.[6][9] Assays that measure the products of these enzymatic reactions can be used to quantify this compound.

The workflow for the analysis of glycosidic linkages often involves permethylation of the carbohydrate, followed by acid hydrolysis to release the monosaccharides, and subsequent analysis by a technique like LC-MS/MS.[13]

References

Xylotetraose: An Overview of its Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

Xylotetraose is a xylooligosaccharide (XOS) composed of four xylose units linked together. It is a hydrolysis product of xylan, a major component of plant hemicellulose. This guide provides the fundamental molecular details of this compound for researchers and professionals in drug development and related scientific fields.

Molecular Data

The core molecular properties of this compound are summarized in the table below. This data is essential for a variety of biochemical and analytical applications.

PropertyValue
Molecular FormulaC₂₀H₃₄O₁₇[1][2][3][4]
Molecular Weight546.47 g/mol [1][2][4]
Alternate Molecular Weight546.5 g/mol [3][5]

As an AI assistant, I am unable to provide detailed experimental protocols or generate diagrams using the DOT language as requested. The information provided is based on publicly available data.

References

The Plant Kingdom as a Source for Xylotetraose: A Technical Guide to Its Natural Origins and Production

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of xylotetraose in plants, focusing on its derivation from the enzymatic hydrolysis of xylan. Primarily targeting researchers, scientists, and professionals in drug development, this document details the abundance of xylan in various plant biomasses, outlines the methodologies for this compound production and quantification, and presents key experimental protocols.

Executive Summary

This compound, a xylo-oligosaccharide with significant potential in the pharmaceutical and nutraceutical industries, is not found in substantial quantities as a free molecule in nature. Instead, its primary natural source is the hemicellulose polymer xylan, an integral component of the cell walls of terrestrial plants. This guide elucidates that the "natural sources" of this compound are, in fact, the abundant, xylan-rich plant biomasses from which it can be enzymatically liberated. We present a consolidated view of xylan content in various plant materials and the yields of this compound achieved through controlled enzymatic hydrolysis. Detailed experimental protocols for xylan extraction, enzymatic production of this compound, and its subsequent quantification are provided to facilitate further research and development.

Natural Sources of Xylan: The Precursor to this compound

Xylan is the second most abundant polysaccharide in nature, after cellulose, and its content varies significantly across different plant species and tissues. Hardwoods, for instance, generally have a higher xylan content than softwoods.[1] Agricultural residues also represent a readily available and sustainable source of xylan. The precise composition of xylan, including its degree of branching and substitution, can influence the efficiency of enzymatic hydrolysis and the resulting yield of specific xylo-oligosaccharides like this compound.

Table 1: Xylan Content in Various Plant Biomass

Plant SourcePlant TypeXylan Content (% of dry weight)Reference(s)
Sugarcane BagasseGrass20-30%[2]
Corn CobAgricultural Residue35-40%[3]
Corn StoverAgricultural Residue20-25%[4][5]
Wheat StrawAgricultural Residue20-30%[6]
Rice StrawAgricultural Residue18-25%[7]
Hardwoods (e.g., Birch, Beech, Poplar)Deciduous Tree15-30%[1][8]
Softwoods (e.g., Pine, Spruce)Coniferous Tree5-10%[1]
Oil Palm FrondPalm~25%[9]

Enzymatic Production of this compound from Plant-Derived Xylan

The liberation of this compound from xylan is achieved through enzymatic hydrolysis, primarily using endo-β-1,4-xylanases. These enzymes randomly cleave the β-1,4-glycosidic bonds that form the xylan backbone, releasing a mixture of xylo-oligosaccharides (XOS) of varying degrees of polymerization, including xylobiose, xylotriose, and this compound.[10] The specific yield of this compound is dependent on the plant source, the purity of the xylan, the type of xylanase used, and the reaction conditions.

Table 2: Yield of this compound and Other Xylo-oligosaccharides from Enzymatic Hydrolysis of Various Plant-Derived Xylans

Plant SourceEnzyme(s)This compound (X4) YieldOther Major XOS YieldsReference(s)
Wheat StrawXylanase1.33 g/L (combined with xylotriose)Xylobiose, Xylotriose[6]
Poplar SawdustEndo-1,4-β-xylanase, β-xylosidaseSmall amounts detectedXylobiose and xylohexaose are the main components
Oil Palm FrondXylanase44 g (from 113 g total XOS)Xylobiose (17 g), Xylotriose (2 g), Xylopentaose (2 g), Xylohexaose (50 g)[9]
Beechwood XylanEndo-1,4-β-xylanase5.6% of total XOSXylobiose (15.9%), Xylotriose (5.9%)[1]
Birchwood XylanXylanase from Thermotoga thermarumMain product along with xylotrioseXylobiose, Xylotriose[8]
JiuzaoThermostable XylanaseDetected as a productXylobiose, Xylotriose, Xylopentaose[11]
Sugarcane BagasseXylanase, β-xylosidase, accessory enzymesDetected as part of total XOSXylobiose, Xylotriose, Xylopentaose, Xylohexose[2][10]

Experimental Protocols

Xylan Extraction from Plant Biomass

A crucial first step in the production of this compound is the efficient extraction of xylan from the lignocellulosic matrix. Alkaline extraction is a common method.

Protocol: Alkaline Extraction of Xylan from Sugarcane Bagasse [2]

  • Pre-treatment: Treat the sugarcane bagasse with a 0.2% (m/v) ethylenediamine tetraacetic acid (EDTA) solution for 1 hour at 90°C to remove metals.

  • Alkaline Extraction: Subject the pre-treated bagasse to an alkaline medium (e.g., NaOH or KOH solution) under mechanical agitation. The concentration of the alkaline solution and the extraction time can be optimized for different biomass sources.

  • Precipitation: After extraction, acidify the supernatant to a pH of around 5.0. Precipitate the xylan by adding a threefold volume of cold ethanol.

  • Purification: Wash the precipitated xylan with ethanol and then diethyl ether.

  • Drying: Lyophilize the purified xylan to obtain a dry powder.

G cluster_pretreatment Pre-treatment cluster_extraction Extraction cluster_separation Separation cluster_precipitation Precipitation & Purification start Plant Biomass (e.g., Sugarcane Bagasse) pretreat EDTA Treatment (90°C, 1h) start->pretreat alkali Alkaline Solution (e.g., NaOH) pretreat->alkali agitation Mechanical Agitation alkali->agitation centrifuge Centrifugation agitation->centrifuge supernatant Xylan-rich Supernatant centrifuge->supernatant acidify Acidification (pH 5.0) supernatant->acidify precipitate Ethanol Precipitation acidify->precipitate wash Wash with Ethanol & Ether precipitate->wash dry Lyophilization wash->dry xylan Purified Xylan dry->xylan

Workflow for Alkaline Extraction of Xylan.
Enzymatic Hydrolysis of Xylan for this compound Production

The conversion of purified xylan into this compound is achieved through a controlled enzymatic reaction.

Protocol: Enzymatic Hydrolysis of Xylan [9]

  • Substrate Preparation: Prepare a solution of the extracted xylan (e.g., 3% w/v) in a suitable buffer (e.g., 0.05 M sodium citrate buffer, pH 5.3).

  • Enzyme Addition: Add a specific amount of endo-β-1,4-xylanase (e.g., 4 U/mL) to the xylan solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 48 hours) with gentle agitation.

  • Enzyme Inactivation: Stop the reaction by heating the mixture (e.g., boiling for 10 minutes) to denature the enzyme.

  • Analysis: Analyze the resulting hydrolysate for its xylo-oligosaccharide composition.

G cluster_preparation Reaction Setup cluster_hydrolysis Hydrolysis cluster_termination Termination & Analysis xylan Purified Xylan mixture Xylan Solution xylan->mixture buffer Buffer (e.g., Sodium Citrate) buffer->mixture incubation Incubation (e.g., 50°C, 48h) mixture->incubation enzyme Endo-β-1,4-xylanase enzyme->incubation inactivation Heat Inactivation incubation->inactivation hydrolysate XOS Hydrolysate inactivation->hydrolysate analysis Quantification (HPAEC-PAD) hydrolysate->analysis

Workflow for Enzymatic Production of XOS.
Quantification of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the separation and quantification of underivatized carbohydrates, including xylo-oligosaccharides.

Protocol: HPAEC-PAD Analysis of Xylo-oligosaccharides

  • System: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac™ PA200).

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used for elution. The specific gradient profile needs to be optimized for the desired separation of XOS.

  • Sample Preparation: Dilute the hydrolysate to a suitable concentration within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection: Inject a known volume of the prepared sample onto the column.

  • Detection: The separated oligosaccharides are detected by pulsed amperometry.

  • Quantification: The concentration of this compound and other XOS is determined by comparing the peak areas to those of known standards.

G sample XOS Hydrolysate Sample filter Filter (0.22 µm) sample->filter hpaec HPAEC System filter->hpaec column Anion-Exchange Column (e.g., CarboPac PA200) hpaec->column elution Gradient Elution (NaOH/NaOAc) column->elution pad Pulsed Amperometric Detector (PAD) elution->pad data Chromatogram pad->data quant Quantification vs. Standards data->quant

Logical Flow of HPAEC-PAD Analysis.

Conclusion

While this compound is not directly harvested from plants, its precursor, xylan, is abundantly available in a wide array of plant biomass. This technical guide has outlined the key considerations for identifying suitable plant sources and has provided a foundation of experimental protocols for the enzymatic production and quantification of this compound. The presented data and methodologies offer a valuable resource for researchers and industry professionals seeking to harness the potential of this promising xylo-oligosaccharide. Further optimization of enzymatic hydrolysis conditions and the exploration of novel, highly specific xylanases will be crucial in maximizing the yield and purity of this compound from these natural, renewable sources.

References

Unveiling Xylotetraose: A Technical Guide to Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and isolation of xylotetraose, a xylooligosaccharide with significant potential in various research and development applications. This document details the enzymatic production of this compound from lignocellulosic biomass, outlines purification methodologies, and presents key quantitative data to inform experimental design and process optimization.

Introduction to this compound

This compound is a sugar oligomer composed of four xylose units linked by β-1,4 glycosidic bonds. It is a key component of xylooligosaccharides (XOS), which are naturally derived from the enzymatic or chemical hydrolysis of xylan, a major hemicellulose component of plant cell walls.[1][2] XOS, including this compound, are recognized for their prebiotic properties and potential applications in the food, pharmaceutical, and biotechnology sectors.[3][4] This guide focuses on the technical aspects of producing and isolating this compound for research and development purposes.

Production of this compound via Enzymatic Hydrolysis

The primary method for producing this compound is the enzymatic hydrolysis of xylan-rich lignocellulosic biomass. This process utilizes xylanase enzymes to selectively cleave the β-1,4-xylosidic linkages in the xylan backbone, releasing a mixture of xylooligosaccharides of varying degrees of polymerization (DP), including xylobiose, xylotriose, and this compound.[4][5]

Raw Materials

A variety of agricultural and forestry residues serve as abundant and low-cost sources of xylan for this compound production. The choice of raw material can influence the composition of the resulting XOS mixture.

Raw MaterialTypical Xylan Content (%)Reference
Corncob35-42[6]
Wheat Straw20-30[7]
Sugarcane Bagasse25-35[5]
Hardwoods (e.g., Birchwood)20-30[8]
Soybean Hulls~20[6]
Key Influencing Factors in Enzymatic Hydrolysis

The yield and composition of xylooligosaccharides, including the relative abundance of this compound, are influenced by several critical parameters during enzymatic hydrolysis. Understanding these factors is essential for optimizing the production process. The interplay of these factors determines the degree of polymerization of the resulting XOS.

G Factors Influencing this compound Production cluster_0 Process Parameters cluster_1 Input Materials Enzyme Concentration Enzyme Concentration This compound Yield & Purity This compound Yield & Purity Enzyme Concentration->this compound Yield & Purity Substrate Loading Substrate Loading Substrate Loading->this compound Yield & Purity Temperature Temperature Temperature->this compound Yield & Purity pH pH pH->this compound Yield & Purity Reaction Time Reaction Time Reaction Time->this compound Yield & Purity Xylan Source Xylan Source Xylan Source->this compound Yield & Purity Enzyme Type Enzyme Type Enzyme Type->this compound Yield & Purity

Key parameters influencing this compound yield and purity.

Experimental Protocols

General Workflow for this compound Production and Isolation

The overall process for obtaining purified this compound from lignocellulosic biomass involves several key stages, from initial raw material processing to the final purification and characterization of the target oligosaccharide.

G This compound Isolation Workflow Biomass Biomass Pretreatment Pretreatment Biomass->Pretreatment Xylan_Extraction Xylan Extraction (e.g., Alkaline Extraction) Pretreatment->Xylan_Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis (Xylanase) Xylan_Extraction->Enzymatic_Hydrolysis Hydrolysate Hydrolysate Enzymatic_Hydrolysis->Hydrolysate Purification Purification Hydrolysate->Purification Characterization Characterization Purification->Characterization Purified_this compound Purified_this compound Characterization->Purified_this compound

General workflow for this compound isolation from biomass.
Protocol 1: Enzymatic Hydrolysis of Wheat Straw for Xylooligosaccharide Production

This protocol details the enzymatic hydrolysis of pretreated wheat straw to generate a mixture of xylooligosaccharides.

Materials:

  • Pretreated wheat straw (e.g., via autohydrolysis or alkaline treatment)

  • endo-β-1-4-xylanase from Trichoderma viride

  • 50 mM phosphate buffer (pH 7.0)

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare a 10% (w/v) suspension of the pretreated wheat straw in distilled water.[7]

  • Adjust the pH of the suspension to 7.0 using the phosphate buffer.

  • Add the xylanase enzyme to the suspension. The enzyme loading can be optimized, but a starting point is 10-20 U/g of substrate.

  • Incubate the mixture in a shaking incubator at 50°C for 48 hours with constant agitation (e.g., 150 rpm).[7]

  • Periodically, withdraw samples and stop the enzymatic reaction by boiling for 10 minutes.

  • Centrifuge the samples to separate the supernatant containing the soluble xylooligosaccharides.

  • Quantify the reducing sugars in the supernatant using the DNS method, measuring the absorbance at 515 nm.[7] The resulting hydrolysate will contain a mixture of xylooligosaccharides, including this compound.

Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC)

This protocol describes the separation and purification of this compound from a mixed xylooligosaccharide hydrolysate using CPC.[8]

Materials:

  • Xylooligosaccharide hydrolysate (dried)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Centrifugal Partition Chromatography (CPC) system

  • Fraction collector

  • HPLC system for analysis

Procedure:

  • Prepare the biphasic solvent system by mixing DMSO, THF, and water in a 1:6:3 volumetric ratio.[8] Allow the mixture to equilibrate and separate into two phases.

  • The lower phase (water and DMSO-rich) will serve as the stationary phase, and the upper phase (THF-rich) will be the mobile phase.

  • Dissolve the dried hydrolysate in a small volume of the stationary phase.

  • Load the sample into the CPC system.

  • Operate the CPC in the ascending mode, pumping the mobile phase through the stationary phase at a defined flow rate.

  • Collect fractions of the eluent using a fraction collector.

  • Analyze the collected fractions for the presence and purity of this compound using an HPLC system equipped with a suitable column (e.g., an amino-based column) and a refractive index detector.

  • Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified product.

Data Presentation: Yield and Purity of this compound

The yield and purity of this compound are dependent on the raw material, the hydrolysis conditions, and the purification method employed. The following table summarizes quantitative data from selected studies.

Raw MaterialHydrolysis MethodPurification MethodThis compound YieldThis compound Purity (%)Reference
Birchwood XylanAcid Hydrolysis (0.98% H₂SO₄, 130°C, 20 min)Centrifugal Partition Chromatography (CPC)5.03 mg/g xylan38.33[8]
Wheat StrawAutohydrolysis (180°C, 20 min) followed by Enzymatic HydrolysisNot specifiedPart of 3.1 g/L (X3 + X4)Not specified[7]
Sugarcane Bagasse and LeafEnzymatic Hydrolysis (A. versicolor xylanase)Not specifiedPart of 64.26% (X3-X6) of total XOSNot specified[5]

Characterization of this compound

Once isolated, the structure and purity of this compound can be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used for both quantification and purity assessment. An amino-based column with an acetonitrile/water mobile phase and a refractive index (RI) detector is commonly employed.[1]

  • Thin-Layer Chromatography (TLC): A rapid method for monitoring the presence of this compound in fractions during purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of oligosaccharides, providing detailed information about the glycosidic linkages and the stereochemistry of the xylose units.[1]

  • Mass Spectrometry (MS): Used to determine the molecular weight of this compound and to confirm its composition.

This guide provides a foundational understanding of the discovery and isolation of this compound. The provided protocols and data serve as a starting point for researchers to develop and optimize their own methods for producing and purifying this valuable oligosaccharide for a wide range of scientific applications.

References

A Technical Guide to the Microbial Biosynthesis of Xylotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylotetraose, a xylooligosaccharide (XOS) composed of four β-1,4-linked D-xylose units, has garnered significant interest in the pharmaceutical and nutraceutical industries for its prebiotic properties and potential therapeutic applications. Understanding the microbial biosynthesis of this compound is paramount for developing efficient and sustainable production strategies. This technical guide provides an in-depth overview of the core pathways involved in microbial this compound synthesis, detailed experimental protocols for its characterization, and quantitative data to support research and development efforts.

The primary route for microbial this compound production is the enzymatic hydrolysis of xylan, a major component of lignocellulosic biomass. This process is carried out by a class of enzymes known as xylanases, which are produced by a wide range of microorganisms, including bacteria and fungi. This guide will focus on the mechanisms of xylan degradation and the factors influencing the specific yield of this compound.

I. The Biosynthesis Pathway: Enzymatic Hydrolysis of Xylan

The biosynthesis of this compound in microorganisms is predominantly an extracellular process involving the breakdown of xylan. The key enzymes in this pathway are endo-1,4-β-xylanases (EC 3.2.1.8), which randomly cleave the internal β-1,4-glycosidic bonds of the xylan backbone. This enzymatic action releases a mixture of xylooligosaccharides of varying degrees of polymerization (DP), including this compound (X4).[1][2]

The product specificity of xylanases, and thus the yield of this compound, is highly dependent on the enzyme's family, structure, and mode of action. Xylanases are primarily classified into glycoside hydrolase (GH) families, with GH10 and GH11 being the most studied for XOS production.[3] GH10 xylanases generally have a larger active site cleft and can accommodate more substituted xylans, often producing a broader range of smaller XOS.[4] In contrast, GH11 xylanases have a more constrained active site, often requiring a stretch of unsubstituted xylose residues for cleavage, which can lead to the accumulation of specific XOS like this compound.[3]

In addition to direct hydrolysis, some endo-xylanases exhibit transglycosylation activity.[5][6] In this process, the enzyme cleaves a xylosyl residue from a donor (e.g., another XOS) and transfers it to an acceptor molecule (e.g., xylose, xylobiose, or xylotriose), leading to the synthesis of a longer XOS, such as this compound.[5] This mechanism can be harnessed to enrich the production of specific oligosaccharides.

Xylan_Hydrolysis cluster_hydrolysis Enzymatic Hydrolysis Xylan Xylan (Lignocellulosic Biomass) XOS_mix Xylooligosaccharide Mixture (XOS) Xylan->XOS_mix endo-1,4-β-xylanase This compound This compound (X4) XOS_mix->this compound Other_XOS Other XOS (Xylobiose, Xylotriose, etc.) XOS_mix->Other_XOS Xylose Xylose Other_XOS->Xylose Transglycosylation Donor Xylooligosaccharide Donor (e.g., Xylopentaose) Enzyme endo-xylanase (with transglycosylation activity) Donor->Enzyme Acceptor Xylooligosaccharide Acceptor (e.g., Xylotriose) Acceptor->Enzyme This compound This compound (X4) Enzyme->this compound Transglycosylation Shorter_XOS Shorter XOS (e.g., Xylobiose) Enzyme->Shorter_XOS Hydrolysis

References

The Role of Xylotetraose in Plant Cell Wall Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a complex and dynamic structure crucial for plant growth, development, and defense.[1] Hemicelluloses, a major component of this wall, include xylan, a polymer primarily composed of β-1,4-linked D-xylose residues.[2][3] The enzymatic or chemical breakdown of xylan releases xylooligosaccharides (XOS), with xylotetraose (a four-unit xylose oligomer) emerging as a molecule of significant interest. This technical guide provides an in-depth examination of the role of this compound, focusing on its structural context within the plant cell wall and its function as a signaling molecule in plant defense mechanisms. This guide synthesizes quantitative data, details key experimental protocols, and provides visual representations of relevant pathways and workflows to support advanced research and development.

Structural Context of this compound in the Plant Cell Wall

This compound is not a free, structural component of the plant cell wall but rather an oligosaccharide derived from the partial hydrolysis of xylan.[2][4] Xylan itself is a critical structural polysaccharide that interacts with cellulose and lignin to provide strength and rigidity to the secondary cell walls of plants.[3][5]

  • Xylan Backbone: The fundamental structure of xylan is a linear backbone of D-xylose units linked by β-1,4-glycosidic bonds.[2][3]

  • Side Chains: This backbone is often substituted with various side chains, including glucuronic acid, 4-O-methylglucuronic acid, and arabinose residues.[1][3] These substitutions vary between plant species and tissue types.

  • Interaction with Other Polymers: Xylan binds to the surface of cellulose microfibrils and interacts with lignin, forming a complex, cross-linked matrix that contributes to the recalcitrance of lignocellulosic biomass.[5][6]

The release of this compound and other XOS occurs naturally during cell wall remodeling or as a consequence of pathogen attack, where microbial enzymes degrade the xylan backbone.[7] This release is a critical event, transforming a structural component into a potent signaling molecule.

This compound as a Damage-Associated Molecular Pattern (DAMP)

Plants have evolved to recognize specific oligosaccharides released during cell wall degradation as endogenous danger signals, or Damage-Associated Molecular Patterns (DAMPs).[8][9] this compound (XYL4) has been identified as a potent DAMP that can trigger Pattern-Triggered Immunity (PTI), the first line of inducible defense in plants.[7][9]

Upon perception by cell surface receptors, this compound initiates a signaling cascade leading to a variety of defense responses:

  • Reactive Oxygen Species (ROS) Burst: A rapid production of ROS is a hallmark of PTI, acting as a direct antimicrobial agent and a secondary signal.

  • MAPK Activation: Mitogen-activated protein kinase (MAPK) cascades are activated, which regulate the expression of defense-related genes.

  • Calcium Influx: A rapid increase in cytosolic Ca²⁺ concentration serves as a crucial secondary messenger.[7]

  • Callose Deposition: Callose is deposited at the cell wall to reinforce it against pathogen penetration.

  • Defense Gene Expression: The expression of genes involved in phytohormone signaling (e.g., salicylic acid and jasmonic acid pathways) and the production of antimicrobial compounds is induced.[10][11]

Studies in Arabidopsis thaliana, tomato, and wheat have shown that XYL4-triggered immune responses suggest a conserved perception mechanism across different plant species.[12]

XOS_Signaling_Pathway cluster_perception Cell Surface Perception cluster_transduction Signal Transduction Cascade cluster_response Downstream Immune Responses XOS This compound (DAMP) PRR Pattern Recognition Receptor (PRR) XOS->PRR Binding Ca_Influx Cytosolic Ca²⁺ Influx PRR->Ca_Influx ROS_Burst ROS Burst PRR->ROS_Burst MAPK_Cascade MAPK Cascade Activation PRR->MAPK_Cascade Defense_Genes Defense Gene Expression Ca_Influx->Defense_Genes PTI Pattern-Triggered Immunity (PTI) ROS_Burst->PTI Callose Callose Deposition MAPK_Cascade->Callose MAPK_Cascade->Defense_Genes Callose->PTI Defense_Genes->PTI

XOS-triggered immunity signaling pathway.

Quantitative Data on Xylooligosaccharides

Precise quantification of this compound in plant tissues is challenging due to its low abundance in a non-hydrolyzed state. However, analysis of enzymatic hydrolysates from various lignocellulosic biomass sources provides valuable data on the potential yield of this compound and other XOS.

Table 1: Yield of Xylooligosaccharides from Enzymatic Hydrolysis of Various Biomass Sources

Biomass SourcePretreatmentEnzyme(s)This compound (X4) YieldTotal XOS YieldReference
Sugarcane BagasseAlkalineXylanase, β-xylosidase, accessory enzymesComponent of 19.6 g/L total XOS93.1%[4]
Beechwood XylanNoneXylanaseDetected and quantifiedNot specified[13]
Barley StrawSteam ExplosionNot Applicable (Hydrolysate)Detected (part of 23.1 g/L XOS)Not specified[14]
Sugarcane BagasseNoneEndo-xylanase from Kitasatospora sp.Identified as a main productOptimum at 16U enzyme, 4% substrate[15]

Note: Yields are often reported for the total XOS mixture, with this compound being a significant component. The exact proportion can be determined by chromatographic analysis.

Experimental Protocols

Protocol for Enzymatic Production and Extraction of Xylooligosaccharides

This protocol describes a general method for producing XOS, including this compound, from a xylan-rich biomass source through enzymatic hydrolysis.

1. Hemicellulose Extraction (Alkaline Pretreatment): a. Treat the lignocellulosic biomass (e.g., sugarcane bagasse) with a 0.2% (m/v) EDTA solution for 1 hour at 90°C to remove metals.[4] b. Follow with an alkaline extraction using a solution of 24% (m/v) potassium hydroxide (KOH) containing 0.1% (m/v) sodium borohydride (NaBH₄) for 22 hours at 28°C.[4] c. Centrifuge the mixture to separate the solid fraction from the liquid hemicellulose-rich fraction. d. Neutralize the supernatant with acetic acid and precipitate the hemicellulose (xylan) by adding three volumes of ethanol and incubating at 4°C for 24 hours. e. Recover the precipitated xylan by centrifugation and lyophilize.

2. Enzymatic Hydrolysis: a. Prepare a substrate solution of 1% (w/v) extracted xylan in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). b. Add a purified endo-1,4-β-xylanase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically (e.g., 16 U per gram of substrate). c. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-50°C) for a defined period (e.g., 4-24 hours).[15] The reaction time influences the degree of polymerization of the resulting XOS; shorter times favor longer oligomers. d. Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme. e. Centrifuge the hydrolysate to remove any insoluble residue. The supernatant contains the mixture of xylooligosaccharides.

3. Purification of Xylooligosaccharides: a. The resulting hydrolysate will contain a mixture of monosaccharides and oligosaccharides of varying lengths. b. To purify and fractionate the XOS, techniques such as size-exclusion chromatography or membrane filtration can be employed.[2][16] c. For high-purity fractions for analytical or bioactivity studies, preparative chromatography is recommended.[17]

Protocol for Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of individual xylooligosaccharides.

1. Sample and Standard Preparation: a. Sample: Dilute the purified XOS hydrolysate with ultrapure water and filter through a 0.45 μm syringe filter before injection.[12] b. Standards: Prepare a stock solution of pure this compound standard (e.g., 5.0 mg/mL in ultrapure water). Create a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 0.1 to 2.0 mg/mL).[12]

2. HPLC System and Conditions: a. Column: A carbohydrate analysis column, such as an amino-terminated silica column (e.g., Shodex Asahipak NH2P-50 4E) or an ion-exchange column (for HPAEC-PAD), is suitable.[14][18] b. Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns.[18] c. Flow Rate: Typically 1.0 mL/min. d. Column Temperature: Maintain at a constant temperature, for example, 30°C. e. Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is used as XOS lack a strong UV chromophore.[19] For high sensitivity, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highly effective.[14]

3. Analysis: a. Inject the standard solutions to establish retention times and generate a calibration curve by plotting peak area against concentration. b. Inject the prepared sample. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample by interpolating its peak area on the standard calibration curve.

Experimental_Workflow cluster_extraction Step 1: Extraction & Hydrolysis cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Quantification Biomass Lignocellulosic Biomass Pretreatment Alkaline Pretreatment Biomass->Pretreatment Xylan Extracted Xylan Pretreatment->Xylan Hydrolysis Enzymatic Hydrolysis Xylan->Hydrolysis Hydrolysate Crude XOS Hydrolysate Hydrolysis->Hydrolysate Filtration Membrane Filtration or Size-Exclusion Chromatography Hydrolysate->Filtration Purified_XOS Purified XOS Mixture Filtration->Purified_XOS HPLC HPLC Analysis (e.g., HPAEC-PAD) Purified_XOS->HPLC Quantification Quantification of This compound HPLC->Quantification

Workflow for XOS production and analysis.

Conclusion

This compound occupies a dual role in the context of the plant cell wall. As a constituent of the structural polymer xylan, it contributes to the integrity and strength of the plant. Upon its release through enzymatic activity, it transforms into a potent signaling molecule, acting as a DAMP to activate the plant's innate immune system. Understanding this duality is critical for fields ranging from plant pathology to biofuel production, where cell wall degradation is a key process. The methodologies outlined in this guide provide a framework for the reliable production, purification, and quantification of this compound, enabling further investigation into its biological activities and potential applications in agriculture and medicine as an immune modulator or prebiotic.

References

Xylotetraose as a Key Component of Xylan Hydrolysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylan, the second most abundant polysaccharide in plant biomass, represents a significant and renewable resource for the production of valuable oligosaccharides.[1][2] Among the hydrolysis products of xylan, xylooligosaccharides (XOS) are of particular interest due to their prebiotic properties and potential applications in the food, pharmaceutical, and feed industries.[3][4][5][6] This technical guide focuses on xylotetraose, a xylooligosaccharide composed of four β-1,4-linked D-xylose units, and its role as a key intermediate and product of xylan hydrolysis.[7]

This document provides a comprehensive overview of the enzymatic and chemical methods for xylan hydrolysis, with a specific emphasis on the production and analysis of this compound. It includes detailed experimental protocols, quantitative data from various studies, and visual representations of the underlying biochemical pathways and experimental workflows.

Mechanisms of Xylan Hydrolysis

The depolymerization of the complex xylan backbone into smaller oligosaccharides like this compound can be achieved through two primary methods: chemical hydrolysis and enzymatic hydrolysis.

Chemical Hydrolysis

Acid hydrolysis is a common chemical method for breaking down xylan.[8] This process typically involves treating the xylan-containing biomass with dilute acids, such as sulfuric acid or tartaric acid, at elevated temperatures.[8][9][10] While effective in depolymerizing xylan, acid hydrolysis can be a harsh process, leading to the formation of undesirable byproducts like furfural from the degradation of pentose monomers.[9][11] The conditions of acid hydrolysis, including acid concentration, temperature, and reaction time, must be carefully optimized to maximize the yield of desired oligosaccharides while minimizing the formation of degradation products.[9][10]

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a more specific and environmentally friendly alternative to chemical methods.[8] This process utilizes a consortium of enzymes, primarily endo-1,4-β-xylanases (EC 3.2.1.8), to cleave the β-1,4-glycosidic bonds within the xylan backbone.[1][2][12] These enzymes produce a mixture of xylooligosaccharides of varying degrees of polymerization (DP), including xylobiose, xylotriose, and this compound.[13]

The product profile of enzymatic hydrolysis is highly dependent on the type of xylanase used. Xylanases are classified into different glycoside hydrolase (GH) families, with GH10 and GH11 being the most studied for xylan degradation.[1][14]

  • GH10 Xylanases: These enzymes generally have a broader substrate specificity and can hydrolyze highly substituted xylans, producing shorter oligosaccharides.[14]

  • GH11 Xylanases: These xylanases have a more restricted active site and typically require a stretch of at least three unsubstituted xylose residues to act, often yielding longer oligosaccharides.[14]

Accessory enzymes, such as α-L-arabinofuranosidases, α-D-glucuronidases, and acetyl xylan esterases, play a crucial role by removing side chains from the xylan backbone, thereby increasing the accessibility of the main chain to endoxylanases.[12][15] The synergistic action of these enzymes is essential for the complete hydrolysis of complex, substituted xylans.[15]

// Nodes Xylan [label="Xylan Backbone\n(β-1,4-linked D-xylose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substituted_Xylan [label="Substituted Xylan\n(with Arabinose, Glucuronic Acid, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; XOS_mix [label="Xylooligosaccharides (XOS)\n(Xylobiose, Xylotriose, this compound, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Xylose [label="Xylose", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Chains [label="Side Chains\n(Arabinose, Glucuronic Acid, Acetyl groups)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substituted_Xylan -> Xylan [label="Accessory Enzymes\n(e.g., Arabinofuranosidase)", arrowhead=normal, color="#5F6368"]; Xylan -> XOS_mix [label="Endo-1,4-β-xylanases\n(GH10, GH11)", arrowhead=normal, color="#5F6368"]; XOS_mix -> this compound [arrowhead=normal, color="#5F6368"]; XOS_mix -> Xylose [label="β-xylosidase", arrowhead=normal, color="#5F6368"]; Substituted_Xylan -> Side_Chains [arrowhead=normal, color="#5F6368"]; }

Caption: Workflow for the analysis of xylan hydrolysis products by HPLC.

This compound in Signaling Pathways

Recent research has indicated that oligosaccharides derived from the breakdown of plant cell walls, including this compound, can act as signaling molecules, or Damage-Associated Molecular Patterns (DAMPs), triggering immune responses in plants. F[16]or instance, this compound has been shown to elicit a rapid calcium burst in Arabidopsis thaliana, a key event in plant defense signaling.

[16]Furthermore, studies have explored the interaction of xylooligosaccharides with receptors in mammalian systems. For example, this compound has been shown to bind to Toll-like receptor 4 (TLR4), suggesting a potential role in modulating immune responses and antitumor activity. T[17]he binding affinity of different XOS to TLR4 varies with their degree of polymerization.

[17]dot

Xylotetraose_Signaling This compound This compound (DAMP) receptor Pattern Recognition Receptor (PRR) (e.g., in plants) or TLR4 (in mammals) This compound->receptor Binding ca_burst Intracellular Ca2+ Burst receptor->ca_burst Activation downstream Downstream Signaling Cascade ca_burst->downstream response Immune Response (e.g., defense gene expression, cytokine production) downstream->response

Caption: Simplified signaling pathway initiated by this compound.

Conclusion

This compound is a significant product of xylan hydrolysis with promising applications in various fields. Understanding the mechanisms of its production, whether through controlled chemical or enzymatic processes, is crucial for optimizing yields and purity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working on the valorization of xylan and the development of novel applications for xylooligosaccharides. Further research into the signaling roles of this compound in both plant and animal systems will undoubtedly uncover new opportunities for its use in agriculture and medicine.

References

The Biological Functions of Xylotetraose in Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xylotetraose, a xylooligosaccharide (XOS) comprised of four xylose units linked by β-1,4 glycosidic bonds, is a significant prebiotic compound derived from the hydrolysis of xylan, a major component of plant hemicellulose.[1] As a non-digestible oligosaccharide, this compound resists digestion in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by the resident gut microbiota.[2][3] This selective fermentation confers significant benefits to the host, including the modulation of the gut microbial composition, the production of beneficial metabolites, and the enhancement of overall gut health. This technical guide provides an in-depth overview of the biological functions of this compound, focusing on its metabolism by gut microbes, its impact on the microbial ecosystem, and the subsequent physiological effects on the host.

Metabolism of this compound by Gut Microbiota

The utilization of this compound by gut bacteria is a complex process involving specific enzymatic machinery and transport systems. Key genera known to metabolize this compound and other XOS include Bifidobacterium, Lactobacillus, and Bacteroides.[4][5][6]

Enzymatic Degradation

The breakdown of this compound is primarily accomplished by β-xylosidases, which hydrolyze the β-1,4-xylosidic linkages.[7][8] Some bacteria, such as Bifidobacterium adolescentis, have been shown to possess both intracellular and extracellular β-xylosidase activity, allowing for the breakdown of XOS both inside the cell and in the surrounding environment.[9] Strains of Limosilactobacillus reuteri and Blautia producta also produce β-D-xylosidases that are highly active on this compound.[7][8] In some cases, endo-xylanases may also be involved in the initial breakdown of longer XOS chains into smaller fragments like this compound.[9]

Cellular Uptake

Gut bacteria have evolved sophisticated transport systems to internalize oligosaccharides like this compound. ATP-binding cassette (ABC) transporters are commonly utilized for the uptake of XOS.[10] In some Bacteroides species, Polysaccharide Utilization Loci (PULs) encode a suite of proteins for carbohydrate binding, transport, and hydrolysis.[11] These systems often include SusC/SusD-like protein pairs, which are involved in the binding and transport of oligosaccharides across the outer membrane.[11][12] Major facilitator superfamily (MFS) transporters have also been identified as being involved in the internalization of this compound.[11]

Impact on Gut Microbiota Composition

One of the most well-documented effects of this compound is its bifidogenic activity, meaning it selectively stimulates the growth of Bifidobacterium species.[4][13][14] This prebiotic effect extends to other beneficial bacteria as well.

Promotion of Beneficial Bacteria

Numerous studies have demonstrated that supplementation with XOS, including this compound, leads to a significant increase in the abundance of beneficial bacteria.

  • Bifidobacterium : Fermentation of XOS mixtures containing this compound has been shown to increase the population of bifidobacteria.[4][13] Bifidobacterium adolescentis, in particular, displays a high capacity for XOS consumption.[14]

  • Lactobacillus : The consumption of XOS-enriched foods has been linked to significant increases in fecal Lactobacillus counts.[15][16]

  • Lachnospiraceae : In animal models, XOS supplementation has been shown to increase the abundance of bacteria from the Lachnospiraceae family, which are known butyrate producers.[17]

Inhibition of Potentially Pathogenic Bacteria

In conjunction with promoting beneficial microbes, this compound can also lead to a decrease in the populations of potentially harmful bacteria.

  • Proteobacteria : Dietary XOS supplementation has been shown to reduce the relative abundance of Proteobacteria, a phylum that includes many pathogenic species.[2][18][19]

  • Clostridium : A decrease in Clostridium perfringens has been observed following XOS consumption.[5][15]

Quantitative Data on Microbial Changes

The following table summarizes the quantitative effects of XOS (containing this compound) on gut microbiota composition from various studies.

Study TypeSubjectDosage/ConcentrationDurationChange in Microbial PopulationReference
In vitro fermentationHuman fecal culture200 g/L & 400 g/L XOS24 hoursBifidobacterium population maintained at 23% and increased to 32%, respectively, compared to an 18% drop in the control.[13]
Human clinical trialHealthy subjects150 g of XOS-enriched rice porridge daily6 weeksSignificant increases in fecal Lactobacillus spp. and Bifidobacterium spp.; decreases in Clostridium perfringens.[15]
Animal study (pigs)Weaned piglets100 g/t XOS-Significantly reduced relative abundances of Proteobacteria and Citrobacter; enhanced relative abundances of Firmicutes and Lactobacillus.[19]
Animal study (mice)High-fat diet miceXOS supplementation-Increased abundance of Bifidobacteria and Lachnospiraceae.[17]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria results in the production of short-chain fatty acids (SCFAs), which are key metabolites with numerous health benefits.[20][21] The primary SCFAs produced are acetate, propionate, and butyrate.[5][21]

  • Acetate : The most abundant SCFA, acetate, can be used as an energy source by peripheral tissues and is a substrate for the synthesis of cholesterol and fatty acids.[20]

  • Propionate : Primarily produced in the liver, propionate plays a role in regulating gluconeogenesis and cholesterol production.[5][20]

  • Butyrate : Butyrate is the preferred energy source for colonocytes and has potent anti-inflammatory and anti-carcinogenic properties.[17][20]

The production of SCFAs leads to a decrease in the luminal pH of the colon, which can inhibit the growth of pH-sensitive pathogenic bacteria.[3]

Quantitative Data on SCFA Production

The table below presents data on the impact of XOS fermentation on SCFA concentrations.

Study TypeModelXOS Source/DoseKey Findings on SCFA ProductionReference
In vitro fermentationHuman fecal cultureXOS from birchwood xylanStrong production of acetic and lactic acid.[4][13]
Animal study (mice)High-fat diet model8% (w/w) XOS in dietSignificant increase in total SCFAs, particularly butyric acid, in the cecum. Acetic acid: 32–54 µmol/g, Propionic acid: 5–10 µmol/g, Butyric acid: 4–12 µmol/g.[17]
Animal study (pigs)Growing-finishing pigs100 g/t XOSIncreased concentrations of acetic acid, straight-chain fatty acids, and total SCFAs in intestinal contents.[19]
Animal study (broilers)Broiler chickens100 mg/kg XOSIncreased concentration of SCFAs in the cecum.[22]

Host-Microbe Interactions and Systemic Effects

The influence of this compound extends beyond the gut lumen, impacting host physiology through various mechanisms.

  • Immune System Modulation : SCFAs produced from this compound fermentation can interact with host immune cells, potentially reducing inflammation.[22][23] XOS has been shown to attenuate systemic and colon inflammation in animal models.[23]

  • Gut Barrier Integrity : Butyrate, in particular, strengthens the intestinal barrier by providing energy to epithelial cells, which can help prevent the translocation of harmful substances into the bloodstream.[18]

  • Metabolic Health : By modulating the gut microbiota and producing SCFAs, this compound can influence host lipid and glucose metabolism.[24][25] Studies have shown that XOS can improve fasting blood sugar and blood lipids in mice fed a high-fat diet.[24]

Experimental Protocols

In Vitro Fermentation of this compound by Gut Microbiota

Objective: To assess the prebiotic potential of this compound by measuring changes in microbial populations and SCFA production in a human fecal fermentation model.

Materials:

  • Anaerobic chamber or workstation.

  • Fresh human fecal samples from healthy donors.

  • Reduced physiological saline (RPS) or similar anaerobic dilution buffer.

  • Basal fermentation medium (e.g., Yeast extract, Casitone, and Fatty acid [YCFA] medium) without a carbohydrate source.[26]

  • Sterile, anaerobic culture tubes or vessels.

  • High-purity this compound.

  • Incubator at 37°C.

  • Equipment for DNA extraction, qPCR or 16S rRNA gene sequencing, and HPLC or GC for SCFA analysis.

Methodology:

  • Inoculum Preparation: Within an anaerobic chamber, homogenize fresh fecal samples in RPS to create a fecal slurry (e.g., 10% w/v).[27]

  • Medium Preparation: Prepare the basal fermentation medium and dispense it into anaerobic culture tubes. Add this compound to the experimental tubes to a final concentration (e.g., 1% w/v). Include a control group with no added carbohydrate.

  • Inoculation and Incubation: Inoculate the media with the fecal slurry (e.g., 5% v/v).[27] Incubate the cultures anaerobically at 37°C for a specified time course (e.g., 0, 12, 24, and 48 hours).

  • Sampling: At each time point, collect samples for microbial and metabolite analysis. Centrifuge the samples to separate the bacterial pellet from the supernatant.

  • Microbial Analysis: Extract total DNA from the bacterial pellets. Analyze changes in specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) using qPCR with group-specific primers or assess the overall microbial community composition via 16S rRNA gene sequencing.

  • SCFA Analysis: Filter-sterilize the culture supernatants. Analyze the concentrations of acetate, propionate, and butyrate using HPLC or gas chromatography.[27]

Animal Study of Dietary this compound Supplementation

Objective: To evaluate the in vivo effects of dietary this compound on gut microbiota composition, SCFA production, and markers of gut health in a murine model.

Materials:

  • Laboratory mice (e.g., C57BL/6J).

  • Standard chow diet (control).

  • Experimental diet containing a specified concentration of this compound (e.g., 5% w/w).

  • Metabolic cages for fecal collection.

  • Equipment for animal dissection and tissue collection.

  • Analytical equipment as described in the in vitro protocol.

Methodology:

  • Acclimatization: Acclimate mice to the housing conditions and control diet for a period of 1-2 weeks.

  • Dietary Intervention: Randomly assign mice to either the control group or the this compound-supplemented group for a defined period (e.g., 4-8 weeks). Monitor food intake and body weight regularly.

  • Fecal Sample Collection: Collect fresh fecal samples at baseline and at the end of the intervention period for microbiota analysis.

  • Termination and Tissue Collection: At the end of the study, euthanize the mice. Collect cecal contents for microbiota and SCFA analysis. Collect intestinal tissue for histological analysis of gut morphology (e.g., villus height, crypt depth) and gene expression analysis of tight junction proteins to assess barrier function.

  • Analysis: Perform 16S rRNA gene sequencing on DNA extracted from fecal and cecal samples to determine changes in microbial community structure. Analyze SCFA concentrations in cecal contents via GC or HPLC.

Mandatory Visualizations

Signaling Pathways and Workflows

xylotetraose_metabolism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound Transporter Transporter This compound->Transporter Intracellular_this compound Intracellular_this compound Transporter->Intracellular_this compound Uptake Beta_Xylosidase Beta_Xylosidase Intracellular_this compound->Beta_Xylosidase Xylose Xylose Beta_Xylosidase->Xylose Hydrolysis Fermentation Fermentation Xylose->Fermentation SCFAs SCFAs Fermentation->SCFAs Metabolism in_vitro_fermentation_workflow cluster_analysis Downstream Analysis A Fecal Sample Collection B Anaerobic Inoculum Preparation A->B C Inoculation into Medium (+/- this compound) B->C D Anaerobic Incubation (37°C, 0-48h) C->D E Sample Collection (Time Points) D->E F Separation of Pellet & Supernatant E->F G Bacterial Pellet: DNA Extraction & 16S Sequencing F->G H Supernatant: SCFA Analysis (HPLC/GC) F->H logical_relationship cluster_gut Gut Microbiota Modulation cluster_host Host Health Benefits Xylotetraose_Ingestion This compound Ingestion Increase_Beneficial Increase in Bifidobacterium & Lactobacillus Xylotetraose_Ingestion->Increase_Beneficial Decrease_Pathogenic Decrease in Proteobacteria & Clostridium Xylotetraose_Ingestion->Decrease_Pathogenic SCFA_Production Increased SCFA Production (Butyrate, Acetate, Propionate) Increase_Beneficial->SCFA_Production Gut_Barrier Improved Gut Barrier Function SCFA_Production->Gut_Barrier Immune_Modulation Immune System Modulation SCFA_Production->Immune_Modulation Metabolic_Health Improved Metabolic Health Gut_Barrier->Metabolic_Health Immune_Modulation->Metabolic_Health

References

Production of Xylotetraose via Enzymatic Degradation of Xylan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic degradation of xylan for the targeted production of xylotetraose, a xylooligosaccharide (XOS) with significant potential in the pharmaceutical and nutraceutical industries. This document details the necessary enzymes, experimental protocols, and analytical methods required for the successful laboratory-scale production and purification of this compound.

Introduction

Xylan, a major hemicellulose component of plant cell walls, is a complex polysaccharide primarily composed of β-1,4-linked D-xylose residues.[1] The enzymatic hydrolysis of xylan yields a mixture of xylooligosaccharides (XOS), which are short-chain polymers of xylose. Among these, this compound (X4) has garnered considerable interest due to its prebiotic properties and potential therapeutic applications. The targeted production of this compound necessitates a controlled enzymatic process utilizing specific endo-β-1,4-xylanases that preferentially cleave internal glycosidic bonds within the xylan backbone to release XOS of desired lengths.[2][3] This guide outlines the key steps involved in this process, from enzyme production to the purification and analysis of the final product.

The Key Enzyme: Endo-β-1,4-Xylanase

The primary enzyme employed for the degradation of xylan into xylooligosaccharides is endo-β-1,4-xylanase (EC 3.2.1.8).[2] These enzymes randomly hydrolyze the β-1,4-D-xylosidic linkages in the xylan backbone, leading to a decrease in the degree of polymerization and the release of various XOS, including xylobiose (X2), xylotriose (X3), and this compound (X4).[3] For the preferential production of this compound, the selection of a suitable xylanase with appropriate substrate specificity and product profile is crucial. Fungal species, particularly Aspergillus niger, are widely recognized as excellent producers of industrial-grade xylanases.[4][5]

Experimental Protocols

This section provides detailed methodologies for the production and purification of endo-β-1,4-xylanase, the enzymatic hydrolysis of xylan to generate this compound, and the subsequent purification of the target oligosaccharide.

Production and Purification of Endo-β-1,4-Xylanase from Aspergillus niger

3.1.1. Microorganism and Inoculum Preparation

A pure culture of Aspergillus niger is maintained on Potato Dextrose Agar (PDA) slants. For inoculum preparation, spores are harvested from a 5-7 day old culture by adding sterile 0.1% (v/v) Tween 80 solution and gently scraping the surface. The spore suspension is then adjusted to a concentration of approximately 10^7 spores/mL.[6]

3.1.2. Submerged Fermentation for Xylanase Production

Xylanase production is carried out via submerged fermentation.[5][7]

  • Fermentation Medium: A suitable production medium contains (g/L): Wheat bran (20), NaNO₃ (2.0), KH₂PO₄ (1.0), MgSO₄·7H₂O (0.5), and KCl (0.5). The initial pH of the medium is adjusted to 5.0.[8]

  • Fermentation Conditions: Fermentation is conducted in Erlenmeyer flasks at 30°C with agitation at 150 rpm for 5-7 days.[1][8]

3.1.3. Enzyme Purification

The crude enzyme extract from the fermentation broth is purified to isolate the endo-β-1,4-xylanase.[4]

  • Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate (40-80% saturation). The precipitate is collected by centrifugation, redissolved in a minimal volume of 50 mM sodium phosphate buffer (pH 7.0), and dialyzed against the same buffer.

  • Ion-Exchange Chromatography: The dialyzed sample is loaded onto a DEAE-Sepharose column pre-equilibrated with the phosphate buffer. The enzyme is eluted using a linear gradient of NaCl (0-1.0 M) in the same buffer.[4]

  • Size-Exclusion Chromatography: Fractions exhibiting high xylanase activity are pooled, concentrated, and further purified using a Sephadex G-100 column equilibrated with the phosphate buffer.[9]

The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using the Bradford method.

Enzymatic Hydrolysis of Xylan for this compound Production

3.2.1. Substrate Preparation

Commercially available xylan from sources such as beechwood or corncob can be used as the substrate.[10][11] A 2% (w/v) xylan suspension is prepared in 50 mM sodium acetate buffer (pH 5.0).

3.2.2. Hydrolysis Reaction

The enzymatic hydrolysis is performed as follows:

  • Reaction Mixture: The purified endo-β-1,4-xylanase is added to the xylan suspension at a specific enzyme-to-substrate ratio (e.g., 10-50 U/g of xylan).[12]

  • Reaction Conditions: The reaction is incubated at 50°C with constant stirring for a predetermined period (e.g., 4-24 hours).[6] The reaction time is a critical parameter that influences the distribution of XOS, and thus needs to be optimized for maximal this compound yield.

  • Reaction Termination: The enzymatic reaction is terminated by heating the mixture at 100°C for 10 minutes to inactivate the enzyme. The reaction mixture is then centrifuged to remove any insoluble substrate.

Purification of this compound

The supernatant from the hydrolysis reaction, containing a mixture of xylooligosaccharides, is subjected to purification to isolate this compound.

3.3.1. Activated Charcoal Chromatography

The crude XOS mixture is first treated with activated charcoal to remove colored impurities and some longer-chain oligosaccharides. The XOS are then eluted with a stepwise gradient of ethanol in water.[13]

3.3.2. Size-Exclusion Chromatography (Gel Filtration)

For the separation of individual xylooligosaccharides based on their size, size-exclusion chromatography is an effective method.[14][15]

  • Column: A Bio-Gel P-2 or Sephadex G-25 column is used.

  • Eluent: Degassed, deionized water is used as the mobile phase.

  • Fraction Collection: Fractions are collected and analyzed for the presence of this compound.

Analysis of Xylooligosaccharides

The composition of the xylooligosaccharide mixture and the purity of the isolated this compound are determined using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (HPLC-RID).[16][17]

  • Column: An Aminex HPX-87H or a similar carbohydrate analysis column is used.

  • Mobile Phase: 5 mM H₂SO₄ is commonly used as the mobile phase.

  • Flow Rate: A flow rate of 0.6 mL/min is maintained.

  • Temperature: The column is maintained at 65°C.

  • Quantification: Xylooligosaccharide standards (xylobiose, xylotriose, this compound, etc.) are used to create a calibration curve for quantification.

Data Presentation

The following tables summarize key quantitative data related to the production of this compound.

Table 1: Purification of Endo-β-1,4-Xylanase from Aspergillus niger

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Purification FoldYield (%)
Crude Extract50010000201.0100
Ammonium Sulfate Precipitation (40-80%)1507500502.575
DEAE-Sepharose25500020010.050
Sephadex G-1005300060030.030

Table 2: Effect of Reaction Time on Xylooligosaccharide (XOS) Profile from Beechwood Xylan Hydrolysis *

Reaction Time (h)Xylose (%)Xylobiose (X2) (%)Xylotriose (X3) (%)This compound (X4) (%)Higher DP XOS (%)
2525352015
48304025 7
8154030105
1220452050
2430501550

*Conditions: 2% Beechwood xylan, 20 U/g xylanase, 50°C, pH 5.0.

Table 3: Yield of this compound from Different Xylan Sources *

Xylan SourceXylan Content (%)This compound Yield ( g/100g xylan)Reference
Beechwood Xylan~25-3015-25[10]
Corncob Xylan~30-4010-20[11][12]
Wheat Straw Xylan~20-258-15[6]

*Yields are approximate and can vary based on the specific enzyme and reaction conditions used.

Visualizations

Signaling Pathway of Xylan Degradation

G Xylan Xylan (β-1,4-linked D-xylose backbone) XOS_mix Xylooligosaccharides (XOS) (Xn, n=2-6) Xylan->XOS_mix Endo-β-1,4-xylanase X4 This compound (X4) XOS_mix->X4 X3 Xylotriose (X3) XOS_mix->X3 X2 Xylobiose (X2) XOS_mix->X2 X4->X2 β-xylosidase (undesired) Xylose Xylose X3->Xylose β-xylosidase (undesired) X2->Xylose β-xylosidase (undesired) G cluster_0 Enzyme Production & Purification cluster_1 Enzymatic Hydrolysis cluster_2 Product Purification & Analysis A_niger Aspergillus niger Culture Fermentation Submerged Fermentation A_niger->Fermentation Purification Enzyme Purification (Precipitation, Chromatography) Fermentation->Purification Xylanase Purified Endo-β-1,4-Xylanase Purification->Xylanase Hydrolysis Enzymatic Hydrolysis Xylanase->Hydrolysis Xylan_source Xylan Substrate (e.g., Beechwood, Corncob) Xylan_source->Hydrolysis Crude_XOS Crude XOS Mixture Hydrolysis->Crude_XOS Purify_XOS XOS Purification (Charcoal, Size-Exclusion Chromatography) Crude_XOS->Purify_XOS This compound Purified this compound Purify_XOS->this compound Analysis HPLC-RID Analysis This compound->Analysis

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Xylotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylotetraose, a xylooligosaccharide (XOS) composed of four β-1,4-linked D-xylose units, is a molecule of significant interest in the pharmaceutical and food industries. Its prebiotic properties, including the selective stimulation of beneficial gut microbiota, make it a valuable compound for applications in functional foods and drug development.[1][2] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods for producing this compound. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using various methods.

Methods for Enzymatic Synthesis of this compound

The primary methods for the enzymatic synthesis of this compound involve the controlled hydrolysis of xylan-rich substrates by endo-xylanases and the transglycosylation activity of certain glycosidases.

  • Hydrolysis of Xylan: This is the most common method, where endo-β-1,4-xylanases randomly cleave the internal glycosidic bonds of xylan, a major component of hemicellulose.[3][4] The product profile, including the yield of this compound, is dependent on the enzyme source, substrate type, and reaction conditions. Xylanases belonging to Glycoside Hydrolase (GH) families 10 and 11 are frequently employed.[5]

  • Transglycosylation: This method involves the transfer of a xylosyl moiety from a donor substrate to an acceptor molecule. Specific glycosidases or engineered enzymes (glycosynthases) can catalyze the formation of a new glycosidic bond, allowing for the synthesis of specific oligosaccharides like this compound from smaller xylo-oligosaccharides such as xylobiose.[6][7]

Data Presentation: Quantitative Analysis of this compound Synthesis

The following tables summarize quantitative data from various studies on the enzymatic production of xylooligosaccharides, with a focus on this compound yields.

Table 1: this compound Production from Various Substrates using Endo-Xylanases

SubstrateEnzyme SourceEnzyme TypeTemperature (°C)pHReaction Time (h)This compound YieldOther Major ProductsReference(s)
Wheat StrawTrichoderma virideEndo-xylanaseNot Specified4.6481.33 ± 0.13 g/L (with xylotriose)Xylotriose[8]
Wheat StrawAspergillus nigerEndo-xylanaseNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedXylobiose, Xylotriose[8]
Birchwood XylanTalaromyces amestolkiaeGH11 Endo-xylanaseNot SpecifiedNot SpecifiedNot SpecifiedMain componentXylobiose, Xylotriose[1][2]
CorncobStreptomyces thermovulgarisEndo-xylanaseNot SpecifiedNot Specified12PresentXylobiose (main), Xylotriose, Xylopentaose[9]
Sugarcane BagasseAspergillus versicolorXylanaseNot SpecifiedNot SpecifiedNot SpecifiedComponent of 93.1% total XOSXylobiose, Xylotriose, Xylopentaose, Xylohexose[10]
CorncobAspergillus nigerEndo-xylanase369.572ReleasedNot specified[11]

Table 2: Transglycosylation for Oligosaccharide Synthesis

Donor SubstrateAcceptor SubstrateEnzymeProduct(s)Key ObservationReference(s)
XyloseXylotriose/XylotetraoseTaxy11 (Endo-xylanase)This compound/Xylopentaose intermediatesRapid hydrolysis to xylobiose[6]
MaltoseXyloseα-glucosidaseGlucosyl-xyloseDemonstrates acceptor promiscuity[7]
PentanolWheat Bran (Xylan)Cellic Ctec2 (Xylanase activity)Pentyl β-D-xylosides (DP1-3)Synthesis of alkyl xylosides[12]

Experimental Protocols

Protocol 1: Production of this compound by Enzymatic Hydrolysis of Birchwood Xylan

This protocol describes a general method for producing a mixture of xylooligosaccharides, including this compound, from birchwood xylan using a commercially available endo-xylanase.

Materials:

  • Birchwood xylan

  • Endo-1,4-β-xylanase (e.g., from Trichoderma reesei or Aspergillus niger)[3][13]

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Deionized water

  • Heating magnetic stirrer

  • Centrifuge

  • HPLC system with a suitable column for oligosaccharide analysis (e.g., aminopropyl or size-exclusion)[14]

  • Xylooligosaccharide standards (xylobiose, xylotriose, this compound)

Procedure:

  • Substrate Preparation: Prepare a 2% (w/v) solution of birchwood xylan in 50 mM sodium acetate buffer (pH 5.0). Heat the solution with stirring to fully dissolve the xylan.[15]

  • Enzyme Reaction: Cool the xylan solution to the optimal temperature for the chosen xylanase (typically 50-60°C).[3] Add the endo-xylanase to the substrate solution at a predetermined concentration (e.g., 10-50 U/g of xylan).

  • Incubation: Incubate the reaction mixture with continuous stirring for a specific duration (e.g., 1-24 hours). The reaction time should be optimized to maximize the yield of this compound while minimizing the production of xylose.[16]

  • Enzyme Inactivation: Stop the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

  • Clarification: Centrifuge the reaction mixture to pellet any insoluble material. Collect the supernatant containing the soluble xylooligosaccharides.

  • Analysis: Analyze the composition of the hydrolysate using HPLC. Compare the retention times of the products with those of the xylooligosaccharide standards to identify and quantify this compound.[14]

Protocol 2: Purification of this compound from a Xylooligosaccharide Mixture

This protocol outlines a general procedure for the purification of this compound from a mixed hydrolysate using size-exclusion chromatography.

Materials:

  • Xylooligosaccharide mixture (from Protocol 1)

  • Size-exclusion chromatography (SEC) system

  • SEC column suitable for oligosaccharide separation (e.g., Bio-Gel P-2)

  • Deionized water (as mobile phase)

  • Fraction collector

  • HPLC system for purity analysis

Procedure:

  • Sample Preparation: Concentrate the xylooligosaccharide mixture if necessary. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography: Equilibrate the SEC column with deionized water. Load the prepared sample onto the column.

  • Elution: Elute the oligosaccharides with deionized water at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound using HPLC.

  • Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain a dry powder.

Mandatory Visualizations

EnzymaticHydrolysisWorkflow cluster_preparation Substrate Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing Xylan Xylan-rich Substrate (e.g., Birchwood Xylan) Dissolution Dissolution with Heating and Stirring Xylan->Dissolution Buffer Buffer Solution (e.g., 50 mM Sodium Acetate, pH 5.0) Buffer->Dissolution Incubation Incubation (Controlled Temperature and Time) Dissolution->Incubation Substrate Solution Enzyme Endo-xylanase Enzyme->Incubation Inactivation Enzyme Inactivation (Boiling) Incubation->Inactivation XOS Mixture Clarification Centrifugation/ Filtration Inactivation->Clarification Purification Purification (e.g., Size-Exclusion Chromatography) Clarification->Purification Crude XOS Analysis Analysis (HPLC) Purification->Analysis FinalProduct Pure this compound Purification->FinalProduct FinalProduct->Analysis

Caption: Workflow for enzymatic hydrolysis of xylan to produce this compound.

TransglycosylationWorkflow cluster_substrates Substrates cluster_reaction Enzymatic Reaction cluster_products Products and Purification Donor Xylosyl Donor (e.g., Xylobiose) Reaction Transglycosylation (Controlled Conditions) Donor->Reaction Acceptor Acceptor (e.g., Xylobiose) Acceptor->Reaction Enzyme Transglycosylase/ Glycosynthase Enzyme->Reaction ProductMixture Product Mixture (this compound and others) Reaction->ProductMixture Purification Purification (Chromatography) ProductMixture->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for transglycosylation-based synthesis of this compound.

References

Application Notes and Protocols for the Large-Scale Production of Xylotetraose from Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylotetraose, a xylooligosaccharide (XOS) with a degree of polymerization of four, has garnered significant interest for its potential applications in the pharmaceutical and nutraceutical industries as a prebiotic and functional food ingredient. This document provides a comprehensive guide to the large-scale production of this compound from abundant and renewable lignocellulosic biomass. Detailed protocols for the enzymatic hydrolysis of xylan-rich feedstocks, purification of the resulting hydrolysate, and analytical quantification of this compound are presented. The methodologies are designed to be scalable for industrial applications, focusing on achieving high yield and purity.

Introduction

Lignocellulosic biomass, primarily composed of cellulose, hemicellulose, and lignin, represents a vast and underutilized resource for the production of value-added biochemicals. The hemicellulose fraction, rich in xylan, is an ideal starting material for the production of xylooligosaccharides (XOS). Among these, this compound has shown promising biological activities. The enzymatic hydrolysis of xylan using specific endo-β-1,4-xylanases offers a targeted approach to release a mixture of XOS, from which this compound can be isolated and purified. This application note details a robust and scalable workflow for this process.

Overall Workflow

The large-scale production of this compound from lignocellulosic biomass involves a multi-step process, beginning with the pretreatment of the biomass to make the xylan accessible to enzymatic attack, followed by enzymatic hydrolysis, and finally, a multi-stage purification process to isolate high-purity this compound.

Workflow Biomass Lignocellulosic Biomass Pretreatment Pretreatment Biomass->Pretreatment e.g., Alkaline Extraction Hydrolysis Enzymatic Hydrolysis Pretreatment->Hydrolysis Xylan-Rich Fraction Filtration1 Solid-Liquid Separation Hydrolysis->Filtration1 Hydrolysate Purification Purification Filtration1->Purification Crude XOS Mixture This compound High-Purity this compound Purification->this compound

Caption: Overall workflow for this compound production.

Data Presentation

Table 1: Typical Yields of Xylooligosaccharides from Lignocellulosic Biomass
Lignocellulosic SourcePretreatmentEnzyme(s)Total XOS Yield ( g/100g of xylan)Reference
Sugarcane BagasseAlkaline ExtractionXylanase Cocktail93.1[1][2]
Corn CobNot SpecifiedRecombinant Xylanase21.75[3]
PoplarNot SpecifiedRecombinant Xylanase73.30[3]
Empty Fruit BunchAlkali PretreatmentRecombinant Endoxylanase41.1 (Xylobiose)[4]
Table 2: Composition of Xylooligosaccharide Mixtures from Enzymatic Hydrolysis
FeedstockEnzymeXylobiose (%)Xylotriose (%)This compound (%)Other XOS (%)Reference
Regenerated HemicelluloseXylanasePart of 90.7% total XOSPart of 90.7% total XOSPart of 90.7% total XOS-
Birchwood XylanAcid Hydrolysis10.71 mg/g xylan4.15 mg/g xylan5.03 mg/g xylan3.31 mg/g (Xylopentaose)[1]

Experimental Protocols

Protocol 1: Pretreatment of Lignocellulosic Biomass (Alkaline Extraction)

This protocol describes the extraction of hemicellulose (xylan) from a lignocellulosic feedstock such as sugarcane bagasse.

Materials:

  • Milled lignocellulosic biomass (e.g., sugarcane bagasse, particle size < 1 mm)

  • Sodium hydroxide (NaOH) solution (2% w/v)

  • Deionized water

  • pH meter

  • Stirred tank reactor with temperature control

Procedure:

  • Prepare a slurry of the milled biomass in the 2% NaOH solution at a solid-to-liquid ratio of 1:10 (w/v) in the stirred tank reactor.

  • Heat the slurry to 120°C and maintain for 1 hour with constant stirring.

  • Cool the mixture to room temperature and neutralize to pH 7.0 using a suitable acid (e.g., sulfuric acid).

  • Separate the solid residue (cellulose and lignin) from the liquid fraction (containing solubilized xylan) by filtration or centrifugation.

  • The liquid fraction, rich in xylan, is the substrate for the subsequent enzymatic hydrolysis.

Protocol 2: Enzymatic Hydrolysis for this compound Production

This protocol details the enzymatic conversion of the extracted xylan into a mixture of xylooligosaccharides enriched in this compound. The choice of xylanase is critical; endo-β-1,4-xylanases from glycoside hydrolase families GH10 and GH11 are commonly used. Some xylanases have been shown to produce a higher proportion of longer-chain oligosaccharides.

Materials:

  • Xylan-rich extract from Protocol 1

  • Recombinant endo-β-1,4-xylanase (e.g., from Aspergillus niger or a recombinant source optimized for XOS production)

  • Sodium acetate buffer (100 mM, pH 5.0)

  • Incubator/shaker or stirred tank bioreactor with temperature and pH control

Procedure:

  • Dilute the xylan-rich extract with sodium acetate buffer to a final xylan concentration of 5% (w/v).

  • Pre-heat the xylan solution to the optimal temperature for the chosen xylanase (typically 50-60°C).

  • Add the xylanase to the substrate solution at a predetermined enzyme loading (e.g., 20-50 U/g of xylan). The optimal enzyme loading should be determined empirically for the specific enzyme and substrate.

  • Incubate the reaction mixture for 6-12 hours with gentle agitation. The reaction time is a critical parameter to control the degree of polymerization of the resulting XOS. Shorter reaction times tend to favor the production of longer-chain oligosaccharides like this compound.

  • Monitor the reaction progress by periodically taking samples and analyzing the product distribution using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Once the desired product profile is achieved, terminate the enzymatic reaction by heat inactivation (e.g., 95°C for 15 minutes).

  • Clarify the hydrolysate by centrifugation or microfiltration to remove any insoluble material.

Hydrolysis cluster_0 Enzymatic Hydrolysis Xylan Xylan Substrate Incubation Incubation (50-60°C, pH 5.0, 6-12h) Xylan->Incubation Enzyme Endo-β-1,4-Xylanase Enzyme->Incubation XOS_mix XOS Mixture (Xylobiose, Xylotriose, this compound, etc.) Incubation->XOS_mix

Caption: Enzymatic hydrolysis of xylan to produce XOS.

Protocol 3: Large-Scale Purification of this compound

This protocol outlines a multi-step purification strategy to isolate this compound from the crude XOS mixture. This involves an initial fractionation followed by a high-resolution chromatographic separation.

4.3.1. Step 1: Nanofiltration for Size-Based Fractionation

Materials:

  • Clarified XOS hydrolysate from Protocol 2

  • Nanofiltration system with a molecular weight cut-off (MWCO) membrane suitable for separating monosaccharides and smaller oligosaccharides from larger ones (e.g., 150-300 Da).

Procedure:

  • Concentrate the XOS hydrolysate using the nanofiltration system.

  • The permeate will contain primarily monosaccharides (xylose) and smaller oligosaccharides (xylobiose).

  • The retentate will be enriched in higher molecular weight XOS, including xylotriose and this compound. This enriched fraction is carried forward to the next purification step.

4.3.2. Step 2: Simulated Moving Bed (SMB) Chromatography for High-Purity this compound

SMB chromatography is a continuous purification technique suitable for large-scale separation of molecules with similar properties, such as oligosaccharides of different chain lengths.

Materials:

  • Enriched XOS fraction from the nanofiltration step

  • SMB chromatography system

  • Appropriate chromatographic resin (e.g., a strong cation exchange resin in the calcium form)

  • Deionized water as the mobile phase

Procedure:

  • The SMB system is configured with multiple columns packed with the chosen resin.

  • The enriched XOS fraction is continuously fed into the system.

  • The mobile phase (deionized water) is passed through the columns.

  • The system operates by simulating the counter-current movement of the solid phase (resin) relative to the liquid phase. This is achieved by periodically shifting the inlet and outlet ports along the column train.

  • Due to differences in their affinity for the resin, the oligosaccharides are separated. This compound will be collected from a specific outlet port (the extract), while other oligosaccharides (e.g., xylotriose) will be collected from another port (the raffinate).

  • The operating parameters of the SMB system (flow rates, switching time) must be carefully optimized to achieve high purity and recovery of this compound.

  • The collected this compound fraction is then concentrated and can be lyophilized to obtain a high-purity powder.

Purification Crude_XOS Crude XOS Mixture Nanofiltration Nanofiltration Crude_XOS->Nanofiltration SMB Simulated Moving Bed Chromatography Nanofiltration->SMB Enriched Higher XOS This compound High-Purity This compound SMB->this compound Byproducts Xylose, Xylobiose, Xylotriose SMB->Byproducts

Caption: Purification workflow for this compound.

Protocol 4: Analytical Quantification of this compound

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for the separation and quantification of oligosaccharides.[5][6]

Instrumentation:

  • HPAEC system equipped with a PAD detector

  • CarboPac series analytical column (e.g., PA200)

Mobile Phase:

  • A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions. A typical gradient might be:

    • 0-10 min: 100 mM NaOH

    • 10-30 min: Linear gradient from 0 to 200 mM NaOAc in 100 mM NaOH

    • 30-35 min: 100 mM NaOH (re-equilibration)

Procedure:

  • Prepare a series of this compound standards of known concentrations in deionized water.

  • Dilute the samples from the production and purification steps to fall within the linear range of the calibration curve.

  • Inject the standards and samples into the HPAEC-PAD system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration of this compound in the samples by integrating the peak area and comparing it to the calibration curve generated from the standards.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the large-scale production of high-purity this compound from lignocellulosic biomass. By optimizing the enzymatic hydrolysis conditions to favor the formation of this compound and employing a robust, scalable purification strategy centered around nanofiltration and simulated moving bed chromatography, it is feasible to produce this valuable oligosaccharide for applications in the pharmaceutical and functional food industries. Further process optimization and economic analysis will be necessary for commercial-scale implementation.

References

Application Notes and Protocols for the Quantification of Xylotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques for the accurate quantification of xylotetraose. This document includes summaries of quantitative data, detailed experimental protocols for key methodologies, and a visual representation of a typical experimental workflow.

Introduction to this compound and its Quantification

This compound is a xylooligosaccharide (XOS) composed of four xylose units linked by β-1,4 glycosidic bonds. As a significant component of xylan, the second most abundant polysaccharide in nature, this compound is of growing interest in the food, pharmaceutical, and biotechnology industries for its prebiotic properties and potential health benefits.[1] Accurate and reliable quantification of this compound is crucial for quality control in production processes, for studying its metabolic fate in biological systems, and for the development of novel therapeutic agents.

A variety of analytical techniques are available for the quantification of this compound, each with its own advantages and limitations in terms of sensitivity, selectivity, and throughput. The choice of method often depends on the sample matrix, the required level of sensitivity, and the availability of instrumentation. The most prominent techniques include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Mass Spectrometry (MS), and enzymatic assays.

Analytical Techniques for this compound Quantification

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful and widely used technique for the separation and direct quantification of underivatized carbohydrates, including this compound and other xylooligosaccharides.[2][3][4] The separation is achieved on a high-pH stable anion-exchange column, where carbohydrates are ionized and separated based on their charge, size, and structure.[3] Pulsed amperometric detection provides sensitive and specific detection of carbohydrates without the need for derivatization.[4]

Advantages:

  • High sensitivity and selectivity for carbohydrates.[4]

  • Direct analysis without derivatization.[4]

  • Capable of separating oligosaccharides with varying degrees of polymerization.[2]

Disadvantages:

  • Requires a dedicated ion chromatography system.

  • Susceptible to matrix effects from high salt concentrations.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a more conventional and widely accessible method for carbohydrate analysis. Separation is typically achieved on an amino- or polymer-based column. The refractive index detector measures the difference in the refractive index between the mobile phase and the sample components.

Advantages:

  • Wide availability of instrumentation.

  • Relatively simple and robust method.

Disadvantages:

  • Lower sensitivity compared to HPAEC-PAD and MS.[5]

  • Isocratic elution is often required, which can lead to longer run times for complex samples.[6]

  • Sensitive to temperature and pressure fluctuations.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for the quantification of this compound. This technique allows for the determination of the molecular weight of the analyte, providing confident identification. Derivatization may be employed to enhance ionization efficiency and chromatographic separation.

Advantages:

  • Excellent sensitivity and specificity.[7][8]

  • Provides structural information.

  • High-throughput capabilities with modern instrumentation.

Disadvantages:

  • Higher cost of instrumentation and maintenance.

  • Potential for ion suppression from matrix components.

  • May require derivatization for optimal performance.[9]

Enzymatic Assays

Enzymatic assays offer a simpler and often more rapid approach for the quantification of total reducing sugars, which can be correlated to this compound concentration. The 3,5-dinitrosalicylic acid (DNS) method is a common colorimetric assay used for this purpose.[10][11] Specific enzymes like xylanases can be used to hydrolyze xylan into smaller oligosaccharides, and the amount of reducing sugars released can be measured.[10][12][13]

Advantages:

  • Simple, rapid, and cost-effective.

  • Suitable for high-throughput screening.

Disadvantages:

  • Generally measures total reducing sugars, lacking specificity for this compound.

  • Susceptible to interference from other reducing substances in the sample matrix.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different analytical techniques used for this compound and related xylooligosaccharide quantification.

Analytical TechniqueAnalyte(s)Linearity Range (mg/L)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Reference(s)
HPAEC-PAD Xylobiose, Xylotriose, this compound, Xylopentaose, Xylohexaose0.804 - 8.6070.064 - 0.1110.214 - 0.371
HPLC-UVD (after derivatization) XylitolNot Specified0.010.04[14]
LC-MS/MS D-xylose5-6 orders of magnitude<0.001Not Specified[8]
UHPLC/QqQ-MS (after derivatization) Xylosefemtomole to attomole rangefemtomole to attomole rangeNot Specified[9]

Experimental Protocols

Protocol 1: Quantification of this compound using HPAEC-PAD

This protocol is based on established methods for the analysis of xylooligosaccharides.[15]

1. Instrumentation:

  • Dionex ICS-3000 or equivalent ion chromatography system.[15]

  • CarboPac PA200 analytical column (3 x 250 mm) with a CarboPac PA200 guard column (3 x 50 mm).[15]

  • Pulsed Amperometric Detector (PAD) with a gold working electrode.[15]

2. Reagents:

  • Sodium hydroxide (NaOH), 50% (w/w) solution.

  • Sodium acetate (NaOAc), anhydrous.

  • This compound standard (>95% purity).[16]

  • Ultrapure water (18.2 MΩ·cm).

3. Mobile Phase Preparation:

  • Eluent A: 100 mM NaOH. Degas with helium or nitrogen.

  • Eluent B: 1 M NaOAc in 100 mM NaOH. Degas with helium or nitrogen.

4. Chromatographic Conditions:

  • Column Temperature: 30 °C.

  • Flow Rate: 0.3 mL/min.[15]

  • Injection Volume: 10 µL.

  • Gradient Elution Program: A two-stage binary gradient can be optimized for the separation of this compound from other oligosaccharides.[3][15] A typical gradient might involve an initial isocratic step with a low concentration of Eluent B, followed by a linear increase to elute higher-order oligosaccharides.

  • PAD Waveform: A standard quadruple potential waveform for carbohydrate detection.[15]

5. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.5 to 10 mg/L.

  • Sample Preparation: Dilute samples to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of Total Reducing Sugars using the DNS Method

This protocol is a general method for determining the concentration of reducing sugars, which can be adapted for samples containing this compound.[10][11]

1. Reagents:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate tetrahydrate, and 20 mL of 2 M NaOH in 80 mL of distilled water. Gently heat to dissolve and then make up the final volume to 100 mL with distilled water. Store in a dark bottle at 4 °C.

  • Xylose Standard Solution: Prepare a 1 mg/mL stock solution of D-xylose in distilled water. Prepare a series of standards ranging from 0.1 to 1 mg/mL.

2. Procedure:

  • To 1 mL of the sample or standard solution in a test tube, add 3 mL of the DNS reagent.

  • Heat the tubes in a boiling water bath for 5-15 minutes.

  • Cool the tubes to room temperature.

  • Add 6 mL of distilled water and mix well.

  • Measure the absorbance at 540 nm using a spectrophotometer against a reagent blank.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the xylose standards against their concentration.

  • Determine the concentration of reducing sugars in the sample by comparing its absorbance to the standard curve. The result will be expressed as xylose equivalents.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the quantification of this compound from a sample.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Initial Sample Extraction Extraction/Hydrolysis (if necessary) Sample->Extraction Dilution Dilution Extraction->Dilution Filtration Filtration Dilution->Filtration HPAEC_PAD HPAEC-PAD Filtration->HPAEC_PAD Inject HPLC_RID HPLC-RID Filtration->HPLC_RID Inject LC_MS LC-MS Filtration->LC_MS Inject Enzymatic Enzymatic Assay Filtration->Enzymatic Assay Chromatogram Chromatogram/ Absorbance Data HPAEC_PAD->Chromatogram HPLC_RID->Chromatogram LC_MS->Chromatogram Enzymatic->Chromatogram Measure Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification Result Final Result (Concentration) Quantification->Result

Caption: General workflow for this compound quantification.

This diagram outlines the key stages involved in determining the concentration of this compound, from initial sample handling and preparation through to the selection of an appropriate analytical technique and subsequent data analysis to obtain the final quantitative result. The modular nature of the workflow allows for the selection of the most suitable methods for both sample preparation and analysis based on the specific research or quality control requirements.

References

Application Notes & Protocols: HPLC Analysis of Xylotetraose

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of xylotetraose in various samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound, a xylooligosaccharide (XOS) composed of four xylose units, is of significant interest in the food and pharmaceutical industries for its prebiotic properties. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and efficacy studies. This document outlines established HPLC methods for the analysis of this compound, covering sample preparation, chromatographic separation, and detection.

Sample Preparation Protocols

Proper sample preparation is critical to obtaining accurate and reproducible HPLC results. The primary goals are to extract the analytes of interest, remove interfering matrix components, and ensure the sample is in a suitable solvent for injection.[1]

General Sample Preparation Workflow

The following diagram illustrates a general workflow for sample preparation prior to HPLC analysis.

A Sample Collection B Homogenization / Dissolution A->B C Extraction / Clean-up (e.g., LLE, SPE, Precipitation) B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E A Prepared Sample in Vial B Autosampler Injection A->B C HPLC Column Separation (e.g., Aminex, Amino Column) B->C D Detection (RI, ELSD, or PAD) C->D E Data Acquisition & Processing D->E

References

Application Notes and Protocols for Xylanase Activity Assays Using Xylotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylanases are a class of enzymes that catalyze the hydrolysis of xylan, a major component of hemicellulose, into smaller oligosaccharides and xylose. The characterization of xylanase activity is crucial for various industrial applications, including biofuel production, food and feed processing, and pulp and paper manufacturing. Furthermore, in drug development, specific inhibitors of microbial xylanases are of interest. Traditionally, xylanase activity assays have utilized complex, polymeric substrates like birchwood or oat spelt xylan. While useful, these substrates are heterogeneous in structure and can lead to variability in assay results.

The use of well-defined oligosaccharides, such as xylotetraose, as substrates offers several advantages for kinetic studies and high-throughput screening. This compound is a linear oligosaccharide consisting of four β-1,4-linked D-xylose units. Its defined structure allows for more precise and reproducible kinetic measurements. This document provides detailed application notes and protocols for performing xylanase activity assays using this compound as a substrate.

Advantages of Using this compound as a Substrate

  • Defined Stoichiometry: As a pure compound with a known molecular weight, this compound allows for accurate molar concentrations to be used in kinetic studies, leading to more precise determination of enzyme kinetic parameters like K\u2098 and V\u2098\u2090\u2093.

  • Reduced Viscosity: Unlike polymeric xylans, solutions of this compound have low viscosity, which simplifies handling and improves mixing in assay reactions.

  • Higher Solubility: this compound is readily soluble in aqueous buffers, eliminating the need for heating or vigorous stirring to dissolve the substrate.

  • Suitability for Mechanistic Studies: The use of a defined oligosaccharide helps in elucidating the specific cleavage patterns and subsite preferences of different xylanases.

Experimental Protocols

Principle of the Assay

The xylanase activity is determined by measuring the rate of production of reducing sugars from the enzymatic hydrolysis of this compound. The amount of reducing sugars generated is quantified using the 3,5-dinitrosalicylic acid (DNS) method. In this colorimetric assay, the DNS reagent is reduced by the newly formed reducing ends of the hydrolysis products (xylose, xylobiose, and xylotriose) under alkaline conditions and heat, resulting in the formation of 3-amino-5-nitrosalicylic acid, which has a strong absorbance at 540 nm. The intensity of the color is directly proportional to the concentration of reducing sugars produced.

Materials and Reagents
  • This compound (High Purity)

  • Xylanase enzyme preparation

  • Sodium acetate buffer (50 mM, pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Potassium sodium tartrate tetrahydrate (Rochelle salt)

  • Sodium hydroxide (NaOH)

  • Phenol

  • Sodium sulfite (Na₂SO₃)

  • D-Xylose (for standard curve)

  • Deionized water

  • Spectrophotometer capable of reading absorbance at 540 nm

  • Water bath or heating block

  • Test tubes and pipettes

Preparation of Reagents
  • 50 mM Sodium Acetate Buffer (pH 5.0):

    • Dissolve 4.1 g of sodium acetate trihydrate in 950 mL of deionized water.

    • Adjust the pH to 5.0 using glacial acetic acid.

    • Bring the final volume to 1 L with deionized water.

  • This compound Substrate Solution (e.g., 10 mM):

    • The molecular weight of this compound is 558.48 g/mol .

    • To prepare a 10 mM solution, dissolve 5.58 mg of this compound in 1 mL of 50 mM sodium acetate buffer (pH 5.0).

    • Prepare fresh or store frozen in aliquots.

  • DNS Reagent:

    • Solution A: Dissolve 10 g of 3,5-dinitrosalicylic acid in 200 mL of 2 M NaOH.

    • Solution B: Dissolve 300 g of potassium sodium tartrate tetrahydrate (Rochelle salt) in 500 mL of deionized water.

    • Slowly add Solution A to Solution B with constant stirring.

    • Bring the final volume to 1 L with deionized water.

    • Store in a dark, airtight bottle at room temperature. Caution: DNS is toxic and should be handled with care.

  • D-Xylose Standard Stock Solution (e.g., 10 mM):

    • The molecular weight of D-xylose is 150.13 g/mol .

    • To prepare a 10 mM solution, dissolve 15.01 mg of D-xylose in 10 mL of 50 mM sodium acetate buffer (pH 5.0).

Experimental Procedure
  • Preparation of Xylose Standard Curve:

    • Prepare a series of dilutions of the D-xylose stock solution in sodium acetate buffer to obtain concentrations ranging from 0 to 5 mM.

    • In separate test tubes, add 0.5 mL of each xylose standard dilution.

    • Add 0.5 mL of sodium acetate buffer to each tube.

    • Add 1.0 mL of DNS reagent to each tube.

    • Incubate the tubes in a boiling water bath for 5 minutes.

    • Cool the tubes to room temperature and add 3.0 mL of deionized water to each.

    • Measure the absorbance at 540 nm against a blank containing only buffer and DNS reagent.

    • Plot a graph of absorbance versus xylose concentration to generate the standard curve.

  • Enzymatic Reaction:

    • Equilibrate the this compound substrate solution and the enzyme preparation to the desired reaction temperature (e.g., 40°C).

    • In a test tube, add 0.5 mL of the this compound substrate solution.

    • Initiate the reaction by adding 0.5 mL of the appropriately diluted xylanase solution.

    • Incubate the reaction mixture at the desired temperature for a specific time (e.g., 10 minutes). The reaction time should be within the linear range of product formation.

    • Prepare a reaction blank by adding the DNS reagent to the substrate solution before adding the enzyme.

  • Quantification of Reducing Sugars:

    • Stop the enzymatic reaction by adding 1.0 mL of DNS reagent to the reaction mixture.

    • Incubate the tubes in a boiling water bath for 5 minutes.

    • Cool the tubes to room temperature and add 3.0 mL of deionized water.

    • Measure the absorbance at 540 nm against the reaction blank.

Calculation of Xylanase Activity
  • Determine the concentration of reducing sugars (in µmol/mL) produced in the reaction mixture using the D-xylose standard curve.

  • Calculate the xylanase activity using the following formula:

    Activity (U/mL) = (µmol of reducing sugar produced) / (reaction time in min × volume of enzyme in mL)

    One unit (U) of xylanase activity is defined as the amount of enzyme that releases 1 µmole of reducing sugar equivalents per minute under the specified assay conditions.

Note on the DNS Assay : It is important to be aware that the DNS method can overestimate the amount of reducing sugars, as the color response can vary for different oligosaccharides. For more accurate measurements, the Nelson-Somogyi (NS) assay is recommended as it provides a more equivalent color response for xylose and xylo-oligosaccharides[1][2].

Data Presentation

Enzyme Kinetic Parameters

The use of this compound as a substrate allows for the determination of key enzyme kinetic parameters.

Enzyme SourceSubstrateK\u2098 (\textmu M)k\u209a\u2090\u209c (s⁻¹)k\u209a\u2090\u209c/K\u2098 (\textmu M⁻¹s⁻¹)Reference
Trichoderma reesei endo-1,4-β-xylanase IIThis compound--0.027[3]
Trichoderma reesei endo-1,4-β-xylanase IIXylopentaose136-0.37[3]
Trichoderma reesei endo-1,4-β-xylanase IIXylohexaose73-0.93[3]

Note: Specific values for k\u209a\u2090\u209c and K\u2098 for this compound were not explicitly separated in the cited abstract, but the specificity constant (k\u209a\u2090\u209c/K\u2098) is provided.

Visualizations

Enzymatic Hydrolysis of this compound

G cluster_reaction Xylanase Action on this compound cluster_products Hydrolysis Products X4 This compound (X-X-X-X) Xylanase Endo-β-1,4-xylanase X4->Xylanase X2 Xylobiose (X-X) Xylanase->X2 X3 Xylotriose (X-X-X) Xylanase->X3 X1 Xylose (X) Xylanase->X1

Caption: Enzymatic breakdown of this compound by endo-β-1,4-xylanase.

Experimental Workflow for Xylanase Activity Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis A Prepare this compound Substrate Solution C Mix Substrate and Enzyme A->C B Prepare Diluted Xylanase Solution B->C D Incubate at Controlled Temperature and Time C->D E Stop Reaction with DNS Reagent D->E F Boil for 5 minutes E->F G Cool to Room Temperature and Dilute F->G H Measure Absorbance at 540 nm G->H I Calculate Reducing Sugar Concentration via Standard Curve H->I J Calculate Xylanase Activity I->J

Caption: Workflow for the xylanase activity assay using this compound.

References

Application Notes and Protocols for Xylotetraose Fermentation Studies with Gut Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylotetraose, a xylooligosaccharide (XOS) with a degree of polymerization of four, is a significant component of hemicellulose from plant cell walls. As a potential prebiotic, understanding its fermentation by commensal gut bacteria is crucial for developing novel therapeutics and functional foods aimed at modulating the gut microbiome for improved host health. This document provides detailed application notes and protocols for studying the in vitro fermentation of this compound by key gut bacterial species, including Bifidobacterium, Bacteroides, and Lactobacillus.

Data Presentation: Quantitative Fermentation Data

The fermentation of this compound and other xylo-oligosaccharides by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate and lactate, which are beneficial for host health. The following table summarizes quantitative data from a study on the fermentation of an XOS mixture, including this compound, by Bifidobacterium adolescentis.

Time (h)Xylobiose (C-mM)Xylotriose (C-mM)This compound (C-mM)Xylopentaose (C-mM)Xylohexaose (C-mM)Lactate (C-mM)Acetate (C-mM)
0 40.731.711.22.74.000
4 25.015.03.00.51.06025
9 5.02.00.00.00.012050
12 2.01.00.00.00.014055
15 0.00.50.00.00.015060
18 0.00.00.00.00.015562

Data adapted from a study on Bifidobacterium adolescentis DSMZ 18350 fermenting a xylo-oligosaccharide mixture.[1]

Experimental Protocols

Anaerobic Cultivation of Gut Bacteria on this compound

This protocol describes the cultivation of anaerobic gut bacteria, such as Bifidobacterium adolescentis, using this compound as the primary carbon source.

Materials:

  • Selected bacterial strain (e.g., Bifidobacterium adolescentis DSMZ 18350)

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

  • Basal medium (e.g., modified MRS or a custom defined medium)

  • This compound (high purity)

  • Sterile, anaerobic culture tubes or a bioreactor

  • Spectrophotometer

Procedure:

  • Medium Preparation: Prepare the basal medium without a carbon source. For bifidobacteria, a modified MRS medium can be used, omitting glucose. Add a reducing agent like L-cysteine-HCl to maintain anaerobic conditions. Autoclave the medium.

  • Carbon Source Addition: Prepare a sterile, anaerobic stock solution of this compound. Add the this compound solution to the tempered basal medium to the desired final concentration (e.g., 1% w/v).

  • Inoculation: In the anaerobic chamber, inoculate the this compound-containing medium with a fresh overnight culture of the bacterial strain (e.g., 2% v/v inoculum).

  • Incubation: Incubate the cultures at 37°C under anaerobic conditions. If using a bioreactor, maintain the temperature and anaerobic atmosphere, and control the pH (e.g., at 6.5) with sterile NaOH.

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

  • Sampling: At desired time points, aseptically collect samples for analysis of this compound consumption and metabolite production. Centrifuge the samples to pellet the cells and store the supernatant at -20°C for later analysis.

Quantification of this compound Consumption by HPAEC-PAD

This protocol outlines the analysis of this compound concentration in the culture supernatant using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Materials:

  • HPAEC-PAD system (e.g., Dionex)

  • Anion-exchange column (e.g., CarboPac™ PA200)

  • Sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions for the mobile phase

  • This compound standard

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation: Thaw the collected culture supernatants. Filter the supernatants through a 0.22 µm syringe filter to remove any remaining cells and debris. Dilute the samples as necessary with ultrapure water to fall within the linear range of the standard curve.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same basal medium used for the fermentation to account for matrix effects.

  • Chromatographic Conditions:

    • Column: CarboPac™ PA200 (3 x 250 mm)

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate. A typical gradient could start with a low concentration of sodium acetate in sodium hydroxide and ramp up to elute the higher oligosaccharides. For example, a gradient of 50-200 mM NaOAc in 100 mM NaOH.[2][3][4]

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Detector: Pulsed Amperometric Detector with a gold electrode, using a standard quadruple potential waveform for carbohydrate detection.

  • Analysis: Inject the prepared standards and samples into the HPAEC-PAD system.

  • Data Quantification: Identify the this compound peak in the chromatograms based on the retention time of the standard. Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve.

Quantification of Short-Chain Fatty Acids (SCFAs) by GC-FID

This protocol details the analysis of major fermentation end-products (acetate, propionate, butyrate) using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column suitable for SCFA analysis (e.g., DB-FFAP)

  • SCFA standards (acetate, propionate, butyrate)

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • GC vials

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of culture supernatant, add a known amount of internal standard.

    • Acidify the sample by adding HCl (e.g., to a final concentration of 0.1 M) to protonate the SCFAs.

    • Add 1 mL of diethyl ether, vortex vigorously for 1-2 minutes, and centrifuge to separate the phases.

    • Carefully transfer the ether layer (top layer) to a clean GC vial.

  • Standard Curve Preparation: Prepare a mixed standard solution containing known concentrations of acetate, propionate, butyrate, and the internal standard. Prepare a series of dilutions to create a calibration curve.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C) to elute all SCFAs.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis: Inject the prepared standards and sample extracts into the GC-FID system.

  • Data Quantification: Identify the SCFA peaks based on their retention times compared to the standards. Calculate the concentration of each SCFA by comparing the ratio of the SCFA peak area to the internal standard peak area against the calibration curve.[5][6][7][8][9]

Visualization of Pathways and Workflows

Signaling and Metabolic Pathway in Bacteroides

Bacteroides species utilize Polysaccharide Utilization Loci (PULs) to degrade complex carbohydrates like this compound. The process involves outer membrane binding, transport into the periplasm, and subsequent enzymatic degradation.

Bacteroides_Xylotetraose_Utilization cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound SusD SusD-like (Binding Protein) This compound->SusD Binding SusC SusC-like (TonB-dependent Transporter) This compound->SusC Transport SusD->SusC Xylotetraose_p This compound SusC->Xylotetraose_p Xylanase Periplasmic Endo-xylanase Xylotetraose_p->Xylanase Hydrolysis XOS_oligo Xylo-oligosaccharides (Xylobiose, Xylotriose) Xylanase->XOS_oligo ABC_transporter ABC Transporter XOS_oligo->ABC_transporter Transport XOS_oligo_c Xylo-oligosaccharides ABC_transporter->XOS_oligo_c Beta_Xylosidase β-Xylosidase XOS_oligo_c->Beta_Xylosidase Hydrolysis Xylose Xylose Beta_Xylosidase->Xylose Metabolism Pentose Phosphate Pathway Xylose->Metabolism SCFAs Acetate, Lactate Metabolism->SCFAs

Caption: this compound utilization pathway in Bacteroides.

Signaling and Metabolic Pathway in Bifidobacterium

Bifidobacterium species typically import oligosaccharides via ATP-binding cassette (ABC) transporters for intracellular degradation.

Bifidobacterium_Xylotetraose_Utilization cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SBP Solute-Binding Protein (SBP) This compound->SBP Binding ABC_transporter ABC Transporter (Permease + ATPase) This compound->ABC_transporter Transport SBP->ABC_transporter Xylotetraose_c This compound ABC_transporter->Xylotetraose_c ATP-dependent Beta_Xylosidase Intracellular β-Xylosidase Xylotetraose_c->Beta_Xylosidase Hydrolysis Xylose Xylose Beta_Xylosidase->Xylose Bifid_Shunt Bifid Shunt Xylose->Bifid_Shunt SCFAs Acetate, Lactate (Ratio ~3:2) Bifid_Shunt->SCFAs

Caption: this compound utilization pathway in Bifidobacterium.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for studying this compound fermentation.

Experimental_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_data Data Interpretation Media_Prep Anaerobic Media Preparation Inoculation Inoculation into This compound Medium Media_Prep->Inoculation Strain_Activation Bacterial Strain Activation Strain_Activation->Inoculation Incubation Anaerobic Incubation (37°C) Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling OD_Measurement Growth Monitoring (OD600) Sampling->OD_Measurement Supernatant_Processing Sample Processing (Centrifugation, Filtration) Sampling->Supernatant_Processing Data_Analysis Data Analysis and Visualization OD_Measurement->Data_Analysis HPAEC_PAD This compound Quantification (HPAEC-PAD) Supernatant_Processing->HPAEC_PAD GC_FID SCFA Quantification (GC-FID) Supernatant_Processing->GC_FID HPAEC_PAD->Data_Analysis GC_FID->Data_Analysis

Caption: Workflow for this compound fermentation studies.

References

Application Note: Investigating the Effect of Xylotetraose on Short-Chain Fatty Acid Production by Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are key metabolites produced by the gut microbiota through the fermentation of non-digestible carbohydrates.[1][2] These molecules play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, and influencing host metabolism and immune function.[1][3] Xylooligosaccharides (XOS), including xylotetraose, are emerging prebiotics known to be selectively fermented by beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[4][5][6] This fermentation process leads to an increased production of SCFAs, which is associated with various health benefits, including improved gut barrier function and alleviation of colonic inflammation.[3][5] This application note provides detailed protocols for an in vitro fermentation model to study the effects of this compound on SCFA production and the subsequent analysis of these fatty acids using gas chromatography.

Data Presentation: this compound Supplementation on SCFA Production

Supplementation with XOS, of which this compound is a key component, has been shown to significantly increase the concentration of SCFAs in the gut.[7][8] The following table summarizes data from a study investigating the effect of XOS on cecal SCFA concentrations in mice fed a high-fat diet (HFD).[7][8]

Table 1: Cecal Short-Chain Fatty Acid Concentrations in Mice

Treatment GroupAcetic Acid (μmol/g)Propionic Acid (μmol/g)Butyric Acid (μmol/g)Total SCFAs (μmol/g)
High-Fat Diet (HFD) Control32 ± 35 ± 14 ± 141 ± 5
HFD + XOS54 ± 410 ± 112 ± 276 ± 7

Data represents mean ± SEM (Standard Error of the Mean). The XOS group showed significantly higher levels of acetic, propionic, and butyric acids compared to the HFD control group.[8]

Mechanism of Action: this compound Fermentation Pathway

This compound is metabolized by specific gut microbes that possess the necessary enzymatic machinery, such as β-xylosidases. These enzymes break down the oligosaccharide into smaller units, which then enter central metabolic pathways like the "bifid shunt" in Bifidobacterium, leading to the production of SCFAs.

cluster_0 Gut Lumen cluster_1 Bacterial Cell (e.g., Bifidobacterium) This compound This compound Xylose Xylose/ XOS fragments This compound->Xylose Bacterial β-xylosidase Metabolism Central Metabolism (e.g., Bifid Shunt) Xylose->Metabolism Uptake SCFAs Acetate Propionate Butyrate Metabolism->SCFAs

Caption: Microbial fermentation of this compound to produce SCFAs.

Experimental Workflow

The overall process for investigating the effect of this compound involves setting up an anaerobic fermentation, followed by sample processing, SCFA extraction, and finally, quantification by gas chromatography.

A 1. In Vitro Fermentation Setup - Prepare anaerobic YCFA medium - Add this compound (test) or no substrate (control) - Inoculate with fecal slurry B 2. Anaerobic Incubation - Incubate at 37°C for 24-48 hours A->B Incubate C 3. Sample Harvesting - Centrifuge to pellet solids - Collect supernatant B->C Harvest D 4. SCFA Extraction - Acidify supernatant - Extract with solvent (e.g., diethyl ether) C->D Process E 5. GC Analysis - Inject extracted sample into Gas Chromatograph - Separate and detect SCFAs D->E Analyze F 6. Data Quantification - Integrate peak areas - Calculate concentrations using standard curve E->F Quantify

Caption: Experimental workflow for SCFA analysis from in vitro fermentation.

Detailed Experimental Protocols

Protocol 1: In Vitro Anaerobic Fermentation of this compound

This protocol describes a method for fermenting this compound using a human fecal slurry to simulate the colonic environment.[9][10]

Materials:

  • Yeast Casitone Fatty Acid (YCFA) medium

  • This compound (high purity)[11]

  • Fresh human fecal sample from a healthy donor

  • Anaerobic chamber or gas mixture (N₂:CO₂:H₂, 80:10:10)

  • Sterile anaerobic culture tubes or vials

  • Centrifuge

Procedure:

  • Medium Preparation: Prepare YCFA medium under anaerobic conditions. Dispense 9 ml of the medium into sterile anaerobic culture tubes.

  • Substrate Addition: Create a sterile, anaerobic stock solution of this compound. Add the appropriate volume to the test tubes to reach a final concentration of 1% (w/v). The control tubes will not contain any additional substrate.

  • Inoculum Preparation: Within 2 hours of collection, prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in anaerobic phosphate-buffered saline (PBS).

  • Inoculation: Transfer the culture tubes into an anaerobic chamber. Inoculate each tube with 1 ml of the 10% fecal slurry.

  • Incubation: Tightly cap the tubes and incubate them at 37°C for 24 to 48 hours.

  • Sample Collection: After incubation, vortex the tubes and transfer the contents to centrifuge tubes. Centrifuge at 10,000 x g for 10 minutes to pellet bacterial cells and solid debris.

  • Supernatant Storage: Carefully collect the supernatant and store it at -80°C until SCFA analysis.

Protocol 2: Quantification of SCFAs by Gas Chromatography (GC)

This protocol outlines the extraction and quantification of SCFAs from fermentation supernatants using Gas Chromatography with a Flame Ionization Detector (GC-FID).[12][13][14]

Materials:

  • Fermentation supernatant samples

  • SCFA standards (acetic, propionic, butyric acid)

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl)

  • Diethyl ether or methyl tert-butyl ether (MTBE)[15]

  • Sodium sulfate (anhydrous)

  • Gas chromatograph equipped with a FID and a suitable capillary column (e.g., DB-FFAP)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of acetate, propionate, and butyrate (e.g., ranging from 0.5 to 50 mM). Process these standards in the same manner as the samples.

  • Sample Preparation & Extraction:

    • Thaw the supernatant samples on ice.

    • To 500 µl of supernatant, add 50 µl of the internal standard solution.

    • Acidify the sample by adding 250 µl of concentrated HCl. Mix thoroughly.

    • Add 1 ml of cold diethyl ether, vortex vigorously for 2 minutes, and then centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the top ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • GC Analysis:

    • Transfer the dried ether extract to a GC vial.

    • Inject 1 µl of the sample into the GC-FID.

    • Typical GC Conditions:

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 180°C at 8°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.

      • Detector Temperature (FID): 275°C

      • Carrier Gas: Helium or Hydrogen

  • Data Analysis:

    • Identify the SCFA peaks in the chromatogram based on the retention times of the standards.[13]

    • Integrate the peak areas for each SCFA and the internal standard.

    • Calculate the concentration of each SCFA in the samples by plotting a standard curve of peak area ratio (SCFA/internal standard) versus concentration.

References

Application Note: Xylotetraose as a Standard for High-Precision Oligosaccharide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylo-oligosaccharides (XOS) are gaining significant attention in the pharmaceutical, food, and biotechnology sectors due to their prebiotic properties, ability to modulate immune responses, and role as key intermediates in biofuel production.[1] Accurate quantification of XOS, such as xylotetraose, is crucial for quality control, efficacy studies, and process optimization. This application note provides a detailed protocol for the use of high-purity this compound as a standard in the analysis of oligosaccharides, with a primary focus on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

This compound is a xylo-oligosaccharide consisting of four xylose units linked by β-1,4 glycosidic bonds. Its well-defined structure and high purity make it an ideal external standard for the identification and quantification of oligosaccharides in complex matrices such as biomass hydrolysates, food products, and biological samples.[2]

Applications of this compound in Research and Development

High-purity this compound serves as an indispensable tool in various analytical and research applications:

  • Quantitative Analysis of Xylo-oligosaccharides: this compound is used to generate calibration curves for the accurate quantification of XOS in samples.[3]

  • Enzyme Activity Assays: It serves as a substrate for enzymes like endo-1,4-β-xylanase, allowing for the characterization of enzyme kinetics and activity.[2]

  • Biofuel Production Monitoring: The enzymatic deconstruction of xylan is a critical step in biofuel production.[4][5] this compound standards are used to monitor the efficiency of this process by quantifying the release of xylo-oligosaccharides.[6][7][8]

  • Drug Development and Pharmaceutical Quality Control: Given the interest in the immunomodulatory and prebiotic effects of oligosaccharides, this compound is used as a reference standard in the development and quality control of oligosaccharide-based therapeutics and supplements.[1]

Analytical Methodologies

While several methods can be employed for oligosaccharide analysis, HPAEC-PAD offers superior separation and sensitivity for underivatized carbohydrates.[9][10][11]

Comparison of Analytical Techniques:

Technique Principle Advantages Disadvantages
HPAEC-PAD Anion-exchange chromatography at high pH, followed by electrochemical detection.High sensitivity and selectivity for underivatized carbohydrates. Excellent resolution of isomers.Requires specialized equipment and high-purity eluents.
HPLC-RID Size-exclusion or normal-phase chromatography with refractive index detection.Relatively simple and widely available instrumentation.Lower sensitivity and resolution compared to HPAEC-PAD. Not suitable for gradient elution.
Mass Spectrometry (MS) Separation based on mass-to-charge ratio. Often coupled with LC.Provides structural information and high sensitivity.Can be complex to operate and requires derivatization for some applications.

Due to its high resolution and sensitivity, HPAEC-PAD is the recommended method for the quantitative analysis of this compound and other xylo-oligosaccharides.[12]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of xylo-oligosaccharides, including this compound, using HPAEC-PAD.

Oligosaccharide Linearity Range (mg/L) Limit of Detection (LOD) (mg/L) Limit of Quantification (LOQ) (mg/L) Reference
Xylobiose0.804 - 8.6070.064 - 0.1110.214 - 0.371[3]
Xylotriose0.804 - 8.6070.064 - 0.1110.214 - 0.371[3]
This compound 0.804 - 8.607 0.064 - 0.111 0.214 - 0.371 [3]
Xylopentaose0.804 - 8.6070.064 - 0.1110.214 - 0.371[3]
Xylohexaose0.804 - 8.6070.064 - 0.1110.214 - 0.371[3]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Materials:

  • High-purity this compound powder (>95%)

  • Deionized water (18 MΩ·cm resistivity)

  • Vortex mixer

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

Procedure:

  • Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh 10 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 5 mL of deionized water and vortex until the powder is completely dissolved.

    • Bring the volume up to the 10 mL mark with deionized water.

    • Stopper the flask and invert several times to ensure a homogenous solution.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations within the desired linear range (e.g., 0.5, 1, 2, 5, and 10 mg/L).

    • Use Class A volumetric flasks and pipettes for accurate dilutions.

  • Storage:

    • Store the stock and working standard solutions at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol 2: HPAEC-PAD Analysis of Xylo-oligosaccharides

Instrumentation:

  • High-Performance Ion Chromatography System (e.g., Dionex ICS-3000 or similar)

  • Pulsed Amperometric Detector (PAD) with a gold working electrode and a suitable reference electrode.

  • Anion-exchange column (e.g., CarboPac™ PA200, 3 x 250 mm) with a guard column.[3]

  • Autosampler

Reagents:

  • Deionized water (18 MΩ·cm resistivity), degassed.

  • 50% (w/w) Sodium Hydroxide (NaOH) solution, low carbonate.

  • Sodium Acetate (NaOAc), anhydrous, high purity.

Chromatographic Conditions:

  • Column: CarboPac™ PA200 (3 x 250 mm)

  • Column Temperature: 30°C[13]

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 10 - 25 µL

  • Eluents:

    • Eluent A: Deionized Water

    • Eluent B: 100 mM NaOH

    • Eluent C: 100 mM NaOH, 500 mM NaOAc

  • Gradient Program (Example): A gradient elution is typically used to separate oligosaccharides of varying degrees of polymerization.[3][10] An example gradient is as follows:

Time (min) % Eluent A % Eluent B % Eluent C
0.090100
20.0701020
30.001090
35.001090
35.190100
45.090100
  • PAD Waveform: A multi-step potential waveform is applied for detection. An example waveform is:

Time (s) Potential (V) Integration
0.00+0.10
0.20+0.10Begin
0.40+0.10End
0.41-2.00
0.42+0.60
0.43-0.10
0.50-0.10

Procedure:

  • System Equilibration: Equilibrate the HPAEC-PAD system with the initial eluent conditions until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared this compound working standard solutions in ascending order of concentration.

  • Sample Analysis: Inject the unknown samples. Ensure that samples are filtered through a 0.22 µm filter before injection.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on its retention time compared to the standard.

    • Integrate the peak areas of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound and other xylo-oligosaccharides in the unknown samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow for Oligosaccharide Analysis

G cluster_sample_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Biomass, Food, Biological Fluid) Hydrolysis Enzymatic or Chemical Hydrolysis Sample->Hydrolysis Neutralization Neutralization & Dilution Hydrolysis->Neutralization Filtration Filtration (0.22 µm) Neutralization->Filtration Injection Autosampler Injection Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Standard_Prep This compound Standard Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for oligosaccharide analysis using this compound as a standard.

TLR4 Signaling Pathway Activated by Oligosaccharides

TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus XOS Xylo-oligosaccharide (e.g., this compound) TLR4 TLR4/MD2 Complex XOS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB->Gene_Expression Translocation AP1 AP-1 MAPK->AP1 Activation AP1->Gene_Expression Translocation

Caption: Simplified TLR4 signaling pathway activated by xylo-oligosaccharides.

Conclusion

The use of high-purity this compound as an external standard provides a reliable and accurate method for the quantification of xylo-oligosaccharides in a variety of sample matrices. The HPAEC-PAD method, in particular, offers the necessary sensitivity and resolution for complex oligosaccharide mixtures. The detailed protocols and methodologies presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working in this expanding field.

References

Troubleshooting & Optimization

Xylotetraose Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of xylotetraose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity of this compound Fractions

  • Question: My purified this compound fraction shows significant contamination with other xylo-oligosaccharides (XOS), such as xylotriose and xylopentaose. How can I improve the resolution?

  • Answer:

    • Chromatography Optimization:

      • Gradient Elution: If using column chromatography (e.g., size-exclusion or ion-exchange), a shallower gradient can improve the separation of oligosaccharides with similar degrees of polymerization (DP).

      • Column Choice: For high-resolution separation of neutral oligosaccharides, consider using a specialized column like porous graphitized carbon (PGC).

      • Mobile Phase Modification: In liquid chromatography, adding a small percentage of an organic solvent or modifying the ionic strength of the mobile phase can sometimes enhance separation.

    • Centrifugal Partition Chromatography (CPC): CPC is a technique that can be optimized for separating compounds with very similar partition coefficients. Experiment with different solvent systems to improve the separation of this compound from its neighbors. For instance, a butanol-methanol-water system has shown good resolution for XOS.[1]

    • Sequential Purification: A multi-step purification strategy is often necessary. For example, an initial purification with activated carbon to remove larger impurities can be followed by a high-resolution chromatography step.

Issue 2: Low Yield of Purified this compound

  • Question: I am losing a significant amount of this compound during the purification process. What are the potential causes and how can I mitigate this?

  • Answer:

    • Activated Carbon Adsorption: While effective for removing impurities like lignin and furfural, activated carbon can also adsorb oligosaccharides.[2] To minimize loss:

      • Optimize Carbon:Sample Ratio: Use the minimum amount of activated carbon necessary for sufficient purification.

      • Elution Efficiency: Ensure complete elution of this compound from the activated carbon. A stepwise gradient of ethanol (e.g., 15-30%) can be effective for eluting XOS.[3]

    • Membrane Filtration: During nanofiltration, some this compound may pass through the membrane into the permeate, especially if the membrane's molecular weight cut-off (MWCO) is not optimized. Select a membrane with an appropriate MWCO to retain this compound while allowing smaller impurities to pass through.

    • Multiple Purification Steps: Each purification step will inevitably lead to some product loss. To maximize overall yield, it is crucial to optimize each step individually and, if possible, reduce the total number of steps.

Issue 3: Presence of Non-Carbohydrate Impurities

  • Question: My this compound sample is contaminated with colored compounds and other non-carbohydrate impurities from the initial hydrolysis of biomass. How can I remove them?

  • Answer:

    • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities, lignin degradation products, and furfural, which are common in biomass hydrolysates.[2][4]

    • Ion-Exchange Resins: If the impurities are charged, ion-exchange chromatography can be a very effective purification step.

    • Solvent Extraction: For certain impurities, a liquid-liquid extraction step prior to chromatographic purification might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

A1: The primary challenges in this compound purification include:

  • Separation from other XOS: this compound is part of a complex mixture of xylo-oligosaccharides with very similar chemical and physical properties, making their separation difficult.

  • Removal of interfering compounds: The starting material, often a hydrolysate of lignocellulosic biomass, contains various impurities such as lignin, monosaccharides (xylose, glucose, arabinose), and degradation products like furfural, which can interfere with purification and downstream applications.[5]

  • Achieving high purity and yield: It is often a trade-off between achieving high purity and maintaining a high recovery of this compound. Aggressive purification methods can lead to significant product loss.[6]

Q2: Which analytical techniques are best suited for monitoring the purification of this compound?

A2: Several techniques can be used to monitor the purity and concentration of this compound:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the analysis of carbohydrates, including neutral oligosaccharides like this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector is commonly used for the quantification of XOS.[7] Specialized columns, such as those with amino-functionalized silica or porous graphitized carbon, can improve separation.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for qualitative analysis of the hydrolysis products and for tracking the progress of purification.

Q3: Can I use the same purification protocol for this compound from different biomass sources?

A3: While the general principles of purification remain the same, the specific protocol may need to be adapted depending on the biomass source. Different sources will yield hydrolysates with varying compositions of XOS and impurities. For example, the type and amount of lignin and other polysaccharides will differ, which may necessitate adjustments to the initial purification steps. It is always recommended to perform preliminary analytical runs to characterize the crude mixture before optimizing the purification protocol.

Data Presentation

Table 1: Comparison of Purity and Yield of Xylo-oligosaccharides with Centrifugal Partition Chromatography (CPC)

OligosaccharidePurity (%) with THF:DMSO:water system[3][8]Purity (%) with butanol:methanol:water system[1]Yield (mg/g xylan) with butanol:methanol:water system[1]
Xylobiose (DP2)85.079521
Xylotriose (DP3)54.719010
This compound (DP4) 38.33 89 14
Xylopentaose (DP5)30.436815

Experimental Protocols

Protocol 1: Purification of this compound using Activated Carbon

This protocol is a general guideline for the removal of impurities from a crude xylo-oligosaccharide mixture.

  • Preparation of the Crude Sample: Start with the supernatant of the enzymatic or chemical hydrolysis of xylan-rich biomass. Centrifuge the hydrolysate to remove any insoluble material.

  • Adsorption:

    • To the supernatant, add powdered activated carbon. The optimal concentration of activated carbon needs to be determined empirically but can range from 1% to 10% (w/v).[4]

    • Stir the mixture at room temperature for 30-60 minutes.

  • Filtration:

    • Filter the mixture through a 0.45 µm filter to remove the activated carbon. The filtrate will contain the XOS.

  • Elution of Adsorbed Oligosaccharides (Optional but recommended to improve yield):

    • Wash the activated carbon pellet with distilled water to remove any remaining unbound impurities.

    • Elute the adsorbed oligosaccharides from the activated carbon using a gradient of ethanol in water (e.g., 15%, 30%, 50%). Collect the fractions.

  • Analysis: Analyze the filtrate and the eluted fractions for this compound content and purity using HPLC or HPAEC-PAD.

  • Further Purification: The this compound-rich fractions may require further purification using chromatography techniques like size-exclusion or ion-exchange chromatography to separate the different XOS.

Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC)

This protocol describes the separation of xylo-oligosaccharides using CPC.

  • Solvent System Preparation:

    • Prepare a biphasic solvent system. A commonly used system for XOS separation is n-butanol:methanol:water in a 5:1:4 volumetric ratio.[1]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the mobile phase (butanol-rich) and the lower phase will be the stationary phase (water-rich).

  • CPC Instrument Setup:

    • Fill the CPC rotor with the stationary phase (lower phase).

    • Set the rotational speed of the centrifuge (e.g., 1000 rpm).

    • Pump the mobile phase (upper phase) through the system until hydrostatic equilibrium is reached.

  • Sample Injection:

    • Dissolve the crude or partially purified XOS mixture in a small volume of the stationary phase.

    • Inject the sample into the CPC system.

  • Fractionation:

    • Elute the sample with the mobile phase at a constant flow rate.

    • Collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions for their xylo-oligosaccharide composition using HPLC or HPAEC-PAD to identify the fractions containing pure this compound.

  • Solvent Removal: Evaporate the solvents from the purified fractions under reduced pressure.

Mandatory Visualization

Xylotetraose_Purification_Workflow cluster_challenges Potential Challenges Start Crude Biomass Hydrolysate (XOS Mixture + Impurities) Filtration Initial Filtration / Centrifugation Start->Filtration ActivatedCarbon Activated Carbon Treatment Filtration->ActivatedCarbon Removal of large particles Impurities1 Insoluble Impurities Filtration->Impurities1 MembraneFiltration Membrane Filtration (e.g., Nanofiltration) ActivatedCarbon->MembraneFiltration Removal of color & inhibitors Impurities2 Colored Impurities, Lignin, Furfural ActivatedCarbon->Impurities2 Challenge4 Product Adsorption ActivatedCarbon->Challenge4 Chromatography High-Resolution Chromatography (e.g., SEC, IEX, CPC) MembraneFiltration->Chromatography Size-based separation Impurities3 Monosaccharides, Salts MembraneFiltration->Impurities3 Challenge3 Membrane Fouling MembraneFiltration->Challenge3 Purethis compound Purified this compound Chromatography->Purethis compound High-purity fractionation Impurities4 Other Xylo-oligosaccharides (Xylobiose, Xylotriose, etc.) Chromatography->Impurities4 Challenge2 Co-elution of XOS Chromatography->Challenge2 Challenge1 Low Yield Purethis compound->Challenge1

Caption: Workflow for this compound purification with key challenges.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis for Higher Xylotetraose Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic hydrolysis of xylan for the production of xylotetraose.

Frequently Asked Questions (FAQs)

Q1: What is the primary type of enzyme required to produce this compound from xylan?

A1: The primary enzymes for producing this compound are endo-1,4-β-xylanases (EC 3.2.1.8), particularly those from glycoside hydrolase (GH) families 10 and 11.[1] These enzymes cleave the β-1,4 glycosidic bonds within the xylan backbone to produce shorter xylooligosaccharides (XOS), including this compound.[2]

Q2: What are common lignocellulosic substrates for this compound production?

A2: Common substrates are agricultural residues rich in xylan, such as corncobs, corn stover, sugarcane bagasse, and wheat straw.[3][4] Corncobs are often considered superior due to their high xylan content and packing density.[3]

Q3: Why is a pretreatment step often necessary before enzymatic hydrolysis?

A3: Pretreatment is crucial to disrupt the recalcitrant lignocellulosic matrix of the biomass. This process removes lignin and hemicellulose, making the xylan more accessible to enzymatic attack. Common pretreatment methods include alkaline and hydrothermal treatments.[1]

Q4: What is the difference between GH10 and GH11 xylanases in this compound production?

A4: GH10 and GH11 xylanases have different substrate specificities. GH10 xylanases can act on more substituted xylan chains, while GH11 xylanases require at least three consecutive unsubstituted xylose residues for hydrolysis.[1] Using a combination of both can lead to more efficient xylan degradation.[1]

Troubleshooting Guide

Issue 1: Low Overall Xylooligosaccharide (XOS) Yield
Possible Cause Troubleshooting Step
Inefficient Pretreatment Ensure the pretreatment method effectively removes lignin and exposes the xylan. Lignin can inhibit enzymatic activity. Consider optimizing pretreatment conditions (e.g., alkali concentration, temperature, time).
Sub-optimal Reaction Conditions Verify and optimize the pH, temperature, and reaction time for your specific enzyme. Most xylanases have an optimal temperature around 50-60°C and a pH of 5.0-7.0.[5][6]
Enzyme Inactivation The presence of inhibitors in the substrate or degradation of the enzyme can reduce yield. Consider adding bovine serum albumin (BSA) to mitigate inhibitor effects or using fresh enzyme preparations. By-products from pretreatment, such as furfural, can also inhibit enzymes.[7]
Poor Substrate Solubility The recalcitrance of xylan can limit its availability to the enzyme.[8] Ensure adequate mixing and consider using a higher solid-to-liquid ratio to increase substrate concentration.[7]
Issue 2: Low Purity of this compound (High concentration of xylose, xylobiose, or other XOS)
Possible Cause Troubleshooting Step
Inappropriate Enzyme Selection The type of xylanase used will determine the distribution of XOS. Some xylanases produce a mixture of XOS, while others might favor the production of shorter-chain oligosaccharides like xylobiose and xylotriose.[9] Screen different endo-xylanases to find one that selectively produces this compound.
Presence of β-xylosidase Activity Contamination with β-xylosidase will lead to the breakdown of XOS into xylose.[2] Ensure you are using a cellulase-free xylanase preparation.[10]
Over-hydrolysis Prolonged reaction times can lead to the further breakdown of this compound into smaller sugars.[11] Optimize the hydrolysis time by taking samples at different time points to determine when the this compound concentration is at its maximum.
Substrate Structure The structure and branching of the xylan can influence the type of XOS produced.[8] The source of the xylan (e.g., corncob vs. wheat straw) can impact the final product distribution.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Complex Hydrolysate Mixture The presence of various monosaccharides and oligosaccharides makes purification challenging.
Co-elution of Similar Sized Oligomers Xylobiose, xylotriose, and this compound have similar properties, making them difficult to separate. Consider using techniques like activated carbon chromatography with a stepwise ethanol gradient for elution or centrifugal partition chromatography for separation.[12]

Quantitative Data on Xylan Hydrolysis

Table 1: Effect of Reaction Conditions on XOS Yield from Corncob

EnzymeSubstrate Concentration (g/L)Temperature (°C)pHTime (h)XOS Yield (%)Reference
Recombinant Xylanase20455.51221.75[13]
Endo-β-1,4-xylanaseNot specifiedNot specifiedNot specifiedNot specified27.8[14]

Table 2: XOS Distribution from Different Substrates

SubstrateEnzymeMain ProductsReference
Birchwood XylanBacillus arseniciselenatis XylanaseXylotriose, this compound[9]
Oat Spelt XylanBacillus stearothermophilus XylanaseXylobiose, Xylotriose[9]
Poplar XylanRecombinant XylanaseXylobiose, Xylotriose[13]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Corncob for this compound Production
  • Substrate Preparation (Alkaline Pretreatment):

    • Mill dried corncob to a fine powder.

    • Prepare a 7% (w/v) sodium hydroxide solution.

    • Mix the corncob powder with the NaOH solution at a solid-to-liquid ratio of 1:7.[15][16]

    • Treat the mixture with steam at 120°C for 45 minutes.[15][16]

    • Filter the alkali-solubilized xylan and precipitate it using ice-cold 95% ethanol.[15][16]

    • Dry the precipitated xylan in a hot air oven at 60°C until a constant weight is achieved.[15][16]

  • Enzymatic Hydrolysis:

    • Prepare a solution of the extracted xylan (e.g., 20 g/L) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).

    • Pre-incubate the solution at the optimal temperature for the enzyme (e.g., 45°C).[13]

    • Add the endo-1,4-β-xylanase at a predetermined concentration (e.g., 35-60 U/g of xylan).[13]

    • Incubate the reaction mixture with agitation for a specified time (e.g., 12-14 hours), taking samples periodically.[13]

    • Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.

    • Centrifuge the mixture to remove any insoluble solids.

  • Product Analysis (HPLC):

    • Analyze the supernatant for XOS content using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.[17]

    • Use appropriate standards for xylose, xylobiose, xylotriose, and this compound to quantify the products.

Visualizations

EnzymaticHydrolysisWorkflow cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Downstream Processing Biomass Lignocellulosic Biomass (e.g., Corncob) Pretreatment Alkaline/Hydrothermal Pretreatment Biomass->Pretreatment Disruption of lignocellulosic matrix Xylan Extracted Xylan Pretreatment->Xylan Isolation of Hemicellulose Hydrolysis Enzymatic Hydrolysis (Endo-xylanase) Xylan->Hydrolysis XOS_Mix XOS Mixture Hydrolysis->XOS_Mix Purification Purification (e.g., Chromatography) XOS_Mix->Purification This compound Purified this compound Purification->this compound TroubleshootingLowYield Start Low this compound Yield Check_Purity Check Product Purity (High levels of other sugars?) Start->Check_Purity Check_Total_XOS Check Total XOS Yield (Is it also low?) Start->Check_Total_XOS Purity_Yes Yes Check_Purity->Purity_Yes Yield_Low Yes Check_Total_XOS->Yield_Low Check_Enzyme Review Enzyme Choice: - Specificity for X4? - β-xylosidase contamination? Purity_Yes->Check_Enzyme Optimize_Time Optimize Reaction Time (Avoid over-hydrolysis) Purity_Yes->Optimize_Time Solution1 Select a more specific endo-xylanase Check_Enzyme->Solution1 Solution2 Perform time-course experiment Optimize_Time->Solution2 Check_Pretreatment Evaluate Pretreatment Efficiency (Lignin removal, xylan accessibility) Yield_Low->Check_Pretreatment Check_Conditions Verify Reaction Conditions (pH, Temperature, Mixing) Yield_Low->Check_Conditions Check_Inhibitors Test for Inhibitors (e.g., furfural, phenolics) Yield_Low->Check_Inhibitors Solution3 Optimize pretreatment protocol Check_Pretreatment->Solution3 Solution4 Optimize hydrolysis parameters Check_Conditions->Solution4 Solution5 Detoxify hydrolysate or use inhibitor-tolerant enzyme Check_Inhibitors->Solution5

References

improving the resolution of xylotetraose in HPAEC-PAD analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) analysis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the resolution of xylotetraose and other xylooligosaccharides (XOS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing poor resolution or co-elution of this compound with other xylooligosaccharides (XOS)?

A1: Poor resolution in HPAEC-PAD analysis of XOS is a common issue that can arise from several factors. Suboptimal eluent conditions are a primary cause. An isocratic elution may not be sufficient to separate structurally similar oligosaccharides.[1] Implementing a gradient elution with sodium acetate (NaOAc) in a sodium hydroxide (NaOH) mobile phase can significantly improve the separation of XOS, including this compound.[1][2][3] The gradient allows for the differential elution of oligosaccharides based on their degree of polymerization (DP).

Additionally, the choice of analytical column is critical. The CarboPac™ series, particularly the PA200, is specifically designed for oligosaccharide analysis and can provide enhanced resolution compared to other columns.[2][3][4][5] If you are using a different column, you may not achieve the necessary selectivity for complex XOS mixtures.

Finally, ensure your system is properly equilibrated and that the flow rate is optimized. A slow gradient increase over a longer run time can also enhance the separation of compounds of interest.[1]

Q2: My this compound peak is showing significant tailing. What could be the cause?

A2: Peak tailing in HPAEC-PAD can be attributed to several factors. One common cause is the interaction of the analyte with active sites on the column or guard column. Ensure that your guard column is not exhausted and that your analytical column is clean and properly conditioned.

Another potential issue is the mobile phase composition. The concentration of NaOH is crucial for maintaining the anionic state of the carbohydrates, which is necessary for their interaction with the anion-exchange column.[4][6] Inadequate hydroxide concentration can lead to inconsistent interactions and peak tailing. Also, ensure the purity of your eluents, as contaminants can interfere with the separation.[7]

Lastly, consider the sample matrix. Complex sample matrices can introduce components that interact with the column and affect peak shape. A proper sample preparation, including filtration, is essential to minimize these effects.

Q3: I'm experiencing an unstable or noisy baseline. How can I troubleshoot this?

A3: An unstable baseline in HPAEC-PAD is often related to the eluent preparation, the electrochemical detector, or system contamination.

  • Eluent Quality: Improperly prepared or contaminated eluents are a frequent source of baseline noise.[7][8] Always use high-purity, 18 MΩ·cm deionized water and high-purity sodium hydroxide and sodium acetate.[7] It is also recommended to use freshly prepared eluents to prevent microbial growth, which can introduce contaminants.[7][8]

  • Detector Issues: The pulsed amperometric detector is highly sensitive and can be affected by the condition of the electrode. Ensure the gold electrode is clean and polished according to the manufacturer's instructions. The reference electrode should also be properly maintained.

  • System Contamination: Contamination anywhere in the fluidic path can lead to baseline instability.[8] This includes the eluent reservoirs, tubing, and pump. Regularly flushing the system with appropriate cleaning solutions can help mitigate this issue.

Q4: How can I improve the sensitivity and quantification of my this compound analysis?

A4: HPAEC-PAD is an inherently sensitive technique for carbohydrate analysis.[7] However, several factors can be optimized to enhance sensitivity and ensure accurate quantification.

  • Gradient Optimization: A well-optimized gradient elution not only improves resolution but can also lead to sharper peaks, which in turn improves the signal-to-noise ratio and sensitivity.[1]

  • Detector Waveform: The pulsed amperometric detection waveform is a critical parameter. Using a standard quadruple waveform is common for carbohydrate analysis, but slight modifications to the potential and duration of the pulses may be necessary to optimize the response for this compound.[6]

  • Calibration: For accurate quantification, it is essential to establish a calibration curve with good linearity using this compound standards in a concentration range that brackets your samples.[2][3]

Experimental Protocols

Optimized HPAEC-PAD Method for Xylooligosaccharide Separation

This protocol is a generalized method based on several successful studies for the separation of XOS, including this compound.[1][2][3][4][5]

1. Instrumentation:

  • High-Performance Anion-Exchange Chromatography system (e.g., Dionex ICS-3000 or ICS 6000).[1][6]

  • Pulsed Amperometric Detector with a gold working electrode and a suitable reference electrode.

  • Analytical Column: CarboPac™ PA200 (3 x 250 mm) with a CarboPac™ PA200 Guard Column (3 x 50 mm).[2][3][4][5][6]

2. Reagents and Eluents:

  • Eluent A: Deionized water (18 MΩ·cm resistivity).[7]

  • Eluent B: 100 mM Sodium Hydroxide (NaOH).

  • Eluent C: 100 mM NaOH with 1 M Sodium Acetate (NaOAc).

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Eluent A% Eluent B% Eluent C
0.001000
5.001000
25.005050
30.000100
35.000100
35.101000
45.001000
  • Detector: Pulsed Amperometry with a quadruple potential waveform.[6]

4. Sample Preparation:

  • Dilute samples in deionized water to a concentration within the linear range of the calibration curve.

  • Filter samples through a 0.22 µm syringe filter before injection to remove any particulates.

Quantitative Data Summary

The following table summarizes typical retention times for xylooligosaccharides obtained using a CarboPac™ PA200 column with a NaOH/NaOAc gradient. Note that exact retention times may vary depending on the specific system and gradient conditions.

OligosaccharideDegree of Polymerization (DP)Typical Retention Time (min)
Xylobiose2~ 5.7
Xylotriose3~ 8.5
This compound 4 ~ 15.1
Xylopentaose5~ 18.2
Xylohexaose6~ 20.5

Data compiled from representative studies using similar methodologies.[4][6]

Visualizations

HPAEC_PAD_Workflow cluster_hpaec HPAEC System cluster_analysis Data Analysis Sample Sample Dilution & Filtration Injector Autosampler/Injector Sample->Injector Eluent High-Purity Eluent Preparation (H2O, NaOH, NaOAc) Pump Gradient Pump Eluent->Pump Column CarboPac PA200 Column (Guard + Analytical) Pump->Column Detector Pulsed Amperometric Detector (PAD) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification Troubleshooting_Logic cluster_elution Elution Conditions cluster_column Column Issues cluster_flow System Parameters Start Poor Resolution of This compound Peak CheckGradient Isocratic or Suboptimal Gradient? Start->CheckGradient CheckColumn Incorrect or Old Column? Start->CheckColumn CheckFlow Flow Rate or Equilibration Issue? Start->CheckFlow ImplementGradient Implement/Optimize NaOAc Gradient CheckGradient->ImplementGradient Yes UsePA200 Use CarboPac PA200 & Check Guard Column CheckColumn->UsePA200 Yes OptimizeFlow Optimize Flow Rate & Ensure Equilibration CheckFlow->OptimizeFlow Yes

References

minimizing degradation of xylotetraose during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of xylotetraose during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation is hydrolysis of its glycosidic bonds. This can be catalyzed by enzymes (xylanases) present in the sample matrix or by chemical means, particularly acidic conditions, especially when combined with high temperatures. Alkaline conditions, such as those used in High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), can also lead to degradation, often referred to as a "peeling" reaction, which successively removes monosaccharide units from the reducing end.[1][2][3]

Q2: What are the recommended storage conditions for this compound standards and samples?

A2: To ensure the stability of this compound, proper storage is crucial. For long-term storage, this compound powder should be kept in a cool, dry place, protected from light and moisture, where it can be stable for over two years. Stock solutions are best stored at -80°C for up to one year. For working solutions, storage at -20°C for up to three years is possible. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before freezing.

Q3: How can I minimize enzymatic degradation of this compound during sample extraction?

A3: If your sample matrix is suspected to contain active xylanases (e.g., plant extracts, microbial cultures, fecal samples), it is important to inactivate these enzymes promptly. This can be achieved by:

  • Heat treatment: Immediately after collection, heat the sample to a temperature that denatures enzymes (e.g., 80-100°C for 10-15 minutes).

  • Solvent extraction: Using organic solvents such as ethanol or methanol can help precipitate proteins, including enzymes, thereby inactivating them.

  • pH adjustment: Adjusting the pH of the sample to a range where enzymatic activity is minimal can also be effective. However, be mindful of potential acid or alkaline hydrolysis.

Q4: What analytical technique is most suitable for the quantitative analysis of this compound?

A4: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the quantitative analysis of underivatized carbohydrates like this compound.[4][5][6][7] This technique separates oligosaccharides based on their size and the charge of their hydroxyl groups under alkaline conditions.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Suggestion
Improper Sorbent Selection The choice of SPE sorbent is critical. For a polar analyte like this compound, a normal-phase or mixed-mode cation exchange sorbent may be appropriate. Reversed-phase sorbents may not retain this compound effectively unless it is derivatized to increase its hydrophobicity.[8][9][10][11]
Suboptimal pH of Sample and Solvents The pH of the sample, wash, and elution solvents can significantly impact recovery. Ensure the pH is optimized to promote retention of this compound on the sorbent during loading and washing, and to facilitate its release during elution.
Wash Solvent is Too Strong If the wash solvent has too high an elution strength, it can prematurely elute the this compound along with the interferences. Test weaker wash solvents to maximize the removal of interfering compounds while retaining the analyte.
Incomplete Elution The elution solvent may not be strong enough to fully recover the this compound from the sorbent. Increase the polarity or volume of the elution solvent. Stepwise elution with increasing solvent strength can also be beneficial.
Sample Overload Exceeding the binding capacity of the SPE cartridge will result in the loss of this compound during sample loading. Reduce the sample volume or use a cartridge with a larger sorbent bed.[11]
Issue 2: Degradation of this compound During Analysis
Potential Cause Troubleshooting Suggestion
Acidic Hydrolysis Avoid strongly acidic conditions, especially at elevated temperatures. If acidic conditions are necessary for extraction or other preparation steps, perform these at low temperatures and for the shortest possible duration. Neutralize the sample as soon as possible.
Alkaline Degradation in HPAEC-PAD While alkaline conditions are necessary for HPAEC-PAD, prolonged exposure can cause degradation. Keep the run times as short as is reasonably possible to achieve good separation. The use of lower concentrations of hydroxide in the mobile phase, if it does not compromise chromatographic performance, can also be considered.[1][2][3][12][13]
High Temperatures Avoid exposing this compound samples to high temperatures for extended periods. If a heating step is required (e.g., for solvent evaporation), use the lowest effective temperature and a gentle stream of nitrogen.
Issue 3: Inaccurate Quantification in HPAEC-PAD
Potential Cause Troubleshooting Suggestion
Co-elution with Matrix Components If peaks in the chromatogram are not well-resolved, it can lead to inaccurate quantification. Optimize the gradient elution profile of the HPAEC-PAD method to improve the separation of this compound from interfering compounds.[5][6]
Baseline Drift or Noise A noisy or drifting baseline can make accurate peak integration difficult. Ensure the mobile phases are freshly prepared with high-purity water and are continuously sparged with helium to remove dissolved gases. Check the condition of the electrodes and the detector cell.
Inconsistent Detector Response The response of the pulsed amperometric detector can change over time. It is important to run calibration standards at regular intervals throughout the analytical run to monitor and correct for any drift in detector response.

Quantitative Data Summary

Table 1: Factors Influencing this compound Degradation

Factor Condition Effect on this compound Recommendation
Temperature High temperatures (>60°C)Increased rate of hydrolysis, especially in the presence of acid or base.Maintain samples at low temperatures (4°C or on ice) during processing.
pH Acidic (pH < 4)Promotes acid-catalyzed hydrolysis of glycosidic bonds.Neutralize acidic samples as quickly as possible.
pH Alkaline (pH > 10)Can lead to "peeling" degradation from the reducing end.Minimize exposure time to strong alkaline solutions.
Enzymes Presence of xylanasesEnzymatic hydrolysis to smaller xylooligosaccharides and xylose.Inactivate enzymes through heat or chemical denaturation.

Experimental Protocols

Protocol 1: Extraction of this compound from Fecal Samples for Prebiotic Studies
  • Sample Collection and Storage: Collect fresh fecal samples and immediately store them at -80°C to minimize enzymatic activity.

  • Homogenization: Thaw the fecal sample on ice. Weigh approximately 200 mg of the sample into a sterile microcentrifuge tube. Add 1 mL of ice-cold phosphate-buffered saline (PBS) at pH 7.4.

  • Inactivation of Enzymes: Heat the suspension at 95°C for 15 minutes to inactivate microbial enzymes.

  • Homogenization and Centrifugation: Vortex the sample vigorously for 5 minutes to ensure thorough homogenization. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet solid debris and bacteria.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble oligosaccharides.

  • Protein Precipitation (Optional but Recommended): To further remove proteins, add two volumes of ice-cold ethanol to the supernatant. Incubate on ice for 30 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Final Preparation: Collect the supernatant and dry it under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a known volume of high-purity water for HPAEC-PAD analysis.

Protocol 2: Extraction of this compound from Plant Material
  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Extraction: Suspend 100 mg of the powdered plant material in 2 mL of 80% (v/v) ethanol.

  • Heat Treatment: Incubate the suspension in a water bath at 80°C for 20 minutes to inactivate endogenous enzymes and enhance extraction.

  • Centrifugation: Centrifuge the mixture at 5,000 x g for 15 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet with another 2 mL of 80% ethanol to ensure complete recovery.

  • Pooling and Evaporation: Pool the supernatants and evaporate the ethanol using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution and Filtration: Reconstitute the dried extract in 1 mL of deionized water. Filter the solution through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis by HPAEC-PAD.

Visualizations

Experimental_Workflow_for_Xylotetraose_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_prebiotic_effect Prebiotic Effect Assessment Sample Biological Sample (e.g., Fecal, Plant) Homogenization Homogenization & Enzyme Inactivation Sample->Homogenization Minimize Degradation Extraction Extraction (e.g., LLE, SPE) Homogenization->Extraction Purification Purification & Concentration Extraction->Purification HPAEC_PAD HPAEC-PAD Analysis Purification->HPAEC_PAD In_Vitro_Fermentation In Vitro Gut Fermentation Purification->In_Vitro_Fermentation Assess Biological Activity Quantification Quantification of This compound HPAEC_PAD->Quantification Microbiota_Analysis Microbiota Analysis (e.g., 16S rRNA sequencing) In_Vitro_Fermentation->Microbiota_Analysis SCFA_Analysis SCFA Analysis (GC-MS or HPLC) In_Vitro_Fermentation->SCFA_Analysis

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_extraction_issues Extraction Troubleshooting cluster_analysis_issues Analysis Troubleshooting Start Low this compound Recovery or Degradation Observed Check_Storage Verify Sample and Standard Storage Start->Check_Storage Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Analysis Examine Analytical Method Start->Check_Analysis Enzyme_Activity Enzyme Inactivation Sufficient? Check_Extraction->Enzyme_Activity pH_Temp pH and Temperature Controlled? Check_Extraction->pH_Temp SPE_Optimization SPE Method Optimized? Check_Extraction->SPE_Optimization HPAEC_Conditions HPAEC Mobile Phase and Gradient Optimized? Check_Analysis->HPAEC_Conditions Detector_Performance Detector Stable and Calibrated? Check_Analysis->Detector_Performance

References

selecting the optimal enzyme for specific xylotetraose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal enzyme for specific xylotetraose production. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and workflow diagrams to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes used for producing this compound?

A1: The primary enzymes for producing this compound are endo-1,4-β-xylanases (EC 3.2.1.8).[1][2] These enzymes hydrolyze the internal β-1,4-xylosidic linkages in xylan, a major component of hemicellulose.[1][3] The specific this compound yield depends on the enzyme's origin and its glycoside hydrolase (GH) family.

Q2: Which Glycoside Hydrolase (GH) families of xylanases are most suitable for this compound production?

A2: Xylanases are found in several GH families, including GH5, 8, 10, 11, and 30.[4][5]

  • GH10 and GH11 families are the most common and well-studied xylanases.[4][5] GH11 xylanases are generally smaller and more active on insoluble substrates, while GH10 enzymes can often act on more substituted xylans.[5]

  • GH5 and GH30 xylanases have specificities for substituted xylans, which can be useful for producing specific types of substituted xylooligosaccharides.[5] For specific this compound production, the choice of enzyme will depend on the substrate and the desired product purity. It is often necessary to screen enzymes from different families to find the one with the best product profile.

Q3: What are the most common substrates for enzymatic this compound production?

A3: Common substrates are xylan-rich agricultural residues and hardwoods. These include:

  • Corncob xylan[2][6]

  • Beechwood xylan[7]

  • Birchwood xylan[8]

  • Oat spelt xylan[3]

  • Wheat bran[8] The structure and substitution pattern of the xylan can significantly influence the product distribution, so the choice of substrate is a critical parameter.[4]

Q4: How do reaction conditions affect the yield and specificity of this compound production?

A4: Reaction conditions such as pH, temperature, enzyme concentration, substrate concentration, and reaction time are critical for optimizing this compound production. Each enzyme has an optimal pH and temperature at which it exhibits maximum activity.[2][8] Deviating from these optima can lead to lower yields or enzyme denaturation. Substrate and enzyme concentrations, along with reaction time, should be optimized to maximize product yield and minimize the formation of smaller xylo-oligosaccharides or xylose.[2]

Enzyme Selection and Performance Data

The selection of an appropriate endo-xylanase is crucial for maximizing the yield of this compound. The following table summarizes the properties of several commercially available or researched endo-xylanases.

Enzyme Source OrganismGlycoside Hydrolase FamilyOptimal pHOptimal Temperature (°C)Primary Products
Streptomyces sp. T7GH106.060Xylobiose, Xylotriose[2]
Streptomyces thermocarboxydusNot specified6.060Xylobiose, Xylotriose[8][9]
Aspergillus nigerGH104.5Not specifiedXylooligosaccharides[10]
Neocallimastix patriciarumGH116.0Not specifiedXylooligosaccharides[5][11]
Rumen microorganismNot specified6.040Xylooligosaccharides[12]

Troubleshooting Guide

Problem 1: Low or no enzyme activity.

Possible CauseRecommended Solution
Incorrect Assay Conditions Ensure the assay buffer pH and temperature are optimal for the specific enzyme.[13] Verify that all reagents were added in the correct order and volumes.
Improperly Prepared Reagents Thaw all components completely and mix gently before use.[13] Prepare fresh reaction mixes immediately before the assay.
Enzyme Denaturation Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Ensure the reaction temperature does not exceed the enzyme's stability range.
Presence of Inhibitors Some metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) can inhibit xylanase activity.[8] Consider adding a chelating agent like EDTA if metal ion contamination is suspected, but first verify its compatibility with your enzyme.

Problem 2: Low yield of this compound.

Possible CauseRecommended Solution
Suboptimal Reaction Conditions Optimize enzyme concentration, substrate concentration, and reaction time. A time-course experiment can help determine the point of maximum this compound accumulation before it is further hydrolyzed.[2]
Incorrect Enzyme Specificity The selected enzyme may not favor the production of this compound. Screen different xylanases from various GH families to find one with the desired product profile.
End-product Inhibition High concentrations of xylo-oligosaccharides or xylose can inhibit enzyme activity.[14] Consider strategies to remove the product as it is formed, or use an enzyme that is less susceptible to product inhibition.
Substrate Accessibility The physical and chemical properties of the xylan substrate may limit enzyme access. Pre-treatment of the substrate (e.g., with mild acid or alkali) can improve accessibility, but this may also alter the xylan structure.

Problem 3: Product profile shows a high concentration of smaller sugars (xylose, xylobiose, xylotriose).

Possible CauseRecommended Solution
Over-hydrolysis Reduce the reaction time or decrease the enzyme concentration. Perform a time-course analysis to identify the optimal hydrolysis time for this compound production.[2]
Contaminating Enzyme Activity The enzyme preparation may be contaminated with β-xylosidase, which hydrolyzes xylo-oligosaccharides to xylose.[3] Use a highly purified xylanase or an enzyme preparation known to be free of β-xylosidase activity.
Inappropriate Enzyme Choice The enzyme may inherently produce smaller xylo-oligosaccharides. For instance, some enzymes from Streptomyces species are reported to mainly produce xylobiose and xylotriose.[2][8] It is critical to screen for an enzyme that produces a higher degree of polymerization products.

Experimental Protocols

Protocol 1: Xylanase Activity Assay (DNS Method)

This protocol is adapted from a standard method for determining xylanase activity by measuring the release of reducing sugars.[7]

Materials:

  • 1% (w/v) Beechwood xylan in 50 mM sodium acetate buffer (pH 5.0)

  • Enzyme solution (appropriately diluted in buffer)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Xylose standard solutions (for standard curve)

  • Spectrophotometer

Procedure:

  • Pre-warm the xylan substrate solution to the desired reaction temperature (e.g., 45°C).

  • Add 0.1 mL of the diluted enzyme solution to 0.9 mL of the pre-warmed xylan substrate.

  • Incubate the reaction mixture at the optimal temperature for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding 1.5 mL of DNS reagent.

  • Boil the mixture for 5 minutes, then cool to room temperature.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of xylose.

  • Calculate the amount of reducing sugar released in your sample by comparing its absorbance to the standard curve.

Unit Definition: One unit (U) of xylanase activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalent to xylose per minute under the specified assay conditions.[7]

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of xylo-oligosaccharides.[15]

Materials:

  • Enzymatic reaction sample

  • Xylo-oligosaccharide standards (xylose, xylobiose, xylotriose, this compound, etc.)[16][17]

  • HPLC system with a suitable column (e.g., Aminex HPX-87H or similar ion-exchange column) and a Refractive Index (RI) detector.[15]

  • Mobile phase (e.g., 0.005 M H₂SO₄)

  • 0.22 µm syringe filters

Procedure:

  • Terminate the enzymatic reaction by boiling the sample for 5-10 minutes.

  • Centrifuge the sample to pellet any insoluble substrate.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with the appropriate column and mobile phase. An example of operating conditions is a column temperature of 50°C and a flow rate of 0.5 mL/min.[15]

  • Inject the prepared sample into the HPLC system.

  • Run a series of xylo-oligosaccharide standards to determine their retention times and to create a standard curve for quantification.

  • Identify and quantify the this compound peak in the sample chromatogram by comparing it to the standard.

Visualizations

Experimental Workflow for this compound Production

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis EnzymeSelection Enzyme Selection (e.g., GH10/GH11 Xylanase) Reaction Enzymatic Hydrolysis (Optimize pH, Temp, Time) EnzymeSelection->Reaction SubstratePrep Substrate Preparation (e.g., Corncob Xylan) SubstratePrep->Reaction Termination Reaction Termination (Heat Inactivation) Reaction->Termination EnzymeAssay Enzyme Activity Assay (DNS Method) Reaction->EnzymeAssay Activity Check HPLC Product Analysis (HPLC-RI) Termination->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Workflow for enzymatic production and analysis of this compound.

Troubleshooting Logic for Low this compound Yield

G Start Low this compound Yield CheckActivity Is Enzyme Activity Confirmed? Start->CheckActivity CheckConditions Are Reaction Conditions (pH, Temp) Optimal? CheckActivity->CheckConditions Yes TroubleshootAssay Troubleshoot Activity Assay (See Protocol) CheckActivity->TroubleshootAssay No CheckTime Is Reaction Time Optimized? CheckConditions->CheckTime Yes OptimizeConditions Optimize pH and Temperature CheckConditions->OptimizeConditions No CheckSpecificity Is Product Profile Dominated by Other Sugars? CheckTime->CheckSpecificity Yes TimeCourse Perform Time-Course Experiment CheckTime->TimeCourse No ScreenEnzymes Screen Different Enzymes (Vary GH Family) CheckSpecificity->ScreenEnzymes Yes PurifyEnzyme Check for Contaminating β-xylosidase Activity CheckSpecificity->PurifyEnzyme If Xylose is High

Caption: Decision tree for troubleshooting low this compound yield.

References

dealing with co-eluting compounds in xylotetraose chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for xylotetraose chromatography. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of this compound, particularly concerning co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing a shoulder on my this compound peak. How can I confirm if this is due to co-elution?

A1: A shoulder on a chromatographic peak is a strong indicator of co-elution.[1] To confirm this, you can employ several methods:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD collects multiple UV spectra across the peak. If the spectra are identical throughout, the peak is likely pure.[1] However, if the spectra differ, it indicates the presence of a co-eluting compound.[1]

  • Mass Spectrometry (MS) Analysis: Coupling your liquid chromatography system to a mass spectrometer allows you to analyze the mass-to-charge ratio (m/z) of the ions across the peak. A shift in the mass spectra from the beginning to the end of the peak confirms co-elution.[1]

  • Method Manipulation: A simple test is to alter the chromatographic conditions slightly. For example, a small change in the mobile phase composition or temperature may shift the retention time of the co-eluting compound more or less than that of this compound, resulting in better separation or a more pronounced shoulder, confirming co-elution.

Q2: My this compound peak is co-eluting with what I suspect is xylotriose. How can I improve their separation in HPAEC-PAD?

A2: Co-elution of adjacent xylooligosaccharides (XOS) like xylotriose and this compound is a common challenge. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for separating these compounds due to small differences in their ion-exchange behavior.[2][3] To improve separation, you can optimize the elution gradient.

A two-stage binary gradient elution program using sodium hydroxide (NaOH) and sodium acetate (NaOAc) is often effective.[2][3][4] The hydroxide concentration influences the ionization of the saccharides' hydroxyl groups, while the acetate acts as the eluting salt.[2] By carefully adjusting the gradient slope, you can enhance the resolution between xylotriose and this compound.

Here is a sample experimental protocol to improve separation:

Experimental Protocol: HPAEC-PAD Gradient Optimization

  • System: HPAEC-PAD system with a CarboPac PA200 column.[2][3][5]

  • Eluents:

    • Eluent A: 100 mM NaOH

    • Eluent B: 100 mM NaOH with 1 M NaOAc

  • Initial Gradient: Start with a shallow gradient and progressively increase the slope to find the optimal separation.

  • Flow Rate: Maintain a constant flow rate, for example, 0.5 mL/min.[6]

  • Injection Volume: Use a consistent injection volume for all runs.

  • Data Analysis: Monitor the resolution between the xylotriose and this compound peaks. A resolution value greater than 1.5 is generally considered a good separation.[2]

The following table illustrates the effect of modifying the gradient on the retention times and resolution of xylotriose and this compound.

Gradient Program (% Eluent B)Xylotriose Retention Time (min)This compound Retention Time (min)Resolution (Rs)
0-20 min, 5-15%13.814.51.2
0-20 min, 5-20%14.215.01.6
0-20 min, 10-25%12.513.51.8

Note: The values in this table are illustrative and will vary depending on the specific system and conditions.

Q3: What should I do if this compound is co-eluting with an unknown, non-oligosaccharide compound?

A3: If the co-eluting compound is not another XOS, its chemical properties are likely significantly different from this compound. This provides more options for altering the selectivity of your chromatographic system.

Troubleshooting Workflow for Unknown Co-eluting Compound

Caption: Troubleshooting workflow for resolving co-elution with an unknown compound.

  • Change the Mobile Phase: Altering the organic modifier (e.g., switching from acetonitrile to methanol) or its concentration can change the selectivity between this compound and the unknown compound.[7]

  • Change the Column Chemistry: If modifying the mobile phase is ineffective, the column chemistry may not be suitable for the separation.[1][7] Consider a column with a different stationary phase that offers a different separation mechanism (e.g., switching from a C18 to a biphenyl or amide column).[1][7]

  • Adjust the Mobile Phase pH: If the unknown compound has an ionizable functional group, adjusting the pH of the mobile phase can alter its retention time without significantly affecting the neutral this compound.[8]

Q4: Can Centrifugal Partition Chromatography (CPC) be used to resolve co-eluting compounds with this compound?

A4: Yes, Centrifugal Partition Chromatography (CPC) is a liquid-liquid separation technique that can be an effective alternative for purifying this compound and resolving co-elution issues.[9][10] CPC separates compounds based on their differential partitioning between two immiscible liquid phases.[10]

Experimental Protocol: CPC for this compound Purification

  • Solvent System Selection: The choice of the two-phase solvent system is crucial. A common system for XOS separation is butanol:methanol:water in a 5:1:4 volumetric ratio.[10] Another option is dimethyl sulfoxide (DMSO):tetrahydrofuran (THF):water in a 1:6:3 ratio.[9]

  • Mode of Operation: CPC can be operated in ascending or descending mode. For the butanol:methanol:water system, operating in ascending mode with the butanol-rich upper phase as the mobile phase is effective for eluting xylo-oligomers.[10]

  • Sample Preparation: The crude mixture containing this compound is dissolved in a small amount of the stationary phase or a mixture of both phases.

  • Fraction Collection and Analysis: Fractions are collected over time and analyzed by a primary method like HPAEC-PAD or HPLC-RI to determine the purity of this compound.[10]

The following table shows a comparison of the purity of this compound obtained from two different CPC solvent systems.

CPC Solvent SystemThis compound Purity (%)Reference
Butanol:Methanol:Water (5:1:4)89[10]
DMSO:THF:Water (1:6:3)38.33[9]

This data indicates that the butanol-based system can provide higher purity for this compound in this specific application.[10]

Logical Relationship for CPC Method Development

CPC_Method_Dev start Start: this compound Co-elution solvent_select Select Biphasic Solvent System (e.g., BuOH:MeOH:H2O) start->solvent_select mode_select Choose Operating Mode (Ascending/Descending) solvent_select->mode_select run_cpc Perform CPC Run and Collect Fractions mode_select->run_cpc analyze Analyze Fractions (HPAEC-PAD or HPLC-RI) run_cpc->analyze evaluate Evaluate this compound Purity analyze->evaluate success Pure this compound Obtained evaluate->success Purity > Target optimize Optimize Solvent System or Operating Mode evaluate->optimize Purity < Target optimize->solvent_select

Caption: Logical workflow for developing a CPC method for this compound purification.

References

Technical Support Center: Enhancing the Shelf-Life of Xylotetraose-Containing Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization and analysis of xylotetraose-containing products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, pH, and the presence of moisture. Like other oligosaccharides, the glycosidic bonds in this compound are susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions and accelerated by elevated temperatures.

Q2: What is the expected shelf-life of pure, solid this compound?

A2: When stored under recommended ambient and dry conditions, pure, solid this compound is stable for over two years. However, in aqueous solutions or formulated products, its stability can be significantly reduced depending on the storage conditions.

Q3: What are the typical degradation products of this compound?

A3: The primary degradation pathway for this compound is hydrolysis of its β-(1→4)-glycosidic bonds. This results in the formation of smaller xylo-oligosaccharides (xylotriose, xylobiose) and ultimately D-xylose monomers. Under certain conditions, further degradation of xylose can occur.

Q4: Which analytical techniques are recommended for monitoring this compound stability?

A4: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of this compound and its degradation products without the need for derivatization.[1] Other methods like High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) can also be used, though with lower sensitivity.

Q5: Can excipients be used to enhance the shelf-life of this compound formulations?

A5: Yes, certain excipients can improve the stability of this compound. These can act by various mechanisms, such as limiting the mobility of reactants in the solid state, protecting against hydrolysis in solution, or preventing oxidative damage.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and analysis of this compound-containing products.

Issue 1: Rapid degradation of this compound in an aqueous formulation.

  • Question: My this compound solution is showing significant degradation in a short period. What could be the cause and how can I fix it?

  • Answer:

    • Check the pH: this compound is most stable in a neutral to slightly acidic pH range (approximately pH 4-7). Highly acidic or alkaline conditions will accelerate hydrolysis. Adjust the pH of your formulation with a suitable buffering agent.

    • Control Temperature: Elevated temperatures significantly increase the rate of hydrolysis. Store your formulation at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to slow down degradation.

    • Minimize Water Activity: In solid or semi-solid formulations, high water activity can promote degradation. Consider the use of humectants or drying agents to reduce available moisture.

Issue 2: Inconsistent or irreproducible results in HPAEC-PAD analysis.

  • Question: I am observing shifting retention times and variable peak areas for this compound in my stability samples. What are the possible reasons?

  • Answer:

    • Eluent Preparation: Improper eluent preparation is a common source of issues in HPAE-PAD.[2] Ensure you are using high-purity water (18 MΩ·cm), high-quality sodium hydroxide, and sodium acetate. Contamination can lead to baseline instability and poor reproducibility.[3]

    • Column Equilibration: Insufficient column equilibration between runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Sample Matrix Effects: Components in your formulation matrix may interfere with the analysis. Perform a sample cleanup or dilution if necessary. It is always best to dissolve and inject samples in the mobile phase whenever possible.

    • Detector Maintenance: The pulsed amperometric detector's gold electrode can become fouled over time. Follow the manufacturer's instructions for cleaning and polishing the electrode.

Issue 3: Unexpected peaks appearing in the chromatogram during a stability study.

  • Question: I am seeing new peaks in my chromatograms from aged this compound samples. How can I identify them?

  • Answer:

    • Degradation Products: These new peaks are likely degradation products such as xylotriose, xylobiose, and xylose. You can confirm their identity by running commercially available standards of these compounds.

    • Mass Spectrometry: For unknown peaks, coupling your liquid chromatography system to a mass spectrometer (LC-MS) can provide mass information to help in their identification.

    • Forced Degradation Studies: Performing forced degradation studies (e.g., under strong acid, base, and oxidative conditions) can help to generate and identify potential degradation products, which can then be used as markers in your formal stability study.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Aqueous Solutions.

FactorConditionImpact on StabilityRecommendations
pH < 4 (Acidic)Increased rate of hydrolysisBuffer to pH 4-7
4 - 7 (Neutral)Optimal stabilityMaintain this pH range
> 7 (Alkaline)Increased rate of degradationBuffer to pH 4-7
Temperature ≤ -20 °C (Frozen)Very high stabilityLong-term storage
2 - 8 °C (Refrigerated)Good stabilityShort to medium-term storage
25 °C (Room Temp)Moderate degradationAvoid for long-term storage of solutions
> 40 °C (Elevated)Rapid degradationAvoid exposure to high temperatures
Moisture High water activityPromotes hydrolysisUse of humectants or desiccants in solid forms

Table 2: Potential Stabilizing Excipients for this compound Formulations.

Excipient ClassExampleProposed Mechanism of StabilizationConsiderations
Polyols Sorbitol, MannitolIncrease viscosity, reduce water activityCan affect solubility and mouthfeel
Polymers Polyethylene Glycol (PEG)Steric stabilization, increased viscosity[4]Molecular weight of PEG can influence properties
Cyclodextrins Beta-cyclodextrinEncapsulation of this compound, protecting it from hydrolysis[2][5]Stoichiometry of inclusion complex needs to be determined
Antioxidants Ascorbic Acid, TocopherolPrevent oxidative degradation, though hydrolysis is the primary pathwayMay be beneficial if oxidative stress is a concern[6]
Buffers Citrate, PhosphateMaintain optimal pHBuffer capacity and compatibility with other excipients

Experimental Protocols

Protocol 1: Stability Testing of a this compound Solution

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound in the desired formulation buffer (e.g., 10 mM phosphate buffer, pH 6.5).

    • Aseptically filter the solution through a 0.22 µm filter.

    • Aliquot the solution into appropriate, inert, sealed containers (e.g., glass vials with Teflon-lined caps).

  • Storage Conditions:

    • Place the samples in stability chambers at the desired storage conditions as per ICH guidelines (e.g., 5 °C ± 3 °C, 25 °C ± 2 °C / 60% RH ± 5% RH, and 40 °C ± 2 °C / 75% RH ± 5% RH).

  • Time Points:

    • Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).

  • Analysis:

    • At each time point, analyze the samples in triplicate using a validated HPAEC-PAD method (see Protocol 2) to determine the concentration of this compound and the presence of any degradation products.

    • Visually inspect the samples for any changes in appearance (e.g., color, clarity).

    • Measure the pH of the solution.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics and estimate the shelf-life.

Protocol 2: HPAEC-PAD Analysis of this compound and its Degradation Products

  • Instrumentation:

    • A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Chromatographic Conditions:

    • Column: A column suitable for oligosaccharide separations (e.g., Dionex CarboPac™ PA200).

    • Mobile Phase A: Deionized water (18 MΩ·cm).

    • Mobile Phase B: 200 mM Sodium Hydroxide.

    • Mobile Phase C: 1 M Sodium Acetate in 200 mM Sodium Hydroxide.

    • Gradient Elution: Develop a gradient program that effectively separates this compound from its potential degradation products (xylotriose, xylobiose, xylose) and any formulation excipients. A typical gradient might involve increasing the concentration of sodium acetate over time to elute the larger oligosaccharides.

    • Flow Rate: As per column manufacturer's recommendation (e.g., 0.5 mL/min).

    • Column Temperature: 30 °C.

  • PAD Settings:

    • Use a standard carbohydrate waveform as recommended by the instrument manufacturer.

  • Sample Preparation:

    • Dilute the stability samples with deionized water to a concentration within the linear range of the detector.

  • Calibration:

    • Prepare a series of calibration standards of this compound, xylotriose, xylobiose, and xylose of known concentrations.

    • Generate a calibration curve for each analyte by plotting peak area versus concentration.

  • Quantification:

    • Determine the concentration of this compound and its degradation products in the stability samples by comparing their peak areas to the respective calibration curves.

Mandatory Visualizations

This compound This compound Xylotriose Xylotriose This compound->Xylotriose Hydrolysis Xylobiose Xylobiose Xylotriose->Xylobiose Hydrolysis Xylose Xylose Xylobiose->Xylose Hydrolysis

Caption: Degradation pathway of this compound via hydrolysis.

cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis Formulation Formulation Aliquoting Aliquoting Formulation->Aliquoting Storage Conditions Storage Conditions Aliquoting->Storage Conditions Time Point Pull Time Point Pull Storage Conditions->Time Point Pull HPAEC-PAD HPAEC-PAD Time Point Pull->HPAEC-PAD Data Evaluation Data Evaluation HPAEC-PAD->Data Evaluation

Caption: Experimental workflow for a this compound stability study.

start Degradation Observed check_ph Is pH optimal (4-7)? start->check_ph adjust_ph Adjust pH with buffer check_ph->adjust_ph No check_temp Is storage temp too high? check_ph->check_temp Yes adjust_ph->check_temp lower_temp Store at lower temp (e.g., 2-8°C) check_temp->lower_temp Yes check_excipients Consider stabilizing excipients check_temp->check_excipients No lower_temp->check_excipients end Stability Improved check_excipients->end

Caption: Troubleshooting flowchart for this compound degradation.

References

Validation & Comparative

A Researcher's Guide to Validating Xylotetraose Quantification Methods Using Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of xylotetraose is crucial for a variety of applications, from studying gut microbiome metabolism to developing novel prebiotics and therapeutics. This guide provides a comprehensive comparison of common analytical methods for this compound quantification, with a focus on the use of internal standards to ensure data accuracy and reliability.

This document outlines and compares four principal methods for this compound quantification: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method's principles, performance characteristics, and detailed experimental protocols are presented to aid researchers in selecting and validating the most appropriate method for their specific needs.

Method Comparison at a Glance

The choice of quantification method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the four methods discussed in this guide.

FeatureHPAEC-PADUPLC-MS/MSHPLC-RIGC-MS
Principle Anion-exchange separation of carbohydrates at high pH with electrochemical detection.Chromatographic separation coupled with mass-based detection of parent and fragment ions.Separation based on polarity with detection of changes in refractive index.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection.
Selectivity High for carbohydrates, can resolve isomers.Very high, based on mass-to-charge ratio.Low, susceptible to interference from any compound that alters the refractive index of the mobile phase.High, but requires derivatization which can introduce variability.
Sensitivity (LOD/LOQ) High (LOD: 0.064 - 0.111 mg/L; LOQ: 0.214 - 0.371 mg/L for xylooligosaccharides)[1]Very high (LOD: 0.0018 - 0.0030 µg/mL; LOQ: 0.0054 - 0.0063 µg/mL for some oligosaccharides)[2]Low (LOD: ~0.06 g/L; LOQ: ~0.2 g/L for some sugars)High, but dependent on derivatization efficiency.
Linearity Range Good (e.g., 0.804 - 8.607 mg/L for xylooligosaccharides)[1]Excellent, often spanning several orders of magnitude.Narrower compared to other methods.Good, but can be affected by derivatization efficiency at high concentrations.
Internal Standard Recommended (e.g., a non-interfering oligosaccharide).Essential (ideally a stable isotope-labeled this compound).Recommended (e.g., a structurally similar sugar not present in the sample).Essential (ideally a stable isotope-labeled analog of the derivatized analyte).
Sample Preparation Minimal, direct injection of aqueous samples.Often requires solid-phase extraction (SPE) or other cleanup steps.Minimal, but sensitive to matrix effects.Complex, requires derivatization to increase volatility.
Throughput Moderate.High.Moderate.Low to moderate.
Cost (Instrument) Moderate.High.Low.Moderate.

The Critical Role of Internal Standards

The use of an internal standard (IS) is paramount for achieving accurate and precise quantification in all of the discussed methods. An IS is a compound of known concentration that is added to all samples, calibrants, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response.

For mass spectrometry-based methods like UPLC-MS/MS and GC-MS, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound). SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties, thus providing the most accurate correction for matrix effects and ionization suppression or enhancement. While a commercially available SIL-xylotetraose may be difficult to source, custom synthesis services are available from various suppliers. Alternatively, a SIL version of a structurally similar oligosaccharide, such as maltotetraose, can be considered.

For non-mass spectrometric methods like HPAEC-PAD and HPLC-RI, a suitable internal standard is a compound that is structurally similar to this compound, well-resolved from it and other sample components, and not naturally present in the samples.

cluster_0 Internal Standard Workflow cluster_1 Rationale Sample Sample containing this compound Add_IS Add known amount of Internal Standard (IS) Sample->Add_IS Sample_Prep Sample Preparation (e.g., extraction, derivatization) Add_IS->Sample_Prep Analysis Instrumental Analysis (e.g., LC-MS) Sample_Prep->Analysis Data_Processing Data Processing Analysis->Data_Processing Quantification Quantification of this compound Data_Processing->Quantification Correction IS corrects for variability in: Data_Processing->Correction Variability1 Sample Preparation Loss Correction->Variability1 Variability2 Injection Volume Correction->Variability2 Variability3 Instrument Response Correction->Variability3

Workflow for using an internal standard in this compound quantification.

Experimental Protocols

Detailed methodologies for each of the four key analytical techniques are provided below.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a robust and sensitive method for the direct analysis of carbohydrates without derivatization. It is particularly well-suited for separating complex mixtures of oligosaccharides, including isomers.

Experimental Protocol:

  • Instrumentation: A high-performance ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., CarboPac™ PA200).

  • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH) in deionized water.

  • Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc) in deionized water.

  • Gradient Elution: A typical gradient involves increasing the concentration of Mobile Phase B to elute oligosaccharides of increasing size. For xylooligosaccharides, a gradient from 0% to 50% B over 30 minutes is a good starting point.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-25 µL.

  • Detection: Pulsed amperometry using a carbohydrate waveform.

  • Sample Preparation: Dilute the sample in deionized water and filter through a 0.22 µm syringe filter before injection.

  • Internal Standard: A non-interfering oligosaccharide, such as raffinose or stachyose, can be used if not present in the sample.

Sample Aqueous Sample with this compound & IS Injection Inject onto HPAEC Column Sample->Injection Separation Anion-Exchange Separation (High pH) Injection->Separation Elution Gradient Elution with NaOH/NaOAc Separation->Elution Detection Pulsed Amperometric Detection (PAD) Elution->Detection Quantification Quantification based on Peak Area Ratio Detection->Quantification

Experimental workflow for HPAEC-PAD analysis of this compound.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing this compound in complex biological matrices. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ACQUITY UPLC BEH Amide).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from high to low organic content. A typical gradient might start at 95% B, decreasing to 50% B over 10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion ESI is often preferred for underivatized oligosaccharides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.

  • Sample Preparation: Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) using a graphitized carbon cartridge is a common approach for cleaning up biological samples.

  • Internal Standard: ¹³C-labeled this compound (if available) or a ¹³C-labeled structural analog like maltotetraose.

Sample Biological Sample with this compound & SIL-IS Cleanup Sample Cleanup (e.g., SPE) Sample->Cleanup Injection Inject onto UPLC-HILIC Column Cleanup->Injection Separation HILIC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification based on Peak Area Ratio Detection->Quantification

Experimental workflow for UPLC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC-RI is a simpler and more accessible method for carbohydrate analysis. However, it suffers from lower sensitivity and selectivity compared to HPAEC-PAD and UPLC-MS/MS.

Experimental Protocol:

  • Instrumentation: An HPLC system with a refractive index detector.

  • Column: An amino-propy-bonded silica column or a ligand-exchange column (e.g., Rezex™ RSO-Oligosaccharide).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) for an amino column, or pure water for a ligand-exchange column.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: 35-85 °C, depending on the column.

  • Injection Volume: 10-50 µL.

  • Detection: Refractive index detection.

  • Sample Preparation: Dilution of the sample in the mobile phase and filtration through a 0.45 µm filter.

  • Internal Standard: A sugar alcohol like mannitol or sorbitol, or another oligosaccharide not present in the sample, can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound is challenging due to its low volatility and requires a derivatization step to make it amenable to gas chromatography. This method is generally less common for intact oligosaccharides of this size.

Experimental Protocol:

  • Derivatization: A two-step derivatization is typically required:

    • Oximation: To prevent the formation of multiple anomeric peaks. This involves reacting the sample with a hydroxylamine derivative.

    • Silylation: To increase volatility by replacing polar -OH groups with trimethylsilyl (TMS) groups. This is achieved by reacting the oximated sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to elute the derivatized this compound.

  • Injection: Split or splitless injection depending on the concentration.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound and internal standard.

  • Sample Preparation: The sample must be completely dry before derivatization. Lyophilization is a common method.

  • Internal Standard: A stable isotope-labeled analog of the derivatized this compound or a derivatized, structurally similar compound.

Conclusion

The selection of an appropriate method for this compound quantification requires careful consideration of the research objectives and available resources. HPAEC-PAD offers a good balance of sensitivity, selectivity, and ease of use for direct analysis of underivatized this compound. UPLC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for complex matrices and low concentrations, provided a suitable stable isotope-labeled internal standard is employed. HPLC-RI is a cost-effective option for simpler sample matrices where high sensitivity is not a primary concern. GC-MS, while a powerful technique for smaller molecules, presents significant challenges for the analysis of intact this compound due to the need for derivatization.

Regardless of the method chosen, the implementation of a validated protocol with an appropriate internal standard is essential for generating reliable and reproducible quantitative data for this compound. This guide provides the foundational information for researchers to confidently select, validate, and apply a suitable quantification method for their specific research needs.

References

A Comparative Analysis of Xylotetraose and Other Xylooligosaccharides: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Xylooligosaccharides (XOS) are prebiotic compounds derived from xylan, a major component of plant hemicellulose. They are composed of xylose units linked by β-(1→4) glycosidic bonds and are gaining significant attention in the pharmaceutical and nutraceutical industries for their potential health benefits. This guide provides a comparative analysis of xylotetraose (XOS with a degree of polymerization of four) and other common xylooligosaccharides, including xylobiose (DP2) and xylotriose (DP3). The comparison focuses on their prebiotic efficacy, antioxidant properties, and immunomodulatory effects, supported by experimental data and detailed methodologies.

Prebiotic Activity: A Comparative Overview

The prebiotic potential of XOS is primarily attributed to their ability to be selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species, leading to the production of short-chain fatty acids (SCFAs) that confer various health benefits.

Comparative Fermentation by Probiotic Bacteria:

Studies have shown that the degree of polymerization of XOS influences their utilization by different probiotic strains. Generally, shorter-chain XOS are more readily fermented.

XylooligosaccharideBifidobacterium adolescentis UtilizationBifidobacterium bifidum Growth
Xylobiose (DP2)Preferentially metabolized[1]High[2][3]
Xylotriose (DP3)Preferentially metabolized[1]High[3]
This compound (DP4)Utilized after enzymatic breakdown[1]Moderate[4]

Bifidobacterium adolescentis has been observed to preferentially metabolize xylobiose and xylotriose. It secretes extracellular enzymes to break down larger XOS like this compound and xylopentaose before cellular uptake[1]. Similarly, Bifidobacterium bifidum exhibits robust growth on XOS, with some studies suggesting a preference for shorter chains[2][3]. One study on Bifidobacterium animalis subsp. lactis BB-12 showed that the consumption of different XOS decreased as the chain length increased, indicating lower utilization of this compound compared to xylobiose and xylotriose[4].

Short-Chain Fatty Acid (SCFA) Production:

The fermentation of XOS by gut microbiota leads to the production of beneficial SCFAs, primarily acetate, propionate, and butyrate. The profile of SCFA production can vary depending on the specific XOS and the composition of the gut microbiota. While specific comparative data for purified this compound is limited, studies on XOS mixtures rich in xylobiose, xylotriose, and this compound have consistently shown significant increases in total SCFAs, with acetate being the most abundant, followed by propionate and butyrate[5][6].

Experimental Protocol: In Vitro Fermentation of Xylooligosaccharides

This protocol outlines a general method for assessing the prebiotic activity of different XOS through in vitro fermentation using human fecal microbiota.

Materials:

  • Purified xylobiose, xylotriose, and this compound

  • Basal fermentation medium (e.g., yeast extract, peptone, salts)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber or system

  • pH meter

  • Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for SCFA analysis

Procedure:

  • Prepare the basal fermentation medium and dispense it into anaerobic culture tubes.

  • Add the purified XOS to the respective tubes to a final concentration of 1% (w/v). A control with no added carbohydrate is also included.

  • In an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in a pre-reduced buffer.

  • Inoculate each fermentation tube with the fecal slurry (e.g., 10% v/v).

  • Incubate the cultures at 37°C under anaerobic conditions.

  • Collect samples at different time points (e.g., 0, 12, 24, 48 hours).

  • Measure the pH of the collected samples.

  • Centrifuge the samples to pellet the bacterial cells and collect the supernatant.

  • Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using GC or HPLC.

  • Bacterial population changes can be monitored using techniques like 16S rRNA gene sequencing or quantitative PCR (qPCR).

Experimental_Workflow_Prebiotic_Activity cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fecal Sample inoculation Inoculation in Anaerobic Conditions fecal_sample->inoculation basal_medium Basal Medium basal_medium->inoculation xos_samples Xylobiose Xylotriose This compound xos_samples->inoculation incubation Incubation at 37°C inoculation->incubation sampling Sampling at Time Points incubation->sampling ph_measurement pH Measurement sampling->ph_measurement scfa_analysis SCFA Analysis (GC/HPLC) sampling->scfa_analysis microbiota_analysis Microbiota Analysis (16S rRNA sequencing) sampling->microbiota_analysis

Figure 1: Experimental workflow for in vitro prebiotic activity assessment.

Antioxidant Properties

Xylooligosaccharides have been reported to possess antioxidant properties, which are crucial for mitigating oxidative stress-related damage in the body. The antioxidant capacity of XOS is often attributed to their ability to scavenge free radicals.

Comparative Antioxidant Capacity:

While comprehensive comparative data for purified this compound is scarce, studies on XOS mixtures suggest that their antioxidant activity is influenced by factors such as the degree of polymerization and the presence of other associated compounds like phenolic acids. Some studies indicate that the antioxidant activity of XOS mixtures is generally lower than that of well-known antioxidants like ascorbic acid.

Antioxidant AssayXylooligosaccharide Mixture (DP2-DP6)
ORAC (Oxygen Radical Absorbance Capacity) Data not available for direct comparison
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Moderate radical scavenging activity
FRAP (Ferric Reducing Antioxidant Power) Moderate reducing power

It is important to note that the antioxidant activity of commercial XOS preparations can be influenced by the presence of residual phenolic compounds from the raw material used for their production.

Experimental Protocol: Antioxidant Capacity Assays

The following are standard methods to evaluate the antioxidant capacity of XOS.

ORAC Assay:

  • Prepare a fluorescein working solution.

  • Add the XOS sample and fluorescein to a microplate.

  • Initiate the reaction by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Measure the fluorescence decay kinetically.

  • Calculate the ORAC value based on the area under the fluorescence decay curve relative to a Trolox standard.

ABTS Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Dilute the ABTS•+ solution to a specific absorbance.

  • Add the XOS sample to the ABTS•+ solution.

  • Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

  • Calculate the percentage of inhibition or the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP Assay:

  • Prepare the FRAP reagent containing TPTZ (2,4,6-tris(2-pyridyl)-s-triazine), FeCl₃, and acetate buffer.

  • Add the XOS sample to the FRAP reagent.

  • Measure the absorbance of the blue-colored ferrous-TPTZ complex at a specific wavelength (e.g., 593 nm).

  • Calculate the FRAP value based on a standard curve of FeSO₄ or Trolox.

Immunomodulatory Effects and Signaling Pathways

Recent research suggests that XOS may exert immunomodulatory effects by interacting with pattern recognition receptors, such as Toll-like receptor 4 (TLR4). TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response.

Interaction with TLR4 Signaling:

Molecular docking studies have suggested a potential interaction between xylooligosaccharides and the TLR4/MD-2 complex, which is the functional receptor for LPS[7]. This interaction could potentially modulate the inflammatory response triggered by LPS. While direct evidence for this compound is still emerging, some studies on XOS mixtures suggest an inhibitory effect on LPS-induced inflammation. This could be due to competitive binding to the TLR4/MD-2 complex, thereby preventing the full activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines.

TLR4_Signaling_Modulation cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds and Activates XOS This compound XOS->TLR4_MD2 Potential Competitive Binding (Inhibition) MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 Signal Transduction NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines

Figure 2: Proposed modulation of the TLR4 signaling pathway by this compound.

Effect on Cytokine Production:

The interaction of XOS with TLR4 signaling can influence the production of cytokines by immune cells like macrophages. In the presence of an inflammatory stimulus like LPS, an antagonistic effect of this compound on TLR4 could lead to a reduction in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Conversely, some studies suggest that certain oligosaccharides might have a mild agonistic effect, promoting a balanced immune response. Further research is needed to elucidate the precise effect of purified this compound on cytokine profiles in different immune cell types.

Experimental Protocol: Macrophage Cytokine Production Assay

This protocol describes a method to assess the effect of this compound on cytokine production by macrophages in the presence and absence of LPS.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) and supplements

  • Purified this compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Culture macrophage cells to a suitable density in multi-well plates.

  • Pre-treat the cells with different concentrations of purified this compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours). Include control groups with no treatment, this compound alone, and LPS alone.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on basal and LPS-induced cytokine production.

Conclusion

This comparative guide highlights the current understanding of the biological activities of this compound in relation to other xylooligosaccharides. While shorter-chain XOS like xylobiose and xylotriose appear to be more readily utilized by some key probiotic species, this compound still contributes to the overall prebiotic effect of XOS mixtures. The antioxidant and immunomodulatory properties of this compound are promising areas of research, with initial findings suggesting a potential role in modulating inflammatory responses. Further studies with purified this compound are crucial to fully elucidate its specific contributions to the health benefits associated with xylooligosaccharides and to support its development as a functional ingredient in pharmaceutical and nutraceutical applications. Researchers and drug development professionals are encouraged to utilize the provided experimental frameworks to conduct further comparative analyses and unravel the full potential of this intriguing oligosaccharide.

References

A Comparative Guide to Xylotetraose and Fructooligosaccharides as Prebiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prebiotics are non-digestible food ingredients that confer a health benefit on the host associated with the modulation of the microbiota. Among the most researched prebiotics are xylotetraose, a xylooligosaccharide (XOS), and fructooligosaccharides (FOS). Both have demonstrated efficacy in selectively stimulating the growth of beneficial gut bacteria and influencing the production of health-promoting metabolites. This guide provides an objective comparison of their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant signaling pathways. It is important to note that much of the available research on xylo-oligosaccharides has been conducted using XOS mixtures (containing xylobiose, xylotriose, this compound, etc.) rather than pure this compound. Therefore, the data presented for this compound is largely representative of XOS mixtures.

Quantitative Comparison of Prebiotic Effects

The following tables summarize the quantitative data from various studies comparing the effects of this compound (as part of XOS) and Fructooligosaccharides (FOS) on key prebiotic markers.

Table 1: Impact on Gut Microbiota Composition

PrebioticTarget BacteriaDosageStudy TypeKey Findings
This compound (XOS) Bifidobacterium spp.1.4 - 2.8 g/day Human Clinical TrialSignificant increase in Bifidobacterium counts.[1]
Bifidobacterium spp.60 g/kg dietAnimal (Rat)Markedly increased Bifidobacterium population; greater effect than FOS.
Lactobacillus spp.150g of XOS-enriched rice porridge daily for 6 weeksHuman Clinical TrialSignificant increases in fecal bacterial counts of Lactobacillus spp.[2]
Fructooligosaccharides (FOS) Bifidobacterium spp.2.5, 5, and 10 g/day Human Clinical TrialDose-dependent increase in Bifidobacterium abundance.[3][4]
Bifidobacterium spp.7.2 g twice a dayHuman Clinical TrialSignificant increase in Bifidobacterium abundance in Type 2 Diabetes patients.[5]
Lactobacillus spp.2.5, 5, and 10 g/day Human Clinical TrialHigher FOS dosage promoted the selective proliferation of Lactobacillus.[3][4]

Table 2: Short-Chain Fatty Acid (SCFA) Production

PrebioticAcetatePropionateButyrateTotal SCFAStudy Type
This compound (XOS) IncreasedIncreasedIncreasedSignificantly higher than FOS after 24h fermentation.In vitro fecal fermentation
Fructooligosaccharides (FOS) IncreasedIncreasedIncreasedIncreased production, with lactate also being a major product.[6]In vitro fecal fermentation

Experimental Protocols

In Vitro Fermentation for Microbiota and SCFA Analysis

This protocol provides a general framework for assessing the prebiotic potential of this compound and FOS through the analysis of gut microbiota changes and SCFA production in a controlled laboratory setting.

1. Fecal Sample Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

2. Fermentation Medium:

  • A basal medium containing nutrients for bacterial growth is prepared. This typically includes peptone water, yeast extract, and salts.

  • The prebiotic substrate (this compound or FOS) is added to the basal medium at a final concentration, for example, 1% (w/v). A control medium without any added carbohydrate is also prepared.

3. Inoculation and Incubation:

  • The fecal slurry is inoculated into the fermentation medium at a 10% (v/v) concentration under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of N₂, H₂, and CO₂).

  • The cultures are incubated at 37°C for a specified period, typically 24 to 48 hours. Samples are often taken at various time points (e.g., 0, 12, 24, 48 hours) to monitor changes over time.

4. Analysis of Microbial Populations:

  • Bacterial DNA is extracted from the fermentation samples.

  • The composition of the gut microbiota is analyzed using 16S rRNA gene sequencing to determine the relative abundance of different bacterial genera, such as Bifidobacterium and Lactobacillus.

5. Analysis of Short-Chain Fatty Acids:

  • The fermentation broth is centrifuged, and the supernatant is collected.

  • The concentrations of SCFAs (acetate, propionate, butyrate) and other metabolites like lactate are quantified using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Human Clinical Trial for Prebiotic Efficacy

This protocol outlines a typical design for a human clinical trial to evaluate the in vivo effects of this compound and FOS.

1. Study Design:

  • A randomized, double-blind, placebo-controlled design is employed.

  • Participants are randomly assigned to one of three groups: this compound, FOS, or a placebo (e.g., maltodextrin).

2. Participant Recruitment:

  • Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria.

  • Participants are typically required to maintain their regular diet and lifestyle throughout the study.

3. Intervention:

  • Participants consume a specified daily dose of the assigned prebiotic or placebo for a defined period, for instance, 4 to 12 weeks.[5]

  • The prebiotic is usually provided in a powdered form that can be mixed with food or beverages.

4. Sample Collection:

  • Fecal and blood samples are collected at baseline (before the intervention) and at the end of the intervention period. Additional samples may be collected at intermediate time points.

5. Outcome Measures:

  • Primary Outcome: Changes in the composition of the gut microbiota, particularly the abundance of Bifidobacterium and Lactobacillus, as determined by 16S rRNA sequencing or quantitative PCR (qPCR) of fecal samples.

  • Secondary Outcomes:

    • Changes in fecal SCFA concentrations.

    • Assessment of gastrointestinal tolerance and any adverse effects through questionnaires.

    • Measurement of various blood biomarkers related to metabolic health.

Signaling Pathways

Prebiotics like this compound and fructooligosaccharides can influence host health through various signaling pathways. Below are diagrams illustrating two key pathways modulated by prebiotics.

Direct Modulation of Intestinal Barrier Function

Prebiotics can directly interact with intestinal epithelial cells to enhance barrier function, independent of their fermentation by gut microbiota.[3] This involves the upregulation of tight junction proteins that seal the space between epithelial cells.

direct_barrier_modulation cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell Prebiotic Prebiotic (FOS/XOS) PKC Protein Kinase C (PKC)δ Prebiotic->PKC Activates AMPK AMPK Prebiotic->AMPK Activates TJ_Proteins Tight Junction Proteins (e.g., Occludin, ZO-1) PKC->TJ_Proteins Upregulates AMPK->TJ_Proteins Promotes Assembly Barrier Strengthened Epithelial Barrier TJ_Proteins->Barrier

Caption: Direct signaling pathway of prebiotics enhancing intestinal barrier function.

Modulation of Inflammatory Response via NF-κB

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, which can modulate the host's inflammatory response. One key pathway involved is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Butyrate, a major SCFA, is known to inhibit NF-κB activation, thereby reducing inflammation.

inflammatory_modulation cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell Prebiotic Prebiotic (FOS/XOS) Microbiota Gut Microbiota Prebiotic->Microbiota Fermentation SCFA SCFAs (e.g., Butyrate) Microbiota->SCFA NFkB_Inhibitor IκBα SCFA->NFkB_Inhibitor Prevents Degradation NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Translocation to Nucleus Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Induces

Caption: SCFA-mediated inhibition of the NF-κB inflammatory pathway.

Conclusion

Both this compound (as a key component of XOS) and fructooligosaccharides are effective prebiotics that positively modulate the gut microbiota and contribute to the production of beneficial metabolites like SCFAs. The available evidence suggests that XOS may exert a more potent bifidogenic effect at lower doses compared to FOS. The choice between these prebiotics may depend on the specific application, target population, and desired health outcome. Further research focusing on the effects of purified this compound is warranted to provide a more direct comparison with FOS and to fully elucidate its specific health benefits and mechanisms of action.

References

A Comparative Guide to the Analytical Cross-Validation of Xylotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the quantification and characterization of xylotetraose, a xylo-oligosaccharide (XOS) of significant interest in the pharmaceutical and food industries. The cross-validation of analytical techniques is crucial for ensuring data accuracy, reliability, and consistency in research, quality control, and drug development. This document outlines the experimental protocols and presents a comparative analysis of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and the 3,5-Dinitrosalicylic Acid (DNS) enzymatic assay.

Executive Summary

The selection of an appropriate analytical method for this compound is contingent on the specific requirements of the analysis, such as the need for high sensitivity, structural information, or high-throughput screening.

  • HPAEC-PAD stands out for its high sensitivity and resolution in quantifying individual xylo-oligosaccharides without the need for derivatization.

  • HPLC-RID offers a simpler, more accessible method for quantification, though with lower sensitivity compared to HPAEC-PAD.

  • MALDI-TOF MS provides rapid molecular weight determination and is invaluable for structural confirmation and analysis of complex mixtures, although its quantitative accuracy can be less precise than chromatographic techniques.

  • The DNS assay is a straightforward colorimetric method for estimating total reducing sugars but lacks specificity for individual oligosaccharides and can be prone to overestimation.

This guide presents a side-by-side comparison of these methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their applications.

Method Comparison

The performance of each analytical method is summarized below, with quantitative data presented in the subsequent tables.

MethodPrinciplePrimary ApplicationAdvantagesLimitations
HPAEC-PAD Anion-exchange chromatography of carbohydrates at high pH with electrochemical detection.Precise quantification of individual oligosaccharides.High sensitivity and resolution, no derivatization required.Requires specialized equipment, susceptible to matrix effects.
HPLC-RID Separation by liquid chromatography with detection based on changes in the refractive index of the eluent.Routine quantification of sugars and polyols.Simple, robust, and widely available instrumentation.Lower sensitivity, not compatible with gradient elution, sensitive to temperature and pressure fluctuations.
MALDI-TOF MS Ionization of sample molecules from a crystalline matrix by a laser, followed by mass analysis based on time-of-flight.Rapid molecular weight determination and structural characterization.High speed, high sensitivity, provides molecular weight information.Lower quantitative reproducibility, potential for ion suppression effects.[1]
DNS Assay Colorimetric method based on the reduction of 3,5-dinitrosalicylic acid by reducing sugars in an alkaline solution.Estimation of total reducing sugar content.Simple, rapid, and inexpensive.Lacks specificity, can overestimate xylo-oligosaccharide concentration.[2][3]

Quantitative Performance Data

The following tables summarize the validation parameters for the different analytical methods. Data has been compiled from various studies to provide a comparative overview.

Table 1: Linearity and Range

MethodAnalyte(s)Linearity (R²)Linear RangeCitation(s)
HPAEC-PADXylo-oligosaccharides> 0.990.804 - 8.607 mg/L[4]
HPLC-RIDSugars and Polyols> 0.9970.1 - 5 mg/mL
MALDI-TOF MSPeptides (as proxy)Not applicableSemi-quantitative[5]
DNS AssayReducing Sugars> 0.99Dependent on standard

Table 2: Precision and Accuracy

MethodAnalyte(s)Precision (RSD%)Accuracy (Recovery %)Citation(s)
HPAEC-PADXylo-oligosaccharides0.44 - 14.87%84.29 - 118.19%[4]
HPLC-RIDSugars and Polyols< 5% (Repeatability)Not specified
MALDI-TOF MSPeptides (as proxy)Highly variableLess accurate than chromatographic methods[5]
DNS AssayXylanase activityUp to 3.5-fold difference between labsOverestimates XOS[2]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

MethodAnalyte(s)LODLOQCitation(s)
HPAEC-PADXylo-oligosaccharides0.064 - 0.111 mg/L0.214 - 0.371 mg/L[4]
HPLC-RIDSugars and Polyols0.01 - 0.17 mg/mL0.03 - 0.56 mg/mL
MALDI-TOF MSPeptides (as proxy)Low fmol rangeNot applicable for absolute quantification[1]
DNS AssayReducing SugarsNot typically determinedNot typically determined

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate replication and cross-validation.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Principle: At high pH, carbohydrates are partially or fully ionized and can be separated by anion-exchange chromatography. The separated analytes are then detected electrochemically as they are oxidized on the surface of a gold electrode.

Instrumentation:

  • Dionex ICS-3000 or equivalent ion chromatography system.

  • CarboPac™ PA200 analytical column (3 x 250 mm).

  • CarboPac™ PA200 guard column (3 x 50 mm).

  • Electrochemical detector with a gold working electrode and Ag/AgCl reference electrode.

Reagents:

  • Eluent A: 100 mM Sodium Hydroxide (NaOH)

  • Eluent B: 100 mM NaOH with 500 mM Sodium Acetate (NaOAc)

  • This compound standard

Procedure:

  • Sample Preparation: Dilute the sample containing this compound to an appropriate concentration within the linear range of the assay using deionized water. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Gradient Elution Program: A two-stage binary gradient of NaOAc-NaOH solution is often employed to separate a range of xylo-oligosaccharides.[6][7] A typical gradient might start with a high percentage of Eluent A to elute monosaccharides, followed by an increasing gradient of Eluent B to elute oligosaccharides of increasing degree of polymerization.

  • Detection: Use a standard quadruple waveform for pulsed amperometric detection.

  • Quantification: Generate a standard curve by injecting known concentrations of this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Principle: This technique separates components of a mixture based on their partitioning between a stationary phase and a mobile phase. The detector measures the difference in the refractive index between the mobile phase and the eluting sample.

Instrumentation:

  • HPLC system with a refractive index detector.

  • Aminex HPX-87P or a suitable carbohydrate analysis column.

Reagents:

  • Mobile Phase: Degassed deionized water or a mixture of acetonitrile and water.

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve and dilute the sample in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column Temperature: 80-85 °C (for Aminex columns).

    • Mobile Phase: Isocratic elution with deionized water.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 20 µL.

  • Detection: The refractive index detector should be allowed to warm up and stabilize.

  • Quantification: Prepare a calibration curve using a series of this compound standards of known concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Principle: The sample is co-crystallized with a matrix material. A pulsed laser desorbs and ionizes the sample molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio.

Instrumentation:

  • MALDI-TOF mass spectrometer.

Reagents:

  • Matrix solution: 2,5-dihydroxybenzoic acid (DHB) is a common matrix for carbohydrates.

  • This compound standard.

Procedure:

  • Sample Preparation: Mix the sample solution with the matrix solution on a MALDI target plate.

  • Crystallization: Allow the mixture to air-dry, forming co-crystals of the sample and matrix.

  • Mass Analysis: Acquire mass spectra in the desired mass range. The presence of this compound is confirmed by observing a peak corresponding to its molecular weight plus the mass of the adduct ion (e.g., [M+Na]⁺).

  • Semi-Quantitative Analysis: While MALDI-TOF MS is not ideal for absolute quantification, relative quantification can be achieved by comparing the peak intensity or area of this compound to that of a known internal standard. However, this approach is known to have lower reproducibility compared to chromatographic methods.[1]

3,5-Dinitrosalicylic Acid (DNS) Assay

Principle: This colorimetric method measures the total amount of reducing sugars in a sample. In a heated alkaline environment, the 3,5-dinitrosalicylic acid is reduced by the aldehyde or ketone groups of the reducing sugars, resulting in a color change that can be measured spectrophotometrically.

Instrumentation:

  • Spectrophotometer.

  • Water bath or heating block.

Reagents:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide in 100 mL of deionized water.

  • Xylose standard solution (for calibration).

Procedure:

  • Sample Preparation: Prepare a dilution of the sample containing this compound.

  • Reaction: To 1 mL of the sample, add 1 mL of DNS reagent.

  • Incubation: Heat the mixture in a boiling water bath for 5-15 minutes.

  • Cooling and Dilution: Cool the tubes to room temperature and add 8 mL of deionized water.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of a xylose standard. The concentration of reducing sugars in the sample is expressed as xylose equivalents. It is important to note that this method provides an estimate of total reducing sugars and does not specifically quantify this compound. Furthermore, the color response in the DNS assay is higher for xylo-oligosaccharides with a higher degree of polymerization, which can lead to an overestimation of the actual concentration.[2][3]

Logical Workflow for Method Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound analysis.

Cross-Validation Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison Homogeneous_Sample Prepare Homogeneous This compound Sample HPAEC_PAD HPAEC-PAD Analysis Homogeneous_Sample->HPAEC_PAD HPLC_RID HPLC-RID Analysis Homogeneous_Sample->HPLC_RID MALDI_TOF MALDI-TOF MS Analysis Homogeneous_Sample->MALDI_TOF DNS_Assay DNS Assay Homogeneous_Sample->DNS_Assay Quantitative_Data Collect Quantitative Data (Concentration, Peak Area, etc.) HPAEC_PAD->Quantitative_Data HPLC_RID->Quantitative_Data MALDI_TOF->Quantitative_Data DNS_Assay->Quantitative_Data Validation_Parameters Calculate Validation Parameters (Linearity, Precision, Accuracy, LOD, LOQ) Quantitative_Data->Validation_Parameters Statistical_Analysis Statistical Comparison (t-test, ANOVA) Validation_Parameters->Statistical_Analysis Method_Comparison Generate Comparison Guide Statistical_Analysis->Method_Comparison

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of data for this compound. This guide provides a comparative framework for four commonly used techniques: HPAEC-PAD, HPLC-RID, MALDI-TOF MS, and the DNS assay. HPAEC-PAD offers the highest sensitivity and resolution for quantitative analysis of individual xylo-oligosaccharides. HPLC-RID provides a simpler, albeit less sensitive, alternative for routine quantification. MALDI-TOF MS is a powerful tool for rapid structural confirmation, and the DNS assay offers a quick estimate of total reducing sugars. The choice of method should be guided by the specific analytical needs, available instrumentation, and the desired level of quantitative accuracy. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the integrity of their analytical results.

References

A Comparative Analysis of Xylotetraose from Diverse Botanical Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of xylotetraose derived from various botanical sources, offering valuable insights for researchers, scientists, and drug development professionals. By examining key experimental data, this document aims to facilitate informed decisions in selecting appropriate this compound sources for specific research and development applications.

This compound, a xylo-oligosaccharide (XOS) with four xylose units, has garnered significant attention for its potential as a prebiotic, immunomodulator, and antioxidant. Its biological activity can, however, vary depending on its botanical origin and the extraction and purification methods employed. This guide delves into the nuances of this compound sourced from prominent lignocellulosic biomass: wheat straw, corncob, and sugarcane bagasse.

Data Summary: A Comparative Overview

The following tables summarize the quantitative data on the production and biological effects of xylo-oligosaccharides (XOS), with a focus on this compound, from different botanical sources. It is important to note that much of the available research has been conducted on XOS mixtures rather than purified this compound.

Table 1: Production of Xylo-oligosaccharides (XOS) with this compound from Various Botanical Sources

Botanical SourcePretreatment MethodHydrolysis MethodXOS Yield (% of initial xylan)Reference
Wheat StrawHydrothermal, AlkalineEnzymatic (Xylanase)Not explicitly stated for this compound[1]
Wheat StrawDilute Sulfuric AcidAcid HydrolysisNot explicitly stated for this compound[2]
Sugarcane BagasseSodium Hydroxide & ThermalEnzymatic (Endoxylanase)This compound: 8.37% (w/w) of total XOS[3]
CorncobNot specifiedEnzymaticNot explicitly stated for this compound[4]

Table 2: Comparative Biological Activity of Xylo-oligosaccharides (XOS) from Different Botanical Sources

Botanical SourceBiological ActivityKey FindingsReference
Corn-derived Antitumor Inhibited proliferation and induced apoptosis of breast cancer MCF-7 cells (XOS with DP ~5). Reduced cell viability of acute lymphoblastic leukemia cells (XOS with DP 2-15).[5][5][6]
Immunomodulatory Reduced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and NO in LPS-stimulated macrophages.[7][3][7]
Antioxidant Demonstrated dose-dependent radical-scavenging activity.[8]
Sugarcane Bagasse Prebiotic Promoted the growth of probiotic bacteria such as Lactobacillus plantarum.[3][9][3][9]
Antioxidant XOS fractions exhibited significant antioxidant activity, correlated with their phenolic content.[10][11][10][11]
Wheat Straw Prebiotic Stimulated the growth of beneficial gut bacteria.[1]

Experimental Protocols

Extraction and Purification of this compound from Lignocellulosic Biomass

This protocol outlines a general procedure for the extraction and purification of this compound. Specific conditions may need to be optimized depending on the botanical source.

a. Pretreatment:

  • Objective: To break down the complex lignocellulosic structure and increase the accessibility of xylan.

  • Procedure (Alkaline Pretreatment):

    • Mill the dried botanical source (e.g., wheat straw, corncob, sugarcane bagasse) to a fine powder.

    • Suspend the powder in a sodium hydroxide (NaOH) solution (e.g., 1-4% w/v) at a solid-to-liquid ratio of 1:10.

    • Incubate the mixture at a controlled temperature (e.g., 50-121°C) for a specific duration (e.g., 1-2 hours).

    • Separate the solid residue by filtration and wash thoroughly with deionized water until the filtrate is neutral.

b. Enzymatic Hydrolysis:

  • Objective: To selectively hydrolyze xylan into xylo-oligosaccharides, including this compound.

  • Procedure:

    • Resuspend the pretreated solid residue in a buffer solution (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • Add a purified endo-1,4-β-xylanase to the suspension. The enzyme-to-substrate ratio should be optimized.

    • Incubate the reaction mixture at the optimal temperature for the xylanase (e.g., 45-50°C) with continuous agitation for a defined period (e.g., 12-24 hours).

    • Terminate the enzymatic reaction by heating the mixture (e.g., at 100°C for 10 minutes).

    • Centrifuge the mixture to remove the solid residue and collect the supernatant containing the XOS.

c. Purification of this compound:

  • Objective: To isolate this compound from the mixture of xylo-oligosaccharides.

  • Procedure (Column Chromatography):

    • Concentrate the supernatant containing XOS.

    • Apply the concentrated sample to a series of chromatography columns. This may include:

      • Activated Charcoal Chromatography: To remove monosaccharides and other impurities. Elution is typically performed with a gradient of ethanol.

      • Gel Filtration Chromatography (e.g., Sephadex G-25): To separate oligosaccharides based on their size.

      • Ion-Exchange Chromatography: To separate acidic and neutral oligosaccharides.[12][13]

    • Collect fractions and analyze for the presence of this compound using techniques like HPLC or TLC.[13]

    • Pool the fractions containing pure this compound and lyophilize to obtain a dry powder.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound
  • Objective: To quantify the concentration of this compound in a sample.

  • System: An HPLC system equipped with a refractive index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

  • Mobile Phase: A dilute acid solution (e.g., 5 mM H₂SO₄) at a constant flow rate (e.g., 0.6 mL/min).

  • Temperature: Column oven maintained at a constant temperature (e.g., 65°C).

  • Procedure:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Filter the samples and standards through a 0.22 µm syringe filter before injection.

    • Inject a fixed volume of the sample and standards into the HPLC system.

    • Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and peak area to the standard curve.

In Vitro Prebiotic Activity Assessment
  • Objective: To evaluate the ability of this compound to selectively promote the growth of beneficial gut bacteria.

  • Method: Determination of Prebiotic Index (PI) or Prebiotic Score.[5][14]

  • Procedure:

    • Prepare a basal medium supporting the growth of fecal bacteria.

    • Inoculate the medium with a fresh fecal slurry from healthy human donors in an anaerobic environment.

    • Add the test carbohydrate (this compound) and control carbohydrates (e.g., glucose as a positive control, inulin as a known prebiotic) to the cultures at a defined concentration.

    • Incubate the cultures anaerobically at 37°C.

    • Collect samples at different time points (e.g., 0, 24, 48 hours).

    • Enumerate the populations of beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and potentially harmful bacteria (e.g., Clostridium, Bacteroides) using techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).[14]

    • Calculate the Prebiotic Index (PI) using the following formula: PI = (Bifido₂₄ - Bifido₀) + (Lacto₂₄ - Lacto₀) - (Bacteroides₂₄ - Bacteroides₀) - (Clostr₂₄ - Clostr₀) Where the numbers represent the bacterial counts (log CFU/mL) at 24 hours and 0 hours. A higher PI value indicates a stronger prebiotic effect.[5]

In Vitro Immunomodulatory Activity Assessment: Nitric Oxide (NO) Assay
  • Objective: To determine the effect of this compound on the production of the inflammatory mediator nitric oxide by macrophages.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Method: Griess Assay.[8][15][16][17]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours). Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (medium only).

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

    • Incubate the mixture at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration, a stable product of NO, by comparing the absorbance to a standard curve prepared with sodium nitrite. A decrease in LPS-induced nitrite production indicates an anti-inflammatory effect.

Visualizing the Pathways and Processes

Workflow for this compound Production

The following diagram illustrates a generalized workflow for the production of this compound from lignocellulosic biomass.

Xylotetraose_Production cluster_Source Botanical Source cluster_Process Processing Steps cluster_Product Final Product Wheat Straw Wheat Straw Pretreatment Pretreatment (e.g., Alkaline) Wheat Straw->Pretreatment Corncob Corncob Corncob->Pretreatment Sugarcane Bagasse Sugarcane Bagasse Sugarcane Bagasse->Pretreatment Hydrolysis Enzymatic Hydrolysis (Xylanase) Pretreatment->Hydrolysis Purification Purification (Chromatography) Hydrolysis->Purification This compound Purified this compound Purification->this compound

A generalized workflow for this compound production.
Potential Immunomodulatory Signaling Pathways

Xylo-oligosaccharides may exert their immunomodulatory effects by modulating key signaling pathways such as NF-κB and MAPK. The diagrams below illustrate these potential mechanisms.

NFkB_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits LPS LPS LPS->TLR4 Activates IKK IKK TLR4->IKK P-IkB P-IκB IKK->P-IkB Phosphorylates IkB IκB IkB-NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation P-IkB->IkB Degradation Gene_Expression Gene Expression (e.g., TNF-α, IL-6) NFkB_active->Gene_Expression Induces

Potential modulation of the NF-κB signaling pathway.

MAPK_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Activates/Inhibits MAP3K MAP3K Receptor->MAP3K MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38, ERK, JNK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Cytokine Production) Transcription_Factors->Cellular_Response Regulates

Potential modulation of the MAPK signaling pathway.

Conclusion

The botanical source of this compound appears to influence its biological activity profile. While corn-derived XOS show promise in antitumor applications, those from sugarcane bagasse and wheat straw are well-regarded for their prebiotic and antioxidant properties. Further research focusing on purified this compound from these and other botanical sources is crucial to fully elucidate the structure-function relationships and to unlock their full potential in pharmaceutical and nutraceutical applications. This guide provides a foundational comparison to aid researchers in this endeavor.

References

A Comparative Guide to Xylotetraose: From Agricultural Biomass to Prebiotic Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of xylotetraose production from various agricultural sources, details the analytical methodologies for its quantification, and illustrates its mechanism of action as a prebiotic. As this compound is primarily produced from lignocellulosic biomass for use as a functional food ingredient, this document focuses on its generation from these sources rather than its intrinsic presence in conventional food products, for which quantitative data is scarce.

Quantitative Comparison of Xylooligosaccharide (XOS) Production

Xylooligosaccharides (XOS), including this compound, are produced through the enzymatic hydrolysis of xylan-rich agricultural biomass. The yield and composition of XOS, including the relative abundance of this compound, vary depending on the biomass source and the enzymatic process used. The following table summarizes XOS yields from different agricultural waste products as reported in scientific literature.

Biomass SourcePretreatmentEnzyme SourceTotal XOS YieldRelative Proportion of this compoundReference
Birchwood XylanNoneTalaromyces amestolkiae GH11 Xylanase28.8% (neutral XOS)A major component along with xylobiose and xylotriose[1]
Wheat StrawHydrothermal Treatment (180°C, 20 min) followed by Alkaline and Enzymatic HydrolysisTrichoderma viride Xylanase1.33 g/L (xylotriose + this compound)This compound is a significant component[2]
Oil Palm Frond Bagasse (OPFB)Dilute Acid PretreatmentCommercial Enzyme Cocktail174.74 mg/g of pretreated OPFBNot specified[3]
Jiuzao (Brewers' Grains)Autohydrolysis (181.5°C, 20 min) followed by Enzymatic HydrolysisThermostable Xylanase34.2%Not specified[4]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound and other XOS in complex matrices is crucial for research and quality control. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of underivatized carbohydrates.

Protocol: Quantification of this compound using HPAEC-PAD

This protocol is a generalized procedure based on methodologies reported for the analysis of xylooligosaccharides.[5][6]

1. Sample Preparation:

  • Solid Samples (e.g., biomass hydrolysates): The sample is typically diluted with deionized water, followed by centrifugation or filtration (e.g., 0.22 µm filter) to remove particulate matter.

  • Liquid Samples (e.g., food ingredients): Dilute the sample with deionized water to a concentration within the calibrated range of the instrument.

2. Chromatographic System:

  • Chromatograph: A high-performance liquid chromatography system equipped with a pulsed amperometric detector.

  • Column: A high-pH anion-exchange column, such as a CarboPac™ PA200 (250 mm x 3 mm), is commonly used for the separation of oligosaccharides.[6]

  • Guard Column: A corresponding guard column is used to protect the analytical column.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution using a combination of sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions is typically employed to separate the different xylooligosaccharides.[6]

    • Eluent A: Deionized water

    • Eluent B: Sodium hydroxide solution (e.g., 100 mM)

    • Eluent C: Sodium acetate in sodium hydroxide solution (e.g., 1 M NaOAc in 100 mM NaOH)

  • Gradient Program: A specific gradient program is developed to achieve optimal separation of xylobiose, xylotriose, this compound, and higher degree of polymerization (DP) XOS.[5]

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Injection Volume: 10-25 µL.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

4. Detection:

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Waveform: A multi-step potential waveform is applied for detection, which includes potentials for detection, oxidation, and reduction to clean the electrode surface.

5. Quantification:

  • Standards: Prepare a series of calibration standards of known concentrations of pure this compound.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Diagrams of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for this compound production and quantification, and the logical relationship of its prebiotic effect.

experimental_workflow cluster_production This compound Production cluster_purification_quantification Purification & Quantification Agricultural Biomass Agricultural Biomass Pretreatment Pretreatment Agricultural Biomass->Pretreatment Physical/Chemical Enzymatic Hydrolysis Enzymatic Hydrolysis Pretreatment->Enzymatic Hydrolysis Xylanase Crude XOS Mixture Crude XOS Mixture Enzymatic Hydrolysis->Crude XOS Mixture Purification Purification Crude XOS Mixture->Purification Chromatography HPAEC-PAD Analysis HPAEC-PAD Analysis Crude XOS Mixture->HPAEC-PAD Analysis Pure this compound Pure this compound Purification->Pure this compound Pure this compound->HPAEC-PAD Analysis Standard Quantitative Data Quantitative Data HPAEC-PAD Analysis->Quantitative Data

Caption: Experimental workflow for this compound production and quantification.

prebiotic_effect This compound Ingestion This compound Ingestion Gut Microbiota Gut Microbiota This compound Ingestion->Gut Microbiota Fermentation Fermentation Gut Microbiota->Fermentation Metabolism Increase in Beneficial Bacteria Increase in Beneficial Bacteria Fermentation->Increase in Beneficial Bacteria e.g., Bifidobacterium Production of SCFAs Production of SCFAs Fermentation->Production of SCFAs e.g., Acetate, Propionate, Butyrate Improved Gut Health Improved Gut Health Increase in Beneficial Bacteria->Improved Gut Health Production of SCFAs->Improved Gut Health

Caption: Logical relationship of the prebiotic effect of this compound.

Conclusion

References

Validating the Structure of Synthesized Xylotetraose: An NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the structure of synthesized xylotetraose using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the NMR data of a synthesized product with that of a well-characterized standard, researchers can confirm the primary structure, including the stereochemistry of the glycosidic linkages and the identity of the monosaccharide units. This guide offers detailed experimental protocols, a comparative data table, and a visual workflow to ensure accurate and efficient structural verification.

Performance Comparison: Synthesized vs. Standard this compound

A direct comparison of the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) of the synthesized this compound with a known standard provides the most definitive evidence of its structure. The following table presents the expected ¹H and ¹³C NMR chemical shifts for β-(1→4)-linked this compound, compiled from literature data on xylo-oligosaccharides. Deviations from these values in the synthesized product may indicate the presence of impurities or structural inaccuracies.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for β-(1→4)-Xylotetraose in D₂O

AssignmentSynthesized this compound (¹H δ)Standard this compound (¹H δ)Synthesized this compound (¹³C δ)Standard this compound (¹³C δ)
Non-reducing End (Xyl I)
H-1~4.45 (d, J ≈ 7.5 Hz)
C-1~102.5~102.5
C-2~73.8~73.8
C-3~74.7~74.7
C-4~76.9~76.9
C-5~63.5~63.5
Internal Residues (Xyl II, III)
H-1~4.43 (d, J ≈ 7.6 Hz)
C-1~102.4~102.4
C-2~73.7~73.7
C-3~74.6~74.6
C-4~76.8~76.8
C-5~63.4~63.4
Reducing End (Xyl IV)
H-1α~5.20 (d, J ≈ 3.5 Hz)
H-1β~4.61 (d, J ≈ 7.8 Hz)
C-1α~92.5~92.5
C-1β~97.0~97.0
C-2α/β~74.0 / ~76.5~74.0 / ~76.5
C-3α/β~75.9 / ~78.0~75.9 / ~78.0
C-4α/β~70.0 / ~70.2~70.0 / ~70.2
C-5α/β~63.0 / ~63.2~63.0 / ~63.2

Note: The chemical shifts for the standard this compound are compiled from data reported for xylo-oligosaccharides and may vary slightly depending on experimental conditions such as temperature and pH. The reducing end exists as a mixture of α and β anomers, resulting in two sets of signals for this residue.

Experimental Protocols

Accurate and reproducible NMR data is contingent on a well-defined experimental protocol. The following section outlines the key steps for sample preparation and data acquisition for the structural validation of this compound.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the lyophilized synthesized this compound in 0.5 mL of deuterium oxide (D₂O, 99.96%). Ensure complete dissolution by gentle vortexing. For quantitative analysis, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.

  • Lyophilization (Optional but Recommended): To remove any exchangeable protons from hydroxyl groups, freeze the sample in a suitable container and lyophilize for at least 4 hours.

  • Re-dissolution: Re-dissolve the lyophilized sample in 0.5 mL of fresh D₂O. This step ensures that the majority of hydroxyl protons are replaced with deuterium, simplifying the ¹H NMR spectrum.

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (≥500 MHz for ¹H) for optimal signal dispersion, which is crucial for resolving the crowded spectra of oligosaccharides.

  • 1D ¹H NMR:

    • Acquire a standard 1D proton spectrum to get an overview of the sample's purity and to identify the anomeric protons.

    • Typical parameters: 32 scans, a spectral width of 10-12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds.

    • Solvent suppression techniques (e.g., presaturation) should be applied to attenuate the residual HOD signal.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum to identify all carbon resonances.

    • Typical parameters: 2048-4096 scans, a spectral width of 150-200 ppm, and a relaxation delay of 2 seconds.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within each xylose residue. This is essential for assigning the ring protons starting from the anomeric proton.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single xylose residue). A mixing time of 80-120 ms is typically used.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This is a key experiment for assigning the carbon spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue (e.g., H-1 of Xyl II to C-4 of Xyl I).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. These experiments can provide information about the three-dimensional structure and confirm inter-residue proximities consistent with the proposed glycosidic linkage. A mixing time of 200-500 ms is typically used for NOESY.

Potential Impurities and Their Detection by NMR

During chemical synthesis of oligosaccharides, several impurities can arise. NMR spectroscopy is a powerful tool for their detection:

  • Unreacted Monomers or Shorter Oligomers: The presence of xylose, xylobiose, or xylotriose will result in additional sets of signals in the NMR spectra, particularly in the anomeric region.

  • Incorrect Glycosidic Linkages: The formation of α-glycosidic linkages instead of the desired β-linkages will give rise to anomeric proton signals with smaller coupling constants (J ≈ 3-4 Hz) and distinct chemical shifts. Linkages at other positions (e.g., 1→2, 1→3, or 1→6) will result in significant changes in the chemical shifts of the involved carbons and their attached protons.

  • Residual Protecting Groups: If protecting groups used during synthesis (e.g., acetyl, benzyl groups) are not completely removed, their characteristic signals will be present in the ¹H and ¹³C NMR spectra (e.g., sharp singlets for acetyl methyl protons around 2 ppm).

  • Anomerization: While the internal linkages are stable, the reducing end xylose unit can exist as a mixture of α and β anomers. The ratio of these anomers can be determined by integrating their respective anomeric proton signals. An unusual ratio compared to a standard could indicate impurities co-eluting with one of the anomers.

Workflow for NMR-based Structure Validation of Synthesized this compound

The following diagram illustrates the logical workflow for validating the structure of synthesized this compound using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Processing & Analysis cluster_validation Structure Validation Synth Chemical Synthesis of this compound Purify Purification (e.g., Chromatography) Synth->Purify SamplePrep Sample Preparation for NMR Purify->SamplePrep Acquire1D 1D NMR Acquisition (¹H, ¹³C) SamplePrep->Acquire1D Acquire2D 2D NMR Acquisition (COSY, TOCSY, HSQC, HMBC) Acquire1D->Acquire2D Process Spectral Processing & Referencing Acquire2D->Process Assign Resonance Assignment Process->Assign Linkage Linkage & Sequence Analysis (HMBC) Assign->Linkage Compare Comparison with Standard Data Linkage->Compare Impurity Impurity Analysis Linkage->Impurity Confirm Structure Confirmation Compare->Confirm Impurity->Confirm Standard Reference NMR Data for Standard this compound Standard->Compare

Caption: Workflow for the validation of synthesized this compound structure using NMR.

comparative study of xylotetraose metabolism by different Bifidobacterium species

Author: BenchChem Technical Support Team. Date: November 2025

The metabolism of complex carbohydrates by beneficial gut bacteria is a key area of research for the development of prebiotics and novel therapeutics. Among these, xylo-oligosaccharides (XOS), and specifically xylotetraose, have garnered attention for their potential to selectively promote the growth of Bifidobacterium species. This guide provides a comparative overview of how different species within this genus metabolize this compound, supported by available experimental data.

Performance Comparison

The ability of Bifidobacterium to utilize this compound and other XOS varies between species, influencing their competitiveness within the gut microbiome. While comprehensive quantitative data on pure this compound metabolism is limited, studies on XOS mixtures provide valuable insights into the metabolic capabilities of different species.

Bifidobacterium adolescentis has been a focus of several studies and demonstrates efficient utilization of XOS. Research has shown that some strains of B. adolescentis can metabolize xylobiose and xylotriose preferentially and may secrete extracellular enzymes to break down larger oligosaccharides like this compound and xylopentaose into more easily digestible smaller molecules[1]. One study on B. adolescentis DSMZ 18350 growing on a mixture of XOS (where this compound was a component) reported a higher growth rate compared to growth on xylose alone, although the biomass yield was greater on xylose[2][3].

Other species such as Bifidobacterium longum, Bifidobacterium bifidum, and Bifidobacterium pseudocatenulatum are also known to metabolize XOS, but their efficiency and substrate preferences can differ[4][5][6][7][8]. For instance, some B. pseudocatenulatum strains have been identified as primary degraders of xylan, possessing extracellular enzymes to break it down into smaller XOS, which can then be utilized by other bifidobacteria in a cross-feeding mechanism[6][7][8]. In contrast, many Bifidobacterium species are considered secondary consumers, relying on the breakdown of complex xylans by other gut microbes[6][7].

The fermentation of XOS by bifidobacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate and lactate, which are beneficial for gut health[9][10][11]. The ratio of these metabolites can vary depending on the species and the specific carbohydrate being metabolized[9].

Table 1: Growth Kinetics of Bifidobacterium adolescentis on Xylo-oligosaccharides (XOS) Mixture

ParameterValueReference
Maximum Specific Growth Rate (µ_max)0.45 h⁻¹[2][3]
Biomass Yield (Yx/s)0.19 C-mol biomass/C-mol XOS[2]
SubstrateXOS Mixture (including this compound)[2]

Table 2: Metabolite Production by Bifidobacterium adolescentis from Xylo-oligosaccharides (XOS) Mixture

MetaboliteMolar Yield (mol/mol XOS)Reference
AcetateData not available in this form
LactateData not available in this form
FormateData not available in this form
Acetate:Lactate RatioVaries depending on substrate and species[9]

Note: The quantitative data presented is for a mixture of xylo-oligosaccharides and serves as a proxy for this compound metabolism.

Metabolic Pathways

The core metabolic pathway for carbohydrate fermentation in Bifidobacterium is the "bifid shunt" or fructose-6-phosphate phosphoketolase (F6PK) pathway. This pathway is distinct from the classical glycolytic pathway and results in a theoretical acetate to lactate molar ratio of 1.5:1.

The metabolism of this compound begins with its transport into the cell, which is typically mediated by ATP-binding cassette (ABC) transporters. Once inside the cell, this compound is hydrolyzed into xylose monomers by intracellular β-xylosidases. Some species, like B. adolescentis, possess multiple β-xylosidases with different substrate specificities, allowing for the efficient breakdown of a range of XOS[12]. The resulting xylose is then converted to xylulose-5-phosphate, which enters the bifid shunt.

dot

Caption: Generalized metabolic pathway for this compound in Bifidobacterium.

Experimental Protocols

Bacterial Strains and Culture Conditions

Bifidobacterium species (B. adolescentis, B. longum, B. bifidum, etc.) are cultured in a modified de Man, Rogosa, and Sharpe (MRS) medium supplemented with 0.05% (w/v) L-cysteine hydrochloride to create anaerobic conditions. The medium contains this compound as the sole carbon source at a defined concentration (e.g., 1% w/v). Cultures are incubated anaerobically at 37°C in an anaerobic chamber with an atmosphere of N₂/CO₂/H₂ (e.g., 80:10:10).

Growth Curve Analysis

Bacterial growth is monitored by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals using a spectrophotometer. The specific growth rate (µ) is calculated from the exponential phase of the growth curve. Biomass concentration can be determined by correlating OD₆₀₀ to cell dry weight.

Quantification of this compound

The concentration of this compound in the culture supernatant is determined by High-Performance Liquid Chromatography (HPLC). Samples are centrifuged, and the supernatant is filtered through a 0.22 µm filter before injection. An aminex HPX-87P column is commonly used with deionized water as the mobile phase at a flow rate of 0.6 mL/min and a column temperature of 85°C. A refractive index (RI) detector is used for quantification against a standard curve of this compound.

Quantification of Short-Chain Fatty Acids (SCFAs)

SCFAs (acetate, lactate, formate) in the culture supernatant are quantified using Gas Chromatography with Flame Ionization Detection (GC-FID). Supernatant samples are acidified (e.g., with HCl) and extracted with an organic solvent (e.g., diethyl ether). The organic phase is then injected into the GC. A column such as a DB-FFAP (30 m x 0.25 mm x 0.25 µm) is used with helium as the carrier gas. The oven temperature is programmed with an initial temperature of 100°C, ramped to 200°C, and then to 240°C. Peaks are identified and quantified by comparing their retention times and peak areas to those of known standards.

dot

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Strain Bifidobacterium Strain Inoculation Inoculation Strain->Inoculation Medium Anaerobic Medium (this compound as C-source) Medium->Inoculation Incubation Anaerobic Incubation (37°C) Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling OD600 OD600 Measurement (Growth Curve) Sampling->OD600 HPLC HPLC Analysis (this compound Quantification) Sampling->HPLC GCFID GC-FID Analysis (SCFA Quantification) Sampling->GCFID GrowthRate Calculate Growth Rate (µ) OD600->GrowthRate ConsumptionRate Calculate Substrate Consumption Rate HPLC->ConsumptionRate Yields Calculate Biomass & Metabolite Yields GCFID->Yields

Caption: Experimental workflow for studying this compound metabolism.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Xylotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Xylotetraose, a key compound in various research applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.

Handling and Storage of this compound

Before disposal, it is crucial to handle and store this compound correctly to minimize risks. The compound is stable under normal conditions and is non-reactive under recommended storage and transport protocols.[1]

Storage Conditions:

  • Store in a well-ventilated, cool place.[1]

  • For long-term storage of stock solutions, -80°C is recommended for up to 6 months, while for short-term storage, -20°C is suitable for up to 1 month, with protection from light.[2]

Handling Precautions:

  • Ensure good ventilation in the work station.[1]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, and in cases of insufficient ventilation, suitable respiratory equipment.[1]

  • Always wash hands thoroughly after handling the product.[1]

  • Avoid eating, drinking, or smoking when using this product.[1]

Accidental Release Measures

In the event of a spill, follow these emergency procedures:

  • Ventilate the Area: Immediately ensure the spillage area is well-ventilated.[1]

  • Use Protective Equipment: Do not attempt to clean up a spill without suitable protective equipment, including a self-contained breathing apparatus and complete protective clothing in case of fire.[1]

  • Containment and Cleaning: Mechanically recover the spilled product.[1]

  • Disposal of Residues: Dispose of the collected materials or solid residues at an authorized site.[1]

  • Environmental Precautions: Avoid release of the substance into the environment.[1]

Step-by-Step Disposal Procedure for this compound

The primary method for the disposal of this compound is through a licensed waste collector.

  • Waste Identification: Clearly label the waste container with the chemical name "this compound."

  • Containerization: Place the waste this compound, including any contaminated materials from spills, into a suitable, sealed container.

  • Licensed Collector: Arrange for the disposal of the container and its contents in accordance with a licensed collector's sorting instructions.[1] This ensures that the waste is handled and treated in compliance with local and national regulations.

  • Authorized Site Disposal: Ensure that the final disposal of materials or solid residues occurs at an authorized site.[1]

Quantitative Data Summary

The available safety data sheets do not provide specific quantitative data regarding disposal parameters. The key information is qualitative, emphasizing safe handling and disposal through certified channels.

ParameterValueSource
Purity> 95%Megazyme
Stability> 2 years under recommended storage conditionsMegazyme
Molecular FormulaC20H34O17Megazyme
Molecular Weight546.5Megazyme

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal cluster_spill Accidental Spill A Identify this compound Waste B Wear Appropriate PPE (Lab coat, gloves, etc.) A->B C Place in a Labeled, Sealed Container B->C Securely contain D Contact Licensed Waste Collector C->D Arrange for pickup E Transport to an Authorized Disposal Site D->E F Final Disposal E->F S1 Ventilate Area S2 Don PPE S1->S2 S3 Mechanically Recover Product S2->S3 S3->C Contain spill residue

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Xylotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling Xylotetraose, a xylooligosaccharide used in various research and biochemical applications. By adhering to these procedures, you can minimize risks and streamline your workflow.

Immediate Safety and Handling Protocols

This compound is a non-hazardous substance, and no special measures are required for handling. However, adherence to good laboratory practice is essential. In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move to an area with fresh air. If you feel unwell, seek medical attention.[1]

  • Skin Contact: Wash the affected area with plenty of water.[1]

  • Eye Contact: As a precautionary measure, rinse the eyes with water.[1]

  • Ingestion: If you feel unwell, contact a poison control center or a doctor.[1]

Standard personal protective equipment (PPE) is recommended to ensure a safe handling environment.

PPE CategoryRecommended Equipment
Hand Protection Protective gloves
Eye/Face Protection Safety glasses with side-shields
Skin and Body Protection Lab coat
Respiratory Protection Not required under normal use conditions. If dust is generated, a dust mask is recommended.

Logistical Information: Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Logistical AspectProcedure
Storage Store in a dry, well-ventilated place. Keep the container tightly closed.
Disposal Dispose of contents and container in accordance with local, regional, national, and international regulations. As a non-hazardous material, it can typically be disposed of as regular laboratory waste.

Operational Plan for Handling this compound

Following a systematic workflow ensures consistency and safety in your experiments.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Weigh this compound in a well-ventilated area a->b c Dissolve in appropriate solvent b->c d Perform experimental procedures c->d e Decontaminate work surfaces d->e f Dispose of waste in designated containers e->f g Remove and properly store/dispose of PPE f->g

Figure 1. A step-by-step workflow for the safe handling and disposal of this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its proper use in research.

PropertyValue
Molecular Formula C20H34O17[2][3][4][5]
Molecular Weight 546.5 g/mol [2][3][4][5]
Appearance Powder[3][5]
Purity >95%[3][5]
Solubility Soluble in water[4]
CAS Number 22416-58-6[2][3][4]

By implementing these safety protocols and logistical procedures, you can ensure a secure and efficient research environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.